3-(1-Piperazinyl-d8)-1,2-benzisothiazole
Descripción
Propiedades
Fórmula molecular |
C₁₁H₅D₈N₃S |
|---|---|
Peso molecular |
227.36 |
Sinónimos |
3-(Piperazin-1-yl-d8)benzoisothiazole; N-(3-Benzisothiazolyl)piperazine-d8; 1-(1,2-Benzisothiazol-3-yl)piperazine-d8 |
Origen del producto |
United States |
3-(1-Piperazinyl-d8)-1,2-benzisothiazole: Structural Dynamics and Bioanalytical Applications
Executive Summary
In the landscape of psychopharmacology and therapeutic drug monitoring (TDM), the precision of bioanalytical quantification is paramount. 3-(1-Piperazinyl-d8)-1,2-benzisothiazole (often referred to as BITP-d8) serves as a critical stable isotope-labeled internal standard (SIL-IS). Its unlabeled counterpart, 3-(1-piperazinyl)-1,2-benzisothiazole, is not only a fundamental synthetic intermediate for atypical antipsychotics like ziprasidone and lurasidone[1], but also a major human metabolite[2] and a strictly monitored manufacturing impurity[3]. This technical whitepaper details the structural rationale, metabolic context, and self-validating LC-MS/MS protocols required for deploying this compound in advanced pharmacokinetic studies.
Chemical Architecture & Isotopic Design
The utility of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole relies entirely on its isotopic design. The molecule consists of a benzisothiazole core fused to a piperazine ring. By substituting the eight carbon-bound hydrogen atoms on the piperazine ring with deuterium, researchers achieve a mass shift of +8 Da (from ~219.3 g/mol to 227.36 g/mol )[1].
Causality of Design: The piperazine ring is specifically chosen for deuteration because its carbon-bound deuteriums are highly resistant to hydrogen-deuterium (H/D) exchange in aqueous mobile phases. If exchangeable protons (such as the secondary amine nitrogen) were deuterated, the label would be rapidly lost during chromatography. Furthermore, the +8 Da mass shift is mathematically optimal; it completely clears the natural M+1 , M+2 , and M+3 heavy isotope envelope of the unlabeled analyte, eliminating analytical cross-talk during mass spectrometry.
Table 1: Physicochemical & Structural Properties
| Parameter | Specification |
| Chemical Name | 3-(1-Piperazinyl-d8)-1,2-benzisothiazole |
| Molecular Formula | C₁₁H₅D₈N₃S[1] |
| Molecular Weight | 227.36 g/mol [1] |
| Unlabeled CAS Number | 87691-87-0[2] |
| LogP (Unlabeled) | ~2.14[4] |
| Topological Polar Surface Area | 56.4 Ų[5] |
| Primary Application | SIL-IS for LC-MS/MS Pharmacokinetics |
Pharmacokinetic & Metabolic Context
To understand the bioanalytical importance of this compound, one must look at the metabolic fate of its parent drugs. 3-(1-Piperazinyl)-1,2-benzisothiazole is an active, known human metabolite of the antipsychotics perospirone, ziprasidone[2], and lurasidone (designated as Lurasidone metabolite M1)[3].
When administered, these parent drugs undergo extensive hepatic metabolism primarily via Cytochrome P450 enzymes (CYP3A4 and CYP2D6). A primary biotransformation pathway is oxidative N-dealkylation, which cleaves the aliphatic side chains, yielding the intact benzisothiazol-piperazine pharmacophore. Tracking this metabolite is essential for understanding drug clearance rates, potential toxicity, and patient compliance.
Figure 1: Metabolic N-dealkylation of Lurasidone and Ziprasidone to the benzisothiazole metabolite.
Bioanalytical Methodology: LC-MS/MS Protocol
The following is a self-validating, step-by-step methodology for quantifying the unlabeled metabolite in human plasma using 3-(1-Piperazinyl-d8)-1,2-benzisothiazole as the internal standard.
Step-by-Step Workflow & Causality
-
System Suitability Testing (Self-Validation):
-
Action: Inject a "Zero Sample" (blank plasma spiked only with the d8-IS) prior to the analytical run.
-
Causality: This validates the isotopic purity of the standard. If a signal appears at the unlabeled mass transition (m/z 220), it indicates either IS degradation or isotopic impurity, preventing false positives in patient samples.
-
-
Sample Preparation (Spiking):
-
Action: Aliquot 100 µL of human plasma and spike with 10 µL of BITP-d8 working solution (50 ng/mL).
-
Causality: Adding the IS at the very first step ensures that any subsequent volumetric losses, extraction inefficiencies, or matrix effects impact the analyte and the IS equally, preserving the Area Ratio for accurate quantification.
-
-
Protein Precipitation (Extraction):
-
Action: Add 300 µL of cold Acetonitrile (MeCN) to the sample, vortex for 30 seconds, and centrifuge at 14,000 x g for 10 minutes.
-
Causality: Acetonitrile is selected over methanol because it disrupts protein hydration shells more violently, yielding a tighter protein pellet and superior recovery of moderately lipophilic (LogP 2.14) benzisothiazole derivatives[4].
-
-
UHPLC Separation:
-
Action: Inject 5 µL of the supernatant onto a low-silanol C18 reverse-phase column[4]. Use a mobile phase of Water and MeCN, both containing 0.1% Formic Acid[4].
-
Causality: The secondary amine on the piperazine ring is highly prone to interacting with residual silanols on standard silica columns, causing severe peak tailing. A low-silanol or end-capped column prevents this. Formic acid is mandatory to maintain the analyte in a fully protonated state, ensuring sharp chromatographic peaks and maximizing positive electrospray ionization (ESI+) efficiency[4].
-
Figure 2: LC-MS/MS bioanalytical workflow using 3-(1-Piperazinyl-d8)-1,2-benzisothiazole as an IS.
Quantitative Data & MS Parameters
To achieve high sensitivity, the mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode. The fragmentation typically involves the cleavage of the piperazine ring.
Table 2: Representative LC-MS/MS MRM Transitions (ESI+)
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| BITP (Unlabeled Metabolite) | 220.1 | 177.1 | 25 | 50 |
| BITP-d8 (Internal Standard) | 228.1 | 185.1 | 25 | 50 |
Note: The +8 Da shift is maintained in the product ion, confirming that the deuterated piperazine ring fragment is retained during collision-induced dissociation (CID).
Synthesis & Quality Control
The synthesis of the d8-labeled standard mirrors the industrial manufacturing of the unlabeled compound. The general procedure involves a nucleophilic aromatic substitution ( SNAr ). 3-chloro-1,2-benzisothiazole is reacted with piperazine-d8 in a solvent such as ethanol or tert-butanol under reflux conditions (approx. 80 °C) for 18 hours[5].
Quality Control (QC) Imperatives: For the compound to be viable as an internal standard, its isotopic purity must exceed 99%. Any presence of the D0 (unlabeled) species in the synthesized batch will artificially inflate the baseline of the bioanalytical assay, severely compromising the Lower Limit of Quantification (LLOQ). Furthermore, because the compound is classified as toxic if swallowed (H301) and causes serious eye irritation (H319)[3][5], all synthesis and handling must be performed under strict engineering controls.
Sources
3-(1-Piperazinyl-d8)-1,2-benzisothiazole CAS number search
An in-depth technical whitepaper on the chemical identity, analytical applications, and synthetic methodologies surrounding 3-(1-Piperazinyl-d8)-1,2-benzisothiazole.
Executive Summary & CAS Registry Analysis
3-(1-Piperazinyl-d8)-1,2-benzisothiazole is a highly specialized stable isotope-labeled (SIL) compound. It is the octa-deuterated derivative of 3-(1-piperazinyl)-1,2-benzisothiazole (BITP), a critical pharmacophore and major circulating human metabolite of atypical antipsychotics such as ziprasidone and lurasidone[1][2].
CAS Number Search Results: A rigorous search of chemical registries reveals a common industry nuance regarding isotopic derivatives:
-
Unlabeled Compound: Registered under CAS 87691-87-0 [3].
-
Deuterated (d8) Compound: Frequently lacks a unique, globally recognized Chemical Abstracts Service (CAS) registry number. In commercial catalogs, it is typically designated as "NA" or grouped under the unlabeled CAS 87691-87-0 with a specific "d8" or "labeled" modifier[4][5].
In modern drug development, this compound serves an indispensable role as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of antipsychotic metabolites[6].
Mechanistic Role in Isotope Dilution Mass Spectrometry (IDMS)
The foundation of trustworthy bioanalytical quantification lies in self-validating experimental systems. When extracting trace metabolites from complex biological matrices (like human plasma), researchers face severe matrix effects—specifically, the suppression or enhancement of analyte ionization in the Electrospray Ionization (ESI) source.
The Causality of the +8 Da Mass Shift: Using 3-(1-Piperazinyl-d8)-1,2-benzisothiazole as an internal standard perfectly compensates for these matrix effects. Because the d8-isotopologue shares identical physicochemical properties with the unlabeled BITP metabolite, they co-elute chromatographically. Any ion suppression affecting the analyte affects the internal standard equally, keeping the peak area ratio constant.
The choice of an octa-deuterated (d8) label is highly deliberate:
-
Spectral Isolation: A mass shift of +8 Da ensures there is zero isotopic overlap from the natural heavy isotopes (e.g., 13 C, 34 S) of the unlabeled drug. A smaller shift (e.g., +2 Da) would allow the M+2 peak of the highly concentrated unlabeled drug to artificially inflate the internal standard signal.
-
Label Stability: The eight deuterium atoms are covalently bonded to the carbon backbone of the piperazine ring. Unlike N-D or O-D protons, C-D bonds are non-exchangeable in aqueous biological matrices, preventing the loss of the isotopic label during extraction.
Physicochemical and Analytical Data
To facilitate assay development, the quantitative properties of both the labeled standard and its unlabeled counterpart are summarized below.
Table 1: Comparative Physicochemical Properties
| Property | Unlabeled BITP | BITP-d8 (Internal Standard) |
| CAS Number | 87691-87-0[3] | NA / 87691-87-0 (unlabeled)[4][5] |
| Molecular Formula | C 11 H 13 N 3 S | C 11 H 5 D 8 N 3 S[4] |
| Molecular Weight | 219.31 g/mol [1] | 227.36 g/mol [4] |
| Isotopic Purity | N/A | Typically >98% atom D |
| pKa (Predicted) | ~8.52 (Secondary Amine)[7] | ~8.52 |
Table 2: Typical LC-MS/MS MRM Transitions (Positive ESI)
| Analyte | Precursor Ion [M+H]⁺ | Primary Product Ion | Collision Energy (eV) |
| BITP (Metabolite) | m/z 220.1 | m/z 163.0 / 177.0 | 25 - 30 |
| BITP-d8 (SIL-IS) | m/z 228.1 | m/z 163.0 / 177.0 | 25 - 30 |
(Note: Product ions depend on whether the fragmentation retains the deuterated piperazine ring or cleaves it, leaving the benzisothiazole core).
Experimental Workflows and Methodologies
Protocol A: Synthesis of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole
The synthesis relies on a Nucleophilic Aromatic Substitution (S N Ar) mechanism. The chlorine atom on the benzisothiazole core is highly activated by the adjacent electron-withdrawing imine-like nitrogen, allowing for direct displacement by the deuterated secondary amine.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-chloro-1,2-benzisothiazole in a polar protic solvent (e.g., ethanol or tert-butanol).
-
Reagent Addition: Add 2.5 to 3.0 equivalents of piperazine-d8. Causality: An excess of piperazine is strictly required to prevent bis-alkylation (where one piperazine molecule reacts with two benzisothiazole molecules).
-
Reflux: Heat the mixture to 80°C under reflux for 18 hours.
-
Quenching & Extraction: Cool the reaction to room temperature and pour it into distilled water. Extract the aqueous mixture with toluene (2 volumes).
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO 4 , and concentrate under reduced pressure to yield the crude product. Recrystallize at 0–5°C to obtain the pure 3-(1-Piperazinyl-d8)-1,2-benzisothiazole as a white to off-white solid[8].
Synthetic pathway of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole via SNAr reaction.
Protocol B: Self-Validating Bioanalytical LC-MS/MS Extraction
To quantify the BITP metabolite in human plasma, Liquid-Liquid Extraction (LLE) is utilized. LLE is chosen over protein precipitation because it effectively removes endogenous phospholipids, drastically reducing ion suppression in the mass spectrometer.
Step-by-Step Methodology:
-
Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of the 3-(1-Piperazinyl-d8)-1,2-benzisothiazole working solution (100 ng/mL)[9].
-
Alkalinization: Add 50 µL of 0.1 M NaOH. Causality: The pKa of the piperazine nitrogen is ~8.5. Raising the pH > 10.5 ensures the analyte is fully un-ionized, maximizing its partition coefficient into the organic solvent.
-
Extraction: Add 1.0 mL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes to ensure mass transfer.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Reconstitution: Transfer the upper organic layer to a clean tube, evaporate to dryness under nitrogen at 40°C, and reconstitute in 100 µL of mobile phase (e.g., Acetonitrile: 2mM Ammonium Acetate)[6]. Inject 5 µL into the LC-MS/MS.
Bioanalytical LC-MS/MS workflow using the d8-labeled internal standard.
Metabolic Context
Understanding the origin of the unlabeled analyte is crucial for pharmacokinetic mapping. Both Ziprasidone and Lurasidone undergo extensive hepatic metabolism, primarily driven by CYP3A4. A major metabolic pathway is the N-dealkylation of the parent drug, which cleaves the ethyl or complex cyclic side chains, yielding 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) as a stable, circulating metabolite[1][2].
Hepatic N-dealkylation of parent atypical antipsychotics to the BITP metabolite.
References
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Chemical Name : 3-(1-Piperazinyl-d8)-1,2-benzisothiazole | Pharmaffiliates. Pharmaffiliates.[Link]
-
A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS. Semantic Scholar.[Link]
-
Liquid-liquid extraction method for Ziprasidone (ZRS) bioanalysis by using ZRS-D8. Journal of Chemical and Pharmaceutical Research.[Link]
-
3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144. PubChem.[Link]
-
Lurasidone - Inxight Drugs. NCATS.[Link]
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- 3. 3-(1-Piperazinyl-d8)-1,2-benzisothiazole | CymitQuimica [cymitquimica.com]
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Molecular Weight and Analytical Dynamics of Deuterated 3-(1-Piperazinyl)-1,2-benzisothiazole
Executive Summary
In the realm of neuropharmacology and pharmacokinetic (PK) bioanalysis, 3-(1-Piperazinyl)-1,2-benzisothiazole serves a dual role: it is a critical synthetic precursor and a primary active metabolite of several atypical antipsychotics, including Ziprasidone and Perospirone [1]. To accurately quantify these drugs and their metabolites in complex biological matrices (e.g., human plasma), researchers rely on stable isotope-labeled internal standards (SIL-IS).
This technical whitepaper explores the structural mechanics, molecular weight calculations, and self-validating analytical workflows associated with the deuterated isotopologues (specifically the -d4 and -d8 variants) of 3-(1-Piperazinyl)-1,2-benzisothiazole.
Chemical Identity & Structural Mechanics
The unlabeled parent compound, 3-(1-Piperazinyl)-1,2-benzisothiazole (CAS: 87691-87-0), consists of a benzisothiazole core linked to a piperazine ring [2].
During hepatic metabolism (primarily via CYP3A4), parent drugs like Ziprasidone undergo N-dealkylation, cleaving the alkyl side chain to yield this exact piperazine derivative [3]. Because this metabolite retains high affinity for 5-HT1A and 5-HT2 receptors, tracking its concentration is vital for therapeutic drug monitoring (TDM).
Fig 1: Metabolic origin and synthetic isotopic labeling pathway of the benzisothiazole derivative.
Isotopic Enrichment: The Deuterated Variants
The Causality of Deuteration Site Selection
When designing a SIL-IS, the placement of deuterium atoms is strictly dictated by chemical stability. The piperazine ring is the universal target for deuteration in this pharmacophore for two mechanistic reasons:
-
Resistance to Hydrogen-Deuterium Exchange (HDX): The deuterium atoms are bonded directly to the carbon backbone of the piperazine ring (C-D bonds). Unlike exchangeable protons on heteroatoms (e.g., N-H or O-H), C-D bonds do not wash out or exchange with aqueous protons in blood plasma or HPLC mobile phases.
-
Chromatographic Co-elution: Deuteration on the rigid piperazine ring minimally alters the molecule's lipophilicity (LogP ~2.1) [3]. This ensures the SIL-IS co-elutes exactly with the unlabeled analyte, experiencing the exact same matrix suppression/enhancement at the ionization source.
Molecular Weight Calculations
The addition of neutrons via deuterium significantly shifts the molecular weight. A mass shift of at least +3 Da is required to clear the natural isotopic envelope (M+1, M+2 contributions from ¹³C and ³⁴S). The -d8 variant is the gold standard, providing a robust +8 Da shift [4].
| Compound Specification | Molecular Formula | Exact Mass (Monoisotopic) | Average Molecular Weight | Mass Shift (Δ) |
| Unlabeled Compound | C₁₁H₁₃N₃S | 219.0830 Da | 219.31 g/mol | 0 |
| Deuterated-d4 Variant | C₁₁H₉D₄N₃S | 223.1081 Da | 223.33 g/mol | +4 Da |
| Deuterated-d8 Variant | C₁₁H₅D₈N₃S | 227.1332 Da | 227.36 g/mol | +8 Da |
(Note: The molecular weight of the fully assembled Ziprasidone-d8 parent drug is 420.98 g/mol [5], reflecting the same +8 Da shift originating from the d8-piperazine moiety).
Analytical Workflows: LC-MS/MS Pharmacokinetic Profiling
In quantitative bioanalysis, electrospray ionization (ESI) is highly susceptible to matrix effects—where endogenous plasma lipids suppress the ionization of the target drug. Spiking the sample with deuterated 3-(1-Piperazinyl)-1,2-benzisothiazole establishes a self-correcting mathematical ratio. Because the mass spectrometer can differentiate the +8 Da mass shift, any signal loss affecting the analyte equally affects the IS, keeping the Analyte/IS ratio perfectly stable.
Fig 2: LC-MS/MS workflow utilizing a deuterated internal standard for matrix effect compensation.
Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol
To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your laboratory, the following protocol integrates a closed-loop validation system to prevent isotopic cross-talk.
Step 1: SIL-IS Spiking and Equilibration
-
Prepare a working solution of the d8-internal standard (MW: 227.36 g/mol ) at 50 ng/mL in 50% acetonitrile.
-
Spike 10 µL of the IS into 100 µL of the human plasma sample. Vortex for 30 seconds to ensure homogeneous binding to plasma proteins.
Step 2: Sample Extraction (Protein Precipitation)
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to crash the plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Step 3: UHPLC Separation
-
Inject 2 µL onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Run a gradient mobile phase of Water/Acetonitrile with 0.1% Formic acid. Causality Note: The d0 and d8 compounds will co-elute at the exact same retention time due to identical polarity.
Step 4: MRM Detection & The "Zero-Blank" Validation (Critical Step)
-
Monitor the transition for the unlabeled analyte (e.g., m/z 220.1 → 177.1) and the d8-IS (m/z 228.1 → 185.1).
-
Self-Validating System: You must run a "Zero-Blank" sample (plasma spiked with the d8-IS, but NO unlabeled drug).
-
Validation Criteria: Check the unlabeled MRM channel (m/z 220.1) in the Zero-Blank. If a peak appears that is >20% of your Lower Limit of Quantification (LLOQ), your d8-IS contains unlabelled d0 impurities (isotopic cross-talk), and the batch must be rejected.
Conclusion
The deuteration of 3-(1-Piperazinyl)-1,2-benzisothiazole—shifting its molecular weight from 219.31 g/mol to 227.36 g/mol —is a triumph of synthetic chemistry applied to analytical precision. By leveraging the rigid C-D bonds of the piperazine ring, researchers can utilize the +8 Da mass shift to completely bypass isotopic interference, ensuring absolute quantitative accuracy in complex pharmacokinetic assays.
References
-
PubChem. "3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144". National Institutes of Health. URL: [Link]
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A Technical Guide to the Nomenclature and Synonyms of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole
Abstract
This technical guide provides a comprehensive analysis of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole, a deuterated organic heterocyclic compound of significant interest to researchers in pharmaceutical development and medicinal chemistry. As the stable isotope-labeled (SIL) analogue of a key synthetic intermediate for several atypical antipsychotic drugs, understanding its precise nomenclature, structural identifiers, and common synonyms is critical for accurate scientific communication and research. This document delineates the compound's systematic naming conventions, provides a curated list of its synonyms, and contextualizes its application as a research tool. Furthermore, it presents an exemplar synthetic protocol based on established literature for its non-deuterated counterpart, offering a foundational methodology for its preparation.
Chemical Identity and Nomenclature
The foundation of any chemical study is the unambiguous identification of the molecule. This section deconstructs the systematic name, structure, and key registry identifiers for 3-(1-Piperazinyl-d8)-1,2-benzisothiazole and its more common, non-deuterated form.
IUPAC Nomenclature
The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for the non-deuterated parent compound is 3-(piperazin-1-yl)-1,2-benzisothiazole .[1] The name is derived from its constituent parts:
-
1,2-benzisothiazole: A bicyclic heteroaromatic system where a benzene ring is fused to an isothiazole ring.
-
piperazin-1-yl: A piperazine ring attached via its nitrogen at position 1.
-
3-: This locant indicates that the piperazinyl group is attached to the 3rd position of the benzisothiazole core.
For the deuterated analogue, the nomenclature is modified to specify the location of the deuterium atoms. As the eight deuterium atoms replace the hydrogen atoms on the carbon backbone of the piperazine ring, a correct systematic name is 3-(piperazin-2,2,3,3,5,5,6,6-d8-1-yl)-1,2-benzisothiazole . For brevity and in common practice, it is often referred to as 3-(piperazin-d8-1-yl)-1,2-benzisothiazole or simply 3-(1-Piperazinyl-d8)-1,2-benzisothiazole .
Caption: Breakdown of the IUPAC nomenclature for the target compound.
Chemical Structure
The molecule consists of a rigid benzisothiazole system linked to a flexible, deuterated piperazine ring. This structure is a common scaffold in neuroleptic drugs, where the benzisothiazole-piperazine moiety plays a key role in modulating dopamine and serotonin receptors.[2]
Caption: Chemical structure of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole.
Key Chemical Identifiers
Precise identification in databases, regulatory filings, and procurement relies on standardized identifiers. The following table summarizes these for both the deuterated and non-deuterated compounds.
| Identifier | 3-(1-Piperazinyl-d8)-1,2-benzisothiazole | 3-(1-Piperazinyl)-1,2-benzisothiazole (Parent) |
| CAS Registry Number | Not available | 87691-87-0[1][3][4][5] |
| Molecular Formula | C₁₁H₅D₈N₃S[6] | C₁₁H₁₃N₃S[1][2][5] |
| Molecular Weight | ~227.36 g/mol | 219.31 g/mol [1][4][5] |
| InChIKey | KRDOFMHJLWKXIU-FJWOKDDISA-N | KRDOFMHJLWKXIU-UHFFFAOYSA-N[1][4] |
| Appearance | - | White to light yellow crystalline powder[2][3][7] |
| Melting Point | - | 89 - 93 °C[3][7] |
Synonym Compendium
In scientific literature, patents, and commercial catalogs, 3-(1-Piperazinyl-d8)-1,2-benzisothiazole and its parent compound are referred to by numerous names. Awareness of these synonyms is crucial for conducting exhaustive literature searches.
For the deuterated (d8) compound: [6]
-
3-(Piperazin-1-yl-d8)benzoisothiazole
-
N-(3-Benzisothiazolyl)piperazine-d8
-
1-(1,2-Benzisothiazol-3-yl)piperazine-d8
For the non-deuterated (h8) parent compound:
-
3-(piperazin-1-yl)benzo[d]isothiazole[1]
-
3-Piperazin-1-yl-benzo[d]isothiazole[4]
-
1-(1,2-Benzisothiazol-3-yl)piperazine[1]
-
3-Piperazinobenzisothiazole[2]
-
4-(1,2-Benzisothiazol-3-yl)-1-piperazine[2]
-
Ziprasidone Impurity A[1]
-
Lurasidone Metabolite M1[1]
The designation as "Ziprasidone Impurity A" highlights its relevance in pharmaceutical quality control, as it is a known process-related impurity and/or degradation product in the manufacturing of the antipsychotic drug Ziprasidone. It is also a known human metabolite of the drugs Perospirone and Ziprasidone.[1]
Role in Pharmaceutical Research & Development
The primary utility of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole stems from its identity as a stable isotope-labeled internal standard.
Expertise & Causality: In quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), the goal is to accurately measure the concentration of an analyte (e.g., a drug or its metabolite) in a complex biological matrix like plasma. The non-deuterated compound is a key metabolite of several drugs.[1] During sample preparation and analysis, variations can lead to analyte loss, causing inaccurate measurements. An internal standard (IS) is added at a known concentration to every sample at the beginning of the workflow. The SIL analogue is the "gold standard" for an IS because it is chemically identical to the analyte, meaning it behaves the same way during extraction, chromatography, and ionization. However, its increased mass (due to the deuterium atoms) allows the mass spectrometer to distinguish it from the non-deuterated analyte. By calculating the ratio of the analyte signal to the IS signal, any variations in the procedure are normalized, leading to highly accurate and precise quantification.
Caption: Use of the d8-labeled compound as an internal standard in LC-MS.
Exemplar Synthetic Methodology
While a specific synthesis for the d8-labeled compound is not publicly detailed, its preparation would directly parallel the well-documented synthesis of its non-deuterated counterpart, substituting piperazine with piperazine-d8. The most common and industrially relevant method is the nucleophilic aromatic substitution reaction between 3-chloro-1,2-benzisothiazole and piperazine.[2][8]
Synthetic Rationale
The reaction proceeds via the displacement of the chloride atom at the electron-deficient C3 position of the benzisothiazole ring by one of the nucleophilic secondary amine groups of piperazine.
-
Choice of Reactants: 3-Chloro-1,2-benzisothiazole serves as the electrophilic partner. Anhydrous piperazine is used in large excess to act as both the nucleophile and the acid scavenger (to neutralize the HCl byproduct), and to minimize the formation of the undesired bis-substituted byproduct, 1,4-bis(1,2-benzisothiazol-3-yl)piperazine.[9]
-
Solvent and Temperature: The reaction is typically run at elevated temperatures (e.g., 100-120 °C) to overcome the activation energy barrier.[2][8] A high-boiling, inert solvent like tert-butanol or isopropanol can be used to facilitate the high temperature and dissolve the reactants.[8]
-
Self-Validation and Workup: The protocol's integrity is maintained through in-process controls, such as monitoring reaction completion by thin-layer chromatography (TLC).[8] The workup is designed to remove the excess piperazine and isolate the product. This involves aqueous washes, pH adjustments, and extraction with an organic solvent like toluene. Final purification is often achieved by crystallization, frequently as the hydrochloride salt, which typically has better crystallinity and stability.[8]
Detailed Protocol: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride
This protocol is adapted from established procedures.[8] To synthesize the d8-analogue, anhydrous piperazine-d8 would be substituted for anhydrous piperazine.
Materials:
-
Anhydrous Piperazine (or Piperazine-d8)
-
3-Chloro-1,2-benzisothiazole
-
tert-Butanol
-
Toluene
-
Isopropanol
-
50% Aqueous Sodium Hydroxide
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, charge anhydrous piperazine (approx. 5-6 molar equivalents) and tert-butanol (as solvent).
-
Heating: Purge the flask with nitrogen and heat the mixture to 100 °C in an oil bath to form a solution.
-
Reactant Addition: Dissolve 3-chloro-1,2-benzisothiazole (1 molar equivalent) in a minimal amount of tert-butanol. Add this solution dropwise to the hot piperazine solution over 20-30 minutes, maintaining the reaction temperature between 110-120 °C. The controlled addition is necessary to manage the exotherm.
-
Reaction: Heat the mixture to reflux (approx. 121 °C) and maintain for 24 hours. Monitor completion using TLC.
-
Quenching and Extraction: Cool the reaction mixture to ~85 °C and add water. Adjust the pH to >12 with 50% NaOH to ensure the product is in its free base form. Extract the aqueous solution twice with toluene.
-
Washing: Combine the organic (toluene) layers and wash with water to remove residual piperazine and salts.
-
Solvent Exchange and Salt Formation: Concentrate the toluene solution under vacuum. Add isopropanol to the concentrate. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to ~3.8.
-
Crystallization and Isolation: Cool the resulting slurry to 0-5 °C and stir for 1 hour to maximize crystallization. Filter the solid product, wash the filter cake with cold isopropanol, and dry under vacuum at 40 °C.
References
-
PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. National Center for Biotechnology Information. Retrieved from [Link]
- Allen, D. J., et al. (2000). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. U.S. Patent No. 6,111,105. Google Patents.
-
Watson International Ltd. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole CAS 87691-87-0. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : 3-(1-Piperazinyl-d8)-1,2-benzisothiazole. Retrieved from [Link]
-
Advent Chembio Pvt. Ltd. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from [Link]
- Sumitomo Seika Chemicals Co., Ltd. (1999). Process for preparation of 3-piperazinylbenzisothiazoles. U.S. Patent No. 5,861,511. Google Patents.
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- 3. 3-(1-Piperazinyl)-1,2-benzisothiazole | 87691-87-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-(1-Piperazinyl)-1,2-benzisothiazole = 98 HPLC 87691-87-0 [sigmaaldrich.com]
- 5. 3-(1-Piperazinyl)-1,2-benzisothiazole | Advent [adventchembio.com]
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- 9. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
Isotopic Substitution in Bioanalysis: A Technical Whitepaper on 3-(1-Piperazinyl)-1,2-benzisothiazole and its d8 Analog
Executive Summary
In the landscape of neuropharmacology and bioanalytical chemistry, 3-(1-Piperazinyl)-1,2-benzisothiazole serves a dual role: it is a critical synthetic building block and a major human pharmacophore/metabolite for several atypical antipsychotics, including Ziprasidone, Perospirone, and Lurasidone[1][2]. Accurate quantification of this metabolite in biological matrices is essential for pharmacokinetic (PK) profiling and therapeutic drug monitoring.
To achieve high-fidelity quantification, the d8 analog (3-(1-Piperazinyl-d8)-1,2-benzisothiazole) is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS). This whitepaper explores the structural, mechanistic, and bioanalytical differences between the undeuterated molecule and its d8 counterpart, providing a self-validating framework for LC-MS/MS assay development.
Structural and Physicochemical Profiling
Both compounds share the highly lipophilic 1,2-benzisothiazole core, which drives receptor binding affinity (e.g., 5-HT1A and D2 receptors)[1][3]. The structural divergence lies exclusively in the piperazine ring.
-
Undeuterated Analyte (CAS 87691-87-0): Contains a standard piperazine moiety (C₄H₁₀N₂). It has a molecular weight of 219.31 g/mol and a basic secondary amine (pKa ~8.52) that readily protonates under physiological and acidic chromatographic conditions[1].
-
d8 Analog (SIL-IS): All eight hydrogen atoms on the carbon backbone of the piperazine ring are replaced with deuterium (C₄D₈H₂N₂). This substitution increases the exact mass by approximately 8.05 Da.
The Causality of the +8 Da Shift
In mass spectrometry, natural isotopic abundance (e.g., ¹³C, ³⁴S) creates an isotopic envelope (M+1, M+2, M+3). A mass shift of +3 Da or less often results in "cross-talk" or isotopic interference between the analyte and the internal standard. By deuterating all eight positions on the piperazine ring, the d8 analog achieves a +8 Da shift. This massive mass differential completely isolates the SIL-IS MRM (Multiple Reaction Monitoring) channel from the undeuterated analyte's isotopic envelope, ensuring zero analytical cross-talk.
Mechanistic Utility: Matrix Effects and the DKIE
Co-elution and Matrix Effect Mitigation
During Electrospray Ionization (ESI), endogenous biological components (lipids, salts) can cause unpredictable ion suppression or enhancement. Because deuterium substitution has a negligible effect on lipophilicity (LogP), the d8 analog co-elutes exactly with the undeuterated metabolite on a reversed-phase C18 column[4]. Consequently, both molecules experience the exact same matrix effects at the exact same retention time. The ratio of their MS responses remains constant, making the assay self-correcting.
Deuterium Kinetic Isotope Effect (DKIE)
The piperazine ring is the primary site for cytochrome P450-mediated metabolism (e.g., N-dealkylation and oxidation). The C-D bond possesses a lower zero-point energy than the C-H bond, requiring higher activation energy to cleave. While the d8 analog is primarily used in vitro as an analytical standard, if administered in vivo, this DKIE would significantly reduce the rate of piperazine degradation, fundamentally altering its metabolic half-life compared to the undeuterated form.
Quantitative Data Summary
The following table summarizes the critical analytical parameters required for differentiating the two compounds in a mass spectrometer.
| Parameter | 3-(1-Piperazinyl)-1,2-benzisothiazole | d8-Analog (SIL-IS) |
| Chemical Formula | C₁₁H₁₃N₃S | C₁₁H₅D₈N₃S |
| Exact Mass | 219.083 Da | 227.133 Da |
| Precursor Ion [M+H]⁺ | m/z 220.1 | m/z 228.1 |
| Representative MRM | 220.1 → 177.1 | 228.1 → 181.1 |
| Isotopic Shift | Baseline | +8 Da (Zero cross-talk) |
| Primary Utility | Target Analyte / PK Biomarker | Bioanalytical Internal Standard |
Visualizing the Analytical Logic
Metabolic pathway and LC-MS/MS bioanalytical quantification logic using a d8-SIL internal standard.
Experimental Methodology: Self-Validating LC-MS/MS Protocol
To guarantee trustworthiness and reproducibility, the following protocol integrates self-validating system suitability checks. The methodology leverages reversed-phase chromatography adapted for MS compatibility[4].
Phase 1: System Suitability & Isotopic Purity Check (Self-Validation)
Causality: Before analyzing unknown samples, you must prove the d8-IS does not contain trace amounts of the undeuterated molecule, which would artificially inflate the Lower Limit of Quantification (LLOQ).
-
Prepare a "Zero Sample": Spike blank plasma matrix with the d8-IS at the working concentration, omitting the undeuterated analyte.
-
Analyze via LC-MS/MS: Monitor both the 220.1 and 228.1 m/z channels.
-
Validation Criteria: The response in the 220.1 channel must be ≤ 20% of the established LLOQ response. If higher, the d8-IS batch is isotopically impure and must be replaced.
Phase 2: Sample Extraction (Protein Precipitation)
Causality: The benzisothiazole moiety is highly lipophilic and heavily protein-bound. Cold organic solvents denature the proteins, releasing the analyte while simultaneously precipitating the protein mass to protect the LC column.
-
Aliquot 50 µL of biological sample (plasma/serum) into a microcentrifuge tube.
-
Add 10 µL of the d8-IS working solution (e.g., 50 ng/mL in 50% methanol).
-
Add 150 µL of ice-cold Acetonitrile (MeCN) to induce protein crash.
-
Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
Phase 3: Chromatographic Separation
Causality: Phosphoric acid is strictly avoided in MS applications as it deposits non-volatile salts in the ion source[4]. Formic acid is used instead to provide the protons necessary for positive ESI.
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 3 µm particle size)[4].
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: Run a ballistic gradient from 10% B to 90% B over 3 minutes to elute the lipophilic benzisothiazole core efficiently.
Phase 4: MS/MS Detection
-
Ionization: Electrospray Ionization in Positive mode (ESI+).
-
Analyte MRM: m/z 220.1 → 177.1 (Collision Energy optimized for piperazine ring fragmentation).
-
IS MRM: m/z 228.1 → 181.1.
-
Quantification: Calculate the area ratio of Analyte/IS and plot against a linear calibration curve.
References
-
PubChem (NIH): 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144. Retrieved from[Link][2]
-
SIELC Technologies: 3-(1-Piperazinyl)-1,2-benzisothiazole HPLC/LC-MS Applications. Retrieved from[Link][4]
Sources
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- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 4. 3-(1-Piperazinyl)-1,2-benzisothiazole | SIELC Technologies [sielc.com]
3-(1-Piperazinyl-d8)-1,2-benzisothiazole: Structural Informatics, Mechanistic Utility, and Self-Validating Synthesis
Executive Summary
In the landscape of modern pharmacokinetic (PK) profiling and drug development, stable isotope-labeled (SIL) internal standards are indispensable for mitigating matrix effects in LC-MS/MS bioanalysis. 3-(1-Piperazinyl-d8)-1,2-benzisothiazole is a highly specialized deuterated building block. It serves as both a critical intermediate in the synthesis of SIL atypical antipsychotics (such as Ziprasidone-d8 and Perospirone-d8) and a direct reference standard for quantifying their primary circulating metabolites.
This technical guide provides an in-depth analysis of its chemical informatics (SMILES, InChI), the mechanistic causality behind its isotopic design, and a self-validating experimental protocol for its synthesis and verification.
Chemical Informatics & Structural Descriptors
To utilize 3-(1-Piperazinyl-d8)-1,2-benzisothiazole effectively in computational chemistry and mass spectrometry workflows, researchers must rely on precise structural identifiers. The deuteration of the piperazine ring (8 deuterium atoms replacing 8 hydrogen atoms on the aliphatic carbons) fundamentally alters the exact mass and the isotopic layer of the InChI string, while preserving the core molecular skeleton.
Quantitative Data Comparison
The following table summarizes the structural descriptors, contrasting the unlabeled baseline molecule [1] with its d8-labeled counterpart [2, 3].
| Property | Unlabeled Compound | Deuterated Compound (d8) |
| Chemical Formula | C₁₁H₁₃N₃S | C₁₁H₅D₈N₃S |
| Molecular Weight | 219.31 g/mol | 227.36 g/mol |
| Exact Mass | 219.083 Da | 227.133 Da |
| SMILES | C1CN(CCN1)c2nsc3ccccc23 | [2H]C1([2H])C([2H])([2H])N(c2nsc3ccccc23)C([2H])([2H])C([2H])([2H])N1 |
| InChI | InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2/i5D2,6D2,7D2,8D2 |
| InChIKey (Skeleton) | KRDOFMHJLWKXIU-UHFFFAOYSA-N | KRDOFMHJLWKXIU-...(Isotope layer varies by hashing algorithm) |
Note on InChIKey Causality: The InChIKey is a hashed version of the InChI string divided into blocks. The first block (KRDOFMHJLWKXIU) encodes the molecular connectivity. Because deuteration does not alter the skeletal connectivity, this first block remains identical across both isotopologues. The second block shifts to reflect the /i (isotope) layer defined in the full InChI string.
Mechanistic Causality: The Kinetic Isotope Effect (KIE)
Why specifically deuterate the piperazine ring? In clinical pharmacology, the 1,2-benzisothiazole-piperazine moiety is highly susceptible to hepatic metabolism, primarily driven by Cytochrome P450 enzymes (e.g., CYP3A4).
The aliphatic carbons of the piperazine ring undergo rapid N-dealkylation and oxidation. By replacing the C-H bonds with C-D bonds, drug developers leverage the Primary Kinetic Isotope Effect (KIE) . A Carbon-Deuterium bond has a lower zero-point vibrational energy than a Carbon-Hydrogen bond. Consequently, it requires significantly higher activation energy to reach the transition state for enzymatic cleavage. This strategic substitution stabilizes the molecule, extending its metabolic half-life and ensuring signal stability when used as an internal standard in complex biological matrices [4].
Metabolic cleavage pathway highlighting the stabilizing Kinetic Isotope Effect (KIE).
Self-Validating Experimental Protocol
When synthesizing or preparing 3-(1-Piperazinyl-d8)-1,2-benzisothiazole for quantitative assays, simply executing a reaction is insufficient. The harsh reflux conditions required for nucleophilic aromatic substitution can occasionally lead to unintended H/D exchange, compromising the isotopic purity.
To guarantee trustworthiness, the following protocol is designed as a self-validating system . It pairs the synthetic steps directly with orthogonal analytical validations (LC-MS/MS and ¹H-NMR) to prove that the deuterium labels remain exactly where they belong.
Step-by-Step Methodology
Phase 1: Synthesis via Nucleophilic Aromatic Substitution
-
Reagent Preparation: Dissolve 1.0 equivalent of 3-chloro-1,2-benzisothiazole and 2.5 equivalents of Piperazine-d8 in anhydrous toluene. The excess piperazine acts as both a reactant and an acid scavenger.
-
Inert Atmosphere Reflux: Purge the reaction vessel with Argon gas. Heat the mixture to reflux (110°C) for 24 hours. Causality: The Argon atmosphere is critical to prevent oxidative degradation of the secondary amine during prolonged heating.
-
Aqueous Workup: Cool the mixture to room temperature. Add distilled water to partition the unreacted Piperazine-d8 into the aqueous layer. Extract the target compound using ethyl acetate (3x).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to yield the raw product.
Phase 2: Self-Validation (Crucial for SIL Standards) 5. LC-MS/MS Isotopic Purity Check: Inject the sample into an LC-MS system.
-
Validation Metric: The intact mass must show a dominant [M+H]⁺ peak at m/z 228.36. Calculate the ratio of the M+8 peak against M+7 and M+0. Isotopic purity must exceed >98% to be viable as an internal standard.
-
¹H-NMR Structural Confirmation: Dissolve the product in CDCl₃ and acquire a proton NMR spectrum.
-
Validation Metric: LC-MS cannot distinguish between positional isotopomers. NMR is required to prove the exact location of the isotopes. The aromatic protons of the benzisothiazole ring (δ 7.3–8.0 ppm) must integrate perfectly to 4H. Crucially, the aliphatic piperazine signals (normally present at δ 3.0–3.5 ppm) must be completely absent.
-
Self-validating synthetic workflow for 3-(1-Piperazinyl-d8)-1,2-benzisothiazole.
References
Biotransformation of Ziprasidone: Mechanistic Insights into Benzisothiazole Cleavage and Hepatic Clearance
Introduction: The Pharmacokinetic Landscape of Ziprasidone
Ziprasidone is an atypical antipsychotic characterized by extensive hepatic metabolism, with less than 5% of the parent drug excreted unchanged in human urine or feces[1]. At the core of its structural identity is a benzisothiazole ring, a moiety that dictates a highly specific, dual-pathway clearance mechanism. Unlike many psychotropic agents that rely almost exclusively on the Cytochrome P450 (CYP) system, ziprasidone's primary metabolic clearance is driven by the cytosolic enzyme aldehyde oxidase (AO)[2].
This bifurcation of metabolic routes is a critical feature in drug design; it minimizes the potential for severe drug-drug interactions and provides a highly predictable pharmacokinetic profile across diverse patient populations[3].
The Dual-Enzyme Metabolic Architecture
The metabolic fate of ziprasidone is split between two competing enzymatic systems, which process the benzisothiazole ring in fundamentally different ways:
-
Reductive Cleavage (Major Pathway): Accounting for approximately two-thirds of the drug's metabolic clearance, aldehyde oxidase catalyzes the reductive cleavage of the nitrogen-sulfur (N-S) bond within the benzisothiazole moiety[4].
-
Oxidative Metabolism (Minor Pathway): CYP3A4 mediates the remaining one-third of the clearance, primarily driving S-oxidation (yielding ziprasidone sulfoxide and sulfone) and N-dealkylation (yielding benzisothiazole piperazine, or BITP)[2].
Ziprasidone metabolic pathways highlighting benzisothiazole cleavage.
Deep Dive: Reductive Cleavage of the Benzisothiazole Ring
The biotransformation of the benzisothiazole ring is a sequential, two-step process that bridges cytosolic and microsomal enzyme activities.
First, aldehyde oxidase (and to a lesser extent, chemical reduction by glutathione) breaks the N-S bond of the benzisothiazole ring, yielding a highly reactive thiophenol intermediate known as dihydroziprasidone[3]. Because free thiols are inherently unstable and prone to rapid artifactual oxidation, this intermediate does not circulate freely. Instead, it is immediately methylated by the membrane-bound enzyme thiol methyltransferase (TMT) to form S-methyl-dihydroziprasidone, which is the major circulating metabolite found in human serum and feces[5].
Quantitative Pharmacokinetic Profile
To design accurate in vitro assays, researchers must first contextualize the macroscopic pharmacokinetic parameters of ziprasidone. The table below summarizes the core quantitative data driving its clinical profile.
| Parameter | Value | Clinical & Mechanistic Significance |
| Oral Bioavailability | ~60% (fed state) | Absorption is highly dependent on food, which increases bioavailability up to two-fold[4]. |
| Systemic Clearance | 7.5 mL/min/kg | Indicates rapid hepatic extraction and efficient enzymatic turnover[3]. |
| Volume of Distribution | 1.5 L/kg | Demonstrates extensive tissue distribution beyond the plasma compartment[4]. |
| Protein Binding | >99% | Binds primarily to albumin and α1-acid glycoprotein, limiting the free fraction available for immediate metabolism[3]. |
| Terminal Half-Life | ~7 hours | Supports a standard twice-daily clinical dosing regimen[4]. |
| Excretion Routes | 66% Feces, 20% Urine | Reflects the dominance of hepatic metabolism; minimal renal clearance of unchanged drug (<5%)[3]. |
Experimental Methodology: Validating Benzisothiazole Intermediates
Isolating the reductive cleavage pathway in vitro requires a highly controlled environment. Standard human liver microsomes (HLMs) are insufficient because they lack cytosolic aldehyde oxidase. Therefore, human liver S9 fractions—which contain both cytosolic and microsomal components—must be utilized to capture the full two-step conversion[5].
The following protocol outlines a self-validating LC-MS/MS workflow designed to quantify the formation of S-methyl-dihydroziprasidone while ruling out false positives.
Step-by-step LC-MS/MS workflow for benzisothiazole metabolite profiling.
Protocol: In Vitro Assessment of Aldehyde Oxidase-Mediated Cleavage
Step 1: Reagent & Matrix Preparation Prepare a 1 mM stock of ziprasidone in DMSO. Prepare a 10 mM solution of S-adenosylmethionine (SAM). Causality: SAM is the obligate methyl donor for TMT. Without it, the reaction stalls at the unstable dihydroziprasidone intermediate, which will degrade before mass spectrometric detection.
Step 2: Self-Validating Incubation Setup Set up three parallel reaction matrices in potassium phosphate buffer (pH 7.4) utilizing 1 mg/mL human liver S9 fraction:
-
Test Sample: S9 + SAM + Ziprasidone (10 µM).
-
Validation Control A (Cofactor Dropout): S9 + Ziprasidone (No SAM).
-
System Validation: This proves that TMT-mediated methylation is strictly SAM-dependent. Zero S-methyl-dihydroziprasidone should be detected here.
-
-
Validation Control B (Pathway Inhibition): S9 + SAM + Ziprasidone + Ketoconazole (50 µM).
-
System Validation: Ketoconazole is a documented in vitro inhibitor of AO-mediated ziprasidone reduction[5]. A significant drop in metabolite formation in this arm confirms that the cleavage is enzymatically driven by the targeted pathway, rather than chemical degradation.
-
Step 3: Reaction Initiation & Quenching Incubate the samples at 37°C in a shaking water bath. At designated time points (0, 15, 30, and 60 minutes), extract 100 µL aliquots and immediately plunge them into 300 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Ziprasidone-d8). Causality: Ice-cold acetonitrile rapidly denatures the S9 proteins, instantly halting enzymatic activity. The low temperature prevents the artifactual oxidation of any transient thiol intermediates during sample handling.
Step 4: Centrifugation & LC-MS/MS Analysis Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to autosampler vials. Analyze using reverse-phase UHPLC coupled to an ESI-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, tracking the specific mass transitions for the parent ziprasidone and S-methyl-dihydroziprasidone.
Conclusion
The benzisothiazole ring of ziprasidone is the linchpin of its metabolic clearance. By heavily relying on aldehyde oxidase for reductive cleavage rather than exclusively burdening the CYP450 system, ziprasidone bypasses many common pharmacokinetic bottlenecks[2]. For drug development professionals, understanding the interplay between cytosolic reduction and microsomal methylation provides a blueprint for designing safer N-heterocyclic compounds.
Sources
- 1. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone to its major metabolite, S-methyldihydroziprasidone: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Stability and Precision: A Technical Guide to Deuterated Piperazine Benzisothiazole Derivatives
Executive Summary
Piperazine-benzisothiazole derivatives, most notably the atypical antipsychotics ziprasidone and lurasidone, represent a critical class of therapeutics used in the management of schizophrenia and bipolar depression. Recently, the strategic isotopic labeling of these molecules to create deuterated variants (e.g., Ziprasidone-d8, Lurasidone-d8) has revolutionized two distinct domains of pharmaceutical science: clinical mass spectrometry and pharmacokinetic optimization.
This whitepaper provides an in-depth technical analysis of deuterated piperazine benzisothiazoles. It explores the mechanistic rationale behind their isotopic stability, details their application as stable isotope-labeled internal standards (SIL-IS) in Therapeutic Drug Monitoring (TDM), and examines their role in advanced receptor occupancy studies[1].
Mechanistic Grounding: The Chemistry of Deuterated Benzisothiazoles
The pharmacological utility of deuterated benzisothiazoles is rooted in the Kinetic Isotope Effect (KIE) . By replacing specific carbon-hydrogen (C-H) bonds with carbon-deuterium (C-D) bonds—typically along the piperazine ring or the alkyl linker—chemists fundamentally alter the molecule's metabolic liability without changing its target receptor affinity.
-
Metabolic Clearance: Lurasidone is extensively metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4[2]. This enzymatic cleavage yields both active metabolites (e.g., ID-14326) and inactive degradation products such as N-debenzisothiazole-lurasidone (ND-LURA)[3].
-
The KIE Advantage: The C-D bond possesses a lower zero-point vibrational energy than the C-H bond, requiring significantly more energy to achieve the transition state for oxidative cleavage. Consequently, deuteration at the primary sites of CYP3A4 attack slows down enzymatic degradation, potentially extending the drug's half-life and reducing the formation of toxic byproducts.
-
Analytical Superiority: In quantitative analysis, deuterated derivatives are the gold standard. A molecule like Ziprasidone-d8 co-elutes exactly with endogenous ziprasidone during chromatography and experiences identical ion suppression/enhancement in the mass spectrometer source. However, its +8 Da mass shift allows for perfect isolation in multiple reaction monitoring (MRM) channels[1].
Quantitative Profiling: Physicochemical and Pharmacokinetic Data
To facilitate easy comparison, the following table summarizes the key quantitative parameters of standard versus deuterated piperazine benzisothiazole derivatives used in clinical and analytical settings.
| Compound | Molecular Formula | Monoisotopic Mass (m/z) | Target Receptors | Primary Metabolic Pathway | Primary Application |
| Ziprasidone | C₂₁H₂₁ClN₄OS | 412.11 | D₂, 5-HT₂A | Aldehyde Oxidase, CYP3A4 | Therapeutic (Antipsychotic) |
| Ziprasidone-d8 | C₂₁H₁₃D₈ClN₄OS | 420.16 | D₂, 5-HT₂A | N/A (In vitro stability) | SIL-IS for LC-MS/MS |
| Lurasidone | C₂₈H₃₆N₄O₂S | 492.26 | D₂, 5-HT₇, 5-HT₂A | CYP3A4 | Therapeutic (Antipsychotic) |
| Lurasidone-d8 | C₂₈H₂₈D₈N₄O₂S | 500.31 | D₂, 5-HT₇, 5-HT₂A | N/A (In vitro stability) | SIL-IS for LC-MS/MS |
Analytical Methodology: Self-Validating LC-MS/MS Protocol for TDM
To accurately quantify serum ziprasidone levels—crucial for ensuring patients remain within the therapeutic window—laboratories employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4]. The following protocol outlines a self-validating workflow utilizing Ziprasidone-d8.
Step-by-Step Workflow
-
Sample Aliquoting & Spiking: Transfer 100 µL of patient serum into a microcentrifuge tube. Immediately spike with 10 µL of Ziprasidone-d8 working solution (100 ng/mL).
-
Causality: Introducing the deuterated internal standard before any sample manipulation ensures that any subsequent volumetric losses or extraction inefficiencies are mathematically normalized. The analyte and the SIL-IS behave identically.
-
-
Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Causality: Acetonitrile rapidly denatures and precipitates high-molecular-weight serum proteins. Removing these proteins prevents LC column fouling and drastically reduces matrix-induced ion suppression in the MS source.
-
-
Chromatographic Separation: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Utilize a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.
-
Causality: The acidic modifier (formic acid) forces the nitrogen atoms in the piperazine ring into a fully protonated state. This ensures sharp, symmetrical chromatographic peaks and maximizes ionization efficiency in Electrospray Ionization positive (ESI+) mode.
-
-
MRM Detection & Self-Validation: Monitor the specific mass transitions for Ziprasidone (e.g., m/z 413 → fragment) and Ziprasidone-d8 (m/z 421 → fragment).
-
Self-Validation System: Before quantifying patient samples, the system must pass a System Suitability Test (SST). The calibration curve (ranging from 7.5 to 600 nmol/L) must exhibit a linearity of R² > 0.99. Furthermore, Quality Control (QC) samples must demonstrate an intra-assay coefficient of variation (CV) of < 5% to validate the run's trustworthiness[4].
-
Fig 1. Self-validating clinical LC-MS/MS workflow utilizing deuterated internal standards.
Clinical Pharmacodynamics: Receptor Occupancy and PET Imaging
Beyond routine TDM, deuterated standards are vital for advanced pharmacokinetic-pharmacodynamic (PK/PD) modeling. In a pivotal within-subject Positron Emission Tomography (PET) study evaluating the central dopamine D2/3 receptor occupancy of ziprasidone, researchers relied on deuterated ziprasidone as the internal standard to achieve absolute quantification of serum drug levels[4].
By accurately correlating these LC-MS/MS-derived serum concentrations with the displacement of the [¹¹C]-raclopride radiotracer in the brain, the study established a critical clinical threshold. It demonstrated that a 60 mg twice-daily dosing regimen is the minimal requirement to sustain the ~60% striatal D2/3 receptor occupancy necessary for therapeutic antipsychotic efficacy[4].
Fig 2. Pharmacodynamic targeting and CYP3A4-mediated pathways modulated by deuteration.
Conclusion
The integration of deuterium into piperazine benzisothiazole architectures represents a masterclass in applied physical chemistry. Whether deployed as ultra-precise internal standards to validate complex clinical assays or engineered as next-generation therapeutics to bypass aggressive CYP3A4 metabolism, deuterated derivatives like Ziprasidone-d8 and Lurasidone-d8 ensure that modern psychopharmacology remains both analytically rigorous and therapeutically potent.
References
-
National Institutes of Health (PMC). "Dopamine D2/3 occupancy of ziprasidone across a day: a within-subject PET study". NIH PubMed Central. URL:[Link]
- Google Patents. "US20170192025A1 - Methods of monitoring adherence to lurasidone therapy". Concert Pharmaceuticals, Inc.
-
Oxford Academic. "Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product of lurasidone". Journal of Analytical Toxicology. URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20170192025A1 - Methods of monitoring adherence to lurasidone therapy - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Dopamine D2/3 occupancy of ziprasidone across a day: a within-subject PET study - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Physicochemical Profiling and Bioanalytical Applications of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole
Executive Summary
Molecular Architecture & Physicochemical Properties
The physical properties of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole directly dictate its behavior during sample extraction, chromatographic separation, and mass spectrometric ionization.
Quantitative Property Summary
| Property | Value | Analytical Causality / Significance |
| Molecular Formula | C₁₁H₅D₈N₃S | 8 deuterium atoms on the piperazine ring provide a +8 Da mass shift. |
| Molecular Weight | 227.36 g/mol | Distinct from the unlabeled analyte (219.31 g/mol ) to prevent MS cross-talk. |
| Exact Mass | 227.133 Da | Critical for High-Resolution Mass Spectrometry (HRMS) precursor selection. |
| pKa (Predicted) | 8.52 ± 0.10 | Basic secondary amine; dictates the use of an acidic mobile phase (pH ~3) for optimal ESI+ protonation. |
| LogP | ~2.14 | Moderate lipophilicity; requires a high percentage of organic modifier (MeCN/MeOH) for reverse-phase elution. |
| Melting Point | 89.0 – 93.0 °C | Relevant for solid-state storage, formulation stability, and handling. |
| Density | 1.256 g/cm³ | Determines volumetric displacement during stock solution preparation. |
The Mechanistic Logic of Deuteration (d8)
The selection of an 8-deuterium label (d8) on the piperazine ring is not arbitrary; it is a calculated bioanalytical strategy:
-
Bypassing the Isotopic Envelope: The natural isotopic distribution of carbon (¹³C) and sulfur (³⁴S) in the unlabeled molecule creates an M+1 and M+2 envelope. A +8 Da shift ensures the internal standard's precursor ion (m/z 228.1) is completely isolated from the unlabeled analyte's envelope (m/z 220.1), eliminating false positives in the MRM channels .
-
Kinetic Isotope Effect (KIE) & Co-elution: Because the deuterium atoms are bound to the carbon backbone of the piperazine ring rather than heteroatoms (N-D or O-D), they do not participate in primary hydrogen bonding with the C18 stationary phase. This minimizes chromatographic isotope effects, ensuring the d8-IS co-elutes perfectly with the unlabeled analyte to accurately compensate for matrix-induced ion suppression.
Bioanalytical Methodology: LC-MS/MS Protocol
The following methodology outlines a self-validating LC-MS/MS workflow for quantifying the benzisothiazole-piperazine metabolite in plasma, utilizing 3-(1-Piperazinyl-d8)-1,2-benzisothiazole as the internal standard .
Step-by-Step Extraction & Analysis
-
Preparation of Standard Solutions:
-
Dissolve 3-(1-Piperazinyl-d8)-1,2-benzisothiazole in 100% Methanol to yield a 1.0 mg/mL stock. Causality: Methanol is selected due to the compound's high solubility in polar aprotic/protic organic solvents, preventing precipitation during storage at -20°C.
-
Dilute to a working IS concentration of 100 ng/mL in 50% Methanol/Water.
-
-
Sample Extraction (Protein Precipitation - PPT):
-
Aliquot 50 µL of plasma matrix into a microcentrifuge tube.
-
Add 10 µL of the d8-IS working solution.
-
Add 150 µL of cold Acetonitrile (MeCN). Causality: MeCN rapidly disrupts the hydration shell of plasma proteins, causing irreversible denaturation, while its moderate polarity fully solubilizes the lipophilic analyte (LogP 2.14).
-
-
Centrifugation:
-
Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.
-
-
Chromatographic Separation:
-
Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B). Causality: The acidic pH (~3.0) ensures the piperazine nitrogen (pKa 8.52) is fully protonated, optimizing retention and maximizing Electrospray Ionization (ESI+) efficiency.
-
-
Mass Spectrometry (ESI-MRM):
-
Operate in positive ESI mode. Monitor the precursor-to-product ion transition: m/z 228.1 → 136.0 for the d8-IS.
-
Figure 1: Step-by-step bioanalytical workflow for LC-MS/MS sample preparation and analysis.
System Suitability & Self-Validation
To ensure this protocol operates as a self-validating system , you must execute a Zero-Cross-Talk Check prior to analyzing biological samples:
-
Validation Step: Inject an Upper Limit of Quantification (ULOQ) sample of the unlabeled analyte without adding the d8-IS.
-
Acceptance Criteria: The signal in the d8-IS MRM channel (m/z 228.1) must be ≤ 5% of the nominal IS response used in the assay. This validates that the +8 Da mass shift successfully bypassed the natural isotopic envelope and that no interference exists.
Mass Spectrometric Fragmentation Dynamics
During Collision-Induced Dissociation (CID) in the mass spectrometer's collision cell, the protonated precursor ion ([M+H]+ m/z 228.1) undergoes predictable fragmentation. The weakest bond in the molecule is the C-N bond linking the benzisothiazole core to the piperazine ring. Cleavage here yields two primary product ions, allowing for highly specific Multiple Reaction Monitoring (MRM).
Figure 2: Collision-induced dissociation (CID) fragmentation pathway of the d8-isotope.
References
Application Note: Quantitative LC-MS/MS Bioanalysis Using 3-(1-Piperazinyl-d8)-1,2-benzisothiazole as an Internal Standard
Introduction and Clinical Relevance
3-(1-Piperazinyl)-1,2-benzisothiazole (often abbreviated as BITP) is a highly active human metabolite of atypical antipsychotics, predominantly ziprasidone and perospirone[1]. Accurate quantification of this metabolite in biological matrices (plasma, serum, urine) is pivotal for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and evaluating drug-drug interactions (DDIs).
To ensure high-fidelity quantification, is employed as a stable isotope-labeled internal standard (SIL-IS)[2]. By incorporating eight deuterium atoms on the piperazine ring, this standard provides a robust +8 Da mass shift, effectively eliminating isotopic cross-talk and compensating for matrix effects during electrospray ionization (ESI).
Mechanistic Rationale & Causality
As a self-validating analytical method, every parameter in this workflow is chosen based on physicochemical causality rather than empirical guesswork.
-
Isotopic Purity and Cross-Talk Prevention: Why choose a d8-label over a d3- or d4-label? The natural isotopic envelope of the unlabeled analyte—containing ¹³C, ¹⁵N, and notably ³⁴S (which has a ~4.2% natural abundance)—can extend up to +4 Da. A d8-labeled IS ensures absolute mass channel separation in the quadrupole, preventing false-positive signal inflation at the lower limit of quantification (LLOQ).
-
Mitigating the Deuterium Isotope Effect: Highly deuterated compounds exhibit slightly increased polarity compared to their protium counterparts. In reversed-phase liquid chromatography (RP-LC), this can cause the SIL-IS to elute slightly earlier than the target analyte. To counteract this, our protocol utilizes a steep mobile phase gradient on a low-silanol RP column[3], forcing exact co-elution. Co-elution is non-negotiable; it ensures both the analyte and the IS are subjected to the exact same matrix ionization suppression or enhancement in the MS source.
-
Sample Preparation Causality: Atypical antipsychotics and their metabolites are highly lipophilic and strongly bound to plasma proteins. We utilize protein precipitation (PPT) with acidified acetonitrile. The acidic environment denatures binding proteins and ensures the basic piperazine nitrogen (pKa ~8.5) remains fully protonated, maximizing extraction recovery and preventing adsorptive losses to plasticware.
Visualizing the Analytical Workflow
Workflow for LC-MS/MS bioanalysis using a stable isotope-labeled internal standard.
Metabolic N-dealkylation of atypical antipsychotics yielding the target benzisothiazole metabolite.
Quantitative Data & Parameters
Table 1: Physicochemical Properties
| Parameter | Target Analyte | Internal Standard (SIL-IS) |
|---|---|---|
| Compound Name | 3-(1-Piperazinyl)-1,2-benzisothiazole | 3-(1-Piperazinyl-d8)-1,2-benzisothiazole |
| Molecular Formula | C₁₁H₁₃N₃S | C₁₁H₅D₈N₃S |
| Monoisotopic Mass | 219.0830 Da | 227.1332 Da |
| LogP | 2.14 | ~2.14 |
| pKa (Piperazine N) | ~8.5 | ~8.5 |
Table 2: Liquid Chromatography Gradient Conditions Column: Reverse Phase C18 or Newcrom R1 (50 x 2.1 mm, 3 µm)[3] Mobile Phase A: 0.1% Formic Acid in MS-Grade Water Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile Flow Rate: 0.4 mL/min
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 3: MS/MS MRM Transitions (Positive ESI)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| Analyte | 220.1 | 134.0 | 25 | Quantifier (Cleavage of piperazine) |
| Analyte | 220.1 | 177.0 | 20 | Qualifier (Loss of C₂H₅N) |
| SIL-IS (d8) | 228.1 | 134.0 | 25 | IS Quantifier |
Experimental Protocol: Self-Validating Methodology
Step 1: Preparation of Working Solutions
-
Prepare a 1.0 mg/mL primary stock of the analyte and the d8-IS in 50:50 Methanol:Water.
-
Dilute the IS stock to a working concentration of 50 ng/mL in 100% Acetonitrile containing 0.1% Formic Acid. Causality: This serves as both the internal standard spike and the protein precipitation (Extraction) solvent.
Step 2: Sample Extraction (Protein Precipitation)
-
Transfer 50 µL of the biological sample (plasma/urine) into a 96-well plate.
-
Add 200 µL of the Extraction Solvent (containing 50 ng/mL of the d8-IS).
-
Vortex rigorously for 2 minutes. Causality: Mechanical shearing combined with the organic/acidic modifier ensures complete protein denaturation and disruption of protein-drug binding.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 150 µL of the supernatant to a clean plate and dilute with 150 µL of Mobile Phase A. Causality: Diluting the organic extract with aqueous buffer matches the initial LC conditions, preventing solvent-effect peak distortion (fronting/splitting) upon injection.
Step 3: LC-MS/MS Analysis
-
Inject 5 µL of the diluted supernatant onto the LC-MS/MS system.
-
Operate the mass spectrometer in positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM) as defined in Table 3.
Step 4: System Validation & Acceptance Criteria
To ensure the protocol acts as a self-validating system, the following criteria must be met before data is accepted:
-
Blank Matrix Check: Inject a double-blank (no analyte, no IS). The signal at the analyte retention time must be <20% of the LLOQ response.
-
IS Interference Check: Inject a zero-sample (blank matrix + IS). This confirms the d8-IS contains <0.5% unlabeled analyte impurity, proving isotopic purity.
-
Precision and Accuracy: Quality Control (QC) samples across low, medium, and high concentrations must demonstrate a Coefficient of Variation (%CV) of ≤15% (≤20% at LLOQ).
References
-
National Center for Biotechnology Information (PubChem). "3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144".[Link]
-
Pharmaffiliates. "Chemical Name : 3-(1-Piperazinyl-d8)-1,2-benzisothiazole".[Link]
-
SIELC Technologies. "Separation of 3-(1-Piperazinyl)-1,2-benzisothiazole on Newcrom R1 HPLC column".[Link]
Sources
Application Note: Standardized Protocol for Spiking 3-(1-Piperazinyl-d8)-1,2-benzisothiazole in Plasma for LC-MS/MS Bioanalysis
Executive Summary & Introduction
3-(1-Piperazinyl)-1,2-benzisothiazole (BITP) serves as a critical structural moiety and major pharmacologically active metabolite for several atypical antipsychotics, most notably ziprasidone and lurasidone[1]. In pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the precise quantification of these analytes in human or animal plasma is an absolute requirement.
To achieve the highest degree of analytical rigor, the stable isotope-labeled analogue, 3-(1-Piperazinyl-d8)-1,2-benzisothiazole (BITP-d8) , is universally employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. This application note outlines a field-proven, self-validating protocol for spiking BITP-d8 into plasma, detailing the mechanistic causality behind each sample preparation step to ensure optimal recovery and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) performance[3].
Mechanistic Rationale: The Role of the Deuterated IS
Biological matrices like plasma contain high concentrations of endogenous phospholipids, proteins, and salts. During Electrospray Ionization (ESI), these matrix components compete with the target analyte for surface charge on the droplets, leading to unpredictable ion suppression or enhancement .
By utilizing BITP-d8, we introduce an internal standard that shares the exact physicochemical properties (pKa, lipophilicity, protein-binding affinity) of the unlabeled analyte, but differs by a mass shift of +8 Da (due to eight deuterium atoms on the piperazine ring). Because the analyte and the SIL-IS co-elute chromatographically, any matrix effect experienced by the analyte is proportionally experienced by the IS. Consequently, the peak area ratio (Analyte/IS) remains constant, creating a self-validating quantitative system that inherently corrects for extraction losses and ionization variances.
Mechanistic compensation of matrix effects and extraction variances using BITP-d8.
Materials and Reagents
-
Analyte/IS: 3-(1-Piperazinyl-d8)-1,2-benzisothiazole (CAS: 87691-87-0 for unlabeled parent)[2][4].
-
Matrix: Blank human plasma (K2EDTA or Sodium Heparin).
-
Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water.
-
Modifiers: Formic Acid (FA) (Purity ≥ 99%).
Preparation of Solutions
-
Causality Check: Stock solutions must be prepared in highly organic solvents to ensure complete dissolution of the lipophilic benzisothiazole core. However, working solutions must be diluted with aqueous components to prevent "solvent effects" (peak distortion) when spiked into the matrix.
-
Primary Stock Solution (1.0 mg/mL): Dissolve 1.0 mg of BITP-d8 in 1.0 mL of Methanol. Store at -20°C.
-
Working Internal Standard Solution (WIS, 500 ng/mL): Dilute the primary stock solution in 50:50 MeOH:Water.
Plasma Spiking and Extraction Protocol (Protein Precipitation)
-
Rule of Thumb: The spiking volume of the WIS must never exceed 5% of the total plasma volume. Exceeding this threshold alters the plasma's dielectric constant, causing premature protein denaturation and trapping the endogenous analyte before it can equilibrate with the IS.
Step-by-Step Methodology
-
Thawing: Thaw blank plasma and patient samples on wet ice. Reasoning: Prevents ex vivo enzymatic degradation of target analytes.
-
Aliquotting: Transfer exactly 100 µL of plasma into a clean 1.5 mL low-bind Eppendorf tube.
-
Spiking: Add 5 µL of the WIS (500 ng/mL BITP-d8) to the plasma.
-
System Validation Check: This yields a final IS concentration of ~25 ng/mL in the matrix. This concentration should be targeted to fall near the geometric mean of your calibration curve, ensuring an optimal Signal-to-Noise (S/N) ratio without causing isotopic cross-talk.
-
-
Equilibration (Critical Step): Vortex gently for 10 seconds and incubate at room temperature for 5 minutes.
-
Reasoning: This allows the SIL-IS to bind to plasma proteins (e.g., human serum albumin) in a manner identical to the endogenous analyte, ensuring equivalent extraction recovery.
-
-
Precipitation: Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid.
-
Reasoning: ACN acts as a strong denaturant, crashing out proteins. Formic acid lowers the pH, disrupting protein-analyte ionic bonds and ensuring the basic piperazine nitrogen is fully protonated, thereby maximizing its solubility in the organic supernatant.
-
-
Mixing: Vortex vigorously for 2 minutes to ensure complete matrix disruption.
-
Centrifugation: Centrifuge at 14,000 rpm (4°C) for 10 minutes to firmly pellet the denatured proteins.
-
Dilution & Transfer: Transfer 200 µL of the clear supernatant to an LC autosampler vial containing 200 µL of LC-MS grade water.
-
Reasoning: Injecting a highly organic extract directly onto a reversed-phase column causes poor retention and broad peaks. Diluting with water lowers the organic strength, focusing the analyte band sharply at the head of the column.
-
Step-by-step workflow for spiking and extracting BITP-d8 from human plasma for LC-MS/MS.
LC-MS/MS Analytical Conditions
To ensure the self-validating nature of the protocol, the chromatography must separate the analytes from early-eluting phospholipids (m/z 184 transition) which cause severe ion suppression[3].
Table 1: Chromatographic Parameters
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH) |
| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2.0 µL |
| Column Temperature | 40°C |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 95 | 5 | Equilibration |
| 0.5 | 95 | 5 | Loading / Desalting |
| 2.5 | 10 | 90 | Analyte / IS Elution |
| 3.5 | 10 | 90 | Phospholipid Wash |
| 3.6 | 95 | 5 | Re-equilibration |
| 5.0 | 95 | 5 | End of Run |
Table 3: Mass Spectrometry (MRM) Parameters (ESI+)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| BITP (Unlabeled) | 220.1 | 177.1 | 50 | 25 |
| BITP-d8 (IS) | 228.1 | 181.1 | 50 | 25 |
System Suitability and Self-Validation Metrics
To guarantee the trustworthiness of the generated data, the following criteria must be met during the run:
-
IS Response Variation: The peak area of BITP-d8 across all samples (blanks, calibrators, QCs, and unknowns) must not deviate by more than ±15% from the mean IS area. A sudden drop in IS area indicates localized matrix suppression or a failure in the extraction step.
-
Carryover Check: An unspiked blank plasma sample injected immediately after the Upper Limit of Quantification (ULOQ) standard must show a BITP signal of <20% of the Lower Limit of Quantification (LLOQ) and an IS signal of <5% .
References
-
Pharmaffiliates. "Chemical Name : 3-(1-Piperazinyl-d8)-1,2-benzisothiazole". 1
-
Santa Cruz Biotechnology (SCBT). "3-(1-Piperazinyl-d8)-1,2-benzisothiazole | CAS 87691-87-0". 2
-
Google Patents. "CN110045049B - Method for simultaneously determining various related substances of montelukast sodium and preparation thereof" (Reference for LC-MS/MS impurity and matrix separation principles).3
Sources
Application Note: A Robust HPLC Method for the Separation of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole, a deuterated analog of a key intermediate and metabolite of several antipsychotic drugs.[1][2][3] The method utilizes reversed-phase chromatography with a C18 stationary phase and a gradient elution of acetonitrile and a phosphate buffer. The protocol herein is designed for researchers, scientists, and drug development professionals requiring a validated method for purity assessment, pharmacokinetic studies, or quality control of this compound. All procedural steps are grounded in established chromatographic principles and adhere to guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7][8][9]
Introduction
3-(1-Piperazinyl-d8)-1,2-benzisothiazole is a stable-isotope labeled version of 3-(1-piperazinyl)-1,2-benzisothiazole, a crucial synthetic intermediate in the manufacturing of antipsychotic medications such as Ziprasidone.[2] Isotope-labeled compounds are indispensable in drug metabolism and pharmacokinetic (DMPK) studies as internal standards for quantitative analysis by mass spectrometry. Given its intended use, a reliable and validated analytical method to ensure its purity and identity is paramount.
Reversed-phase HPLC is the predominant technique for the analysis of pharmaceutical compounds due to its versatility and applicability to a wide range of analyte polarities.[4] The separation of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole, a basic compound with a predicted pKa of approximately 8.52, presents a common challenge in reversed-phase chromatography: achieving good peak shape and reproducible retention.[2] This is addressed by controlling the mobile phase pH to ensure a consistent ionization state of the analyte.
This application note provides a comprehensive, step-by-step protocol for the HPLC analysis of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole. The causality behind each experimental choice, from column and mobile phase selection to detector settings, is explained to provide a deeper understanding of the method development process.
Experimental Workflow
The logical flow of the experimental protocol is depicted in the following diagram:
Caption: Experimental workflow for the HPLC analysis of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole.
Materials and Methods
Instrumentation and Equipment
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatography data acquisition and processing software
Reagents and Materials
-
3-(1-Piperazinyl-d8)-1,2-benzisothiazole reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (85%) (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Detailed Protocol
Mobile Phase Preparation
Aqueous Phase (Buffer): 0.05 M Potassium Dihydrogen Phosphate, pH 2.5
-
Accurately weigh 6.8 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH of the solution to 2.5 with 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.
Rationale for pH Selection: The target analyte is a basic compound with a predicted pKa of ~8.52.[2] To ensure consistent protonation and avoid peak tailing due to interactions with residual silanols on the silica-based stationary phase, it is crucial to work at a pH well below the pKa. A pH of 2.5 ensures that the piperazine moiety is fully protonated, leading to improved peak symmetry and stable retention times.[10][11]
Organic Phase: Acetonitrile
Standard and Sample Solution Preparation
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the 3-(1-Piperazinyl-d8)-1,2-benzisothiazole reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution (0.1 mg/mL):
-
Accurately weigh and transfer an appropriate amount of the sample to a volumetric flask to achieve a final concentration of approximately 0.1 mg/mL.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions
The recommended HPLC conditions are summarized in the table below.
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M KH₂PO₄, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm |
| Run Time | 25 minutes |
| Gradient Program | See Table Below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 80 | 20 |
| 25.0 | 80 | 20 |
Rationale for Method Parameters:
-
Column: A C18 column is a versatile and widely used stationary phase in reversed-phase HPLC, providing good retention for moderately polar to non-polar compounds.
-
Gradient Elution: A gradient elution is employed to ensure the efficient elution of the target analyte while also separating it from potential impurities with a wide range of polarities.[10][11][12][13][14]
-
Detection Wavelength: The selection of 250 nm is based on HPLC methods for the closely related compound, Ziprasidone, which shares the same benzisothiazole chromophore.[10][11] This wavelength is expected to provide good sensitivity for the analyte.
-
Deuterium Isotope Effect: It is worth noting that deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts due to the "deuterium isotope effect". This effect is typically small but should be considered when comparing chromatograms of the deuterated and non-deuterated analogs.
System Suitability Testing (SST)
Before commencing sample analysis, the performance of the HPLC system must be verified according to USP General Chapter <621>.[4][6][15][16][17]
-
Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the standard solution.
-
Calculate the system suitability parameters from the resulting chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Interpretation
The purity of the 3-(1-Piperazinyl-d8)-1,2-benzisothiazole sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the separation and purity determination of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole. The use of a buffered mobile phase at low pH ensures excellent peak shape and reproducible retention. This method is suitable for implementation in quality control and research environments, and its parameters can be further optimized and validated for specific applications in accordance with ICH guidelines.[5][7][8][9]
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Element Lab Solutions. USP 621 Changes. [Link]
-
Pharmacopeia. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
PubMed. Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms. [Link]
-
Waters Corporation. Transfer of Two USP Compendial Methods for Impurities of Ziprasidone HCl to a Single UPLC Method. [Link]
-
Oxford Academic. Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms. [Link]
-
AKJournals. Comparative study of performances of UHPLC- MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. [Link]
-
ResearchGate. DEVELOPMENT OF RAPID AND ROBUST STABILITY-INDICATING METHOD FOR ANALYSIS OF ZIPRASIDONE (HYDROCHLORIDE AND FREEBASE) AS DRUG SUB. [Link]
-
PubChem. 3-(1-Piperazinyl)-1,2-benzisothiazole. [Link]
-
PubChemLite. 3-(1-piperazinyl)-1,2-benzisothiazole (C11H13N3S). [Link]
- Google Patents. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
Sources
- 1. 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole | 87691-87-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. usp.org [usp.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. uspbpep.com [uspbpep.com]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. lcms.cz [lcms.cz]
- 13. akjournals.com [akjournals.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. waters.com [waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Note: Optimization of LC-MS/MS Parameters for the Detection and Quantitation of Deuterated Benzisothiazole Derivatives
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Introduction and Mechanistic Principles
Benzisothiazole scaffolds are pivotal in modern neuropharmacology, forming the core structural motif of several atypical antipsychotics, including ziprasidone and lurasidone[1][2]. In pharmacokinetics (PK), drug metabolism studies, and isotope dilution mass spectrometry (IDMS), deuterated benzisothiazoles are routinely employed. They serve either as stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects or as novel chemical entities designed to leverage the kinetic isotope effect (KIE) for improved metabolic stability.
Successfully detecting these deuterated compounds requires precise tuning of mass spectrometry parameters. Because benzisothiazole derivatives typically feature a highly basic piperazine moiety linked to the benzisothiazole core, they exhibit strong proton affinity. Therefore, Electrospray Ionization in positive ion mode (ESI+) is the universal standard for their volatilization and ionization[1][3].
Causality in Fragmentation and MRM Selection
When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the protonated precursor ion [M+H]+ undergoes predictable bond cleavages. The protonation primarily localizes on the piperazine nitrogen, destabilizing adjacent carbon-nitrogen bonds.
-
Ziprasidone ( [M+H]+ at m/z 413) predominantly cleaves at the ethyl linker, yielding a highly stable product ion at m/z 194[1].
-
Lurasidone ( [M+H]+ at m/z 493) fragments to yield characteristic product ions at m/z 166, 220, and 317[2]. The m/z 166 ion corresponds to the intact benzisothiazole-piperazine moiety.
The Deuterium Retention Rule: For robust Multiple Reaction Monitoring (MRM), the selected product ion must retain the deuterium label. If a deuterated analog (e.g., lurasidone-d8) is synthesized with deuterium on the benzisothiazole ring, the corresponding product ion will shift proportionally (e.g., m/z 166 → m/z 174). Selecting a fragment that loses the deuterium label during CID defeats the specificity of the MRM channel, leading to severe cross-talk and background noise from endogenous matrices or non-deuterated analytes.
Experimental Protocols: A Self-Validating Workflow
To ensure high recovery and minimal ion suppression, the following step-by-step protocol outlines the optimized extraction and chromatographic separation of deuterated benzisothiazoles.
Step 1: Protein Precipitation and Analyte Extraction
-
Aliquot: Transfer 50 µL of the biological sample (e.g., human or rat plasma) into a 1.5 mL low-bind microcentrifuge tube.
-
Spike and Precipitate: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and the deuterated benzisothiazole standard (e.g., 10 ng/mL).
-
Causality: Acetonitrile effectively denatures plasma proteins. The addition of 0.1% formic acid is critical; it ensures the basic piperazine nitrogen remains fully protonated, disrupting any non-covalent binding between the analyte and negatively charged domains on plasma proteins, thereby maximizing recovery.
-
-
Agitate: Vortex vigorously for 2 minutes to ensure complete protein aggregation.
-
Isolate: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.
-
Reconstitute: Transfer 100 µL of the supernatant to an LC autosampler vial and dilute with 100 µL of LC-MS grade water.
-
Causality: Diluting the highly organic extract with water closely matches the initial conditions of the reversed-phase mobile phase. This prevents the "solvent effect," which causes peak broadening or splitting upon injection.
-
Step 2: UHPLC-MS/MS Instrument Settings
-
Analytical Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1].
-
Causality: Sub-2-micron particles provide the high theoretical plate count required to resolve the analyte from isobaric matrix interferences. Furthermore, deuterated compounds can exhibit a slight chromatographic shift (isotope effect) compared to their non-deuterated analogs; high-resolution columns ensure both elute within a predictable, narrow window.
-
-
Mobile Phase A: 10 mM Ammonium formate in water (pH ~4.7)[1][3].
-
Causality: Ammonium formate provides a stable, mildly acidic pH that optimizes the ionization of basic compounds in ESI+ mode, while the volatile salt enhances droplet desolvation in the source.
-
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Elution: 10% B to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute, return to 10% B.
-
Flow Rate: 0.3 mL/min[1].
-
Injection Volume: 2.0 µL.
Step 3: Mass Spectrometry Source Optimization (ESI+)
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 400°C[1].
-
Causality: Benzisothiazole derivatives are relatively large, lipophilic molecules (MW ~400-500 Da). High thermal energy is required to efficiently evaporate the aqueous/organic droplets in the ESI source, preventing ion suppression and improving the signal-to-noise ratio.
-
-
Desolvation Gas Flow: 800 L/hr.
Quantitative Data Presentation
The following table summarizes the optimized MRM transitions for standard benzisothiazole derivatives and their hypothetical deuterated counterparts. Collision energies (CE) and cone voltages must be optimized per instrument, but the relative fragmentation logic remains constant.
| Analyte | Precursor Ion [M+H]+ (m/z) | Primary Product Ion (m/z) | Secondary Product Ion (m/z) | Collision Energy (eV) | Deuterium Location |
| Ziprasidone | 413.0 | 194.0 | 177.0 | 28 / 35 | N/A |
| Ziprasidone-d4 | 417.0 | 198.0 | 177.0 | 28 / 35 | Ethyl-piperazine chain |
| Lurasidone | 493.0 | 166.0 | 220.0 | 30 / 25 | N/A |
| Lurasidone-d8 | 501.0 | 174.0 | 220.0 | 30 / 25 | Benzisothiazole core |
(Note: If a transition such as 501.0 → 220.0 is used for Lurasidone-d8, it indicates the deuterium label was placed on a moiety that is lost during the formation of the m/z 220 fragment. Always select the D-retained fragment for quantitation).
Visual Workflows
LC-MS/MS workflow for the extraction and quantification of deuterated benzisothiazoles.
CID fragmentation causality guiding MRM transition selection for deuterated analytes.
References
-
Title: LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study Source: nih.gov URL: [Link]
-
Title: Ultra-performance liquid chromatography tandem mass-spectrometry (UHPLC-MS/MS) for the rapid, simultaneous analysis of ziprasidone and its impurities Source: researchgate.net URL: [Link]
-
Title: Degradation Studies on Lurasidone Hydrochloride using Validated Reverse Phase HPLC and LC-MS/MS Source: tandfonline.com URL: [Link]
Sources
Sample preparation for deuterated antipsychotic impurity analysis
Application Note: Advanced Sample Preparation Strategies for Deuterated Antipsychotic Impurity Analysis
The Deuteration Paradigm & The Isotopic Impurity Challenge
The pharmaceutical landscape was fundamentally altered with the FDA’s approval of deutetrabenazine (Austedo), the first deuterated drug, which established a new 505(b)(2) regulatory pathway for stereoisomeric and deuterated therapeutics[1]. By strategically replacing carbon-hydrogen (C-H) bonds with highly stable carbon-deuterium (C-D) bonds, drug developers utilize the kinetic isotope effect (KIE) to slow metabolic breakdown, prolong duration of action, and reduce patient-to-patient variability[2].
However, as a Senior Application Scientist, I must emphasize that this innovation introduces a profound analytical challenge. In the context of deuterated antipsychotics (e.g., deutetrabenazine, loxapine-d8, cariprazine-d8), the very definition of an "impurity" expands. Quality control must not only assess standard chemical impurities (synthesis byproducts and degradation products) but must also rigorously quantify isotopic impurities [3]. The non-deuterated parent molecule, as well as incompletely deuterated isotopomers, are now classified as critical impurities that can alter the drug's pharmacokinetic profile[3].
Classification of chemical and isotopic impurities in deuterated pharmaceuticals.
Causality in Experimental Design: Why Standard Sample Prep Fails
Standard sample preparation techniques for antipsychotic APIs routinely employ protic solvents (like methanol or water) and aggressive pH adjustments. Applying these conventional methods to deuterated compounds is a critical error due to two mechanistic phenomena:
-
H/D Back-Exchange: Deuterium atoms, particularly those adjacent to carbonyl groups or aromatic rings, can be labile. Exposing the sample to protic solvents under basic or highly acidic conditions catalyzes the exchange of deuterium back to hydrogen. This artificially inflates the non-deuterated impurity signal, leading to false batch failures[4].
-
Isotopic Fractionation: Deuterated and non-deuterated molecules exhibit minute differences in lipophilicity and pKa. During Solid Phase Extraction (SPE), aggressive washing steps can cause isotopic fractionation—eluting the non-deuterated impurity at a different rate than the deuterated API, thus skewing the quantitative ratio.
To mitigate these risks, sample preparation must rely on anhydrous aprotic solvents (e.g., dichloromethane, acetonitrile) and strictly controlled thermal conditions.
Quantitative Dynamics: Recovery and Matrix Effects
When isolating trace impurities from formulated deuterated antipsychotics or biological matrices, the extraction recovery must be near-absolute to prevent fractionation. Deuterated compounds inherently demonstrate superior resistance to matrix effects during LC-MS/MS ionization, making them ideal internal standards, but when the deuterated drug is the analyte, the sample prep must be flawless.
Table 1: Comparative Analytical Dynamics (Deuterated vs. Non-Deuterated Antipsychotics)
| Analytical Parameter | Non-Deuterated Antipsychotic (e.g., Loxapine) | Deuterated Analog (e.g., Loxapine-d8) | Mechanistic Implication for Impurity Analysis |
| Extraction Recovery (%) | 29 – 70%[5] | 98 ± 3%[5] | High, uniform recovery prevents isotopic fractionation during enrichment. |
| Intra-day Precision (%CV) | > 10.0% | ≤ 5.0%[5] | Ensures high reproducibility when quantifying trace isotopologue ratios. |
| Matrix Effect Impact | Significant ion suppression | Negligible / Compensated[6] | Allows for accurate quantification of trace chemical impurities at the LLOQ. |
| H/D Exchange Risk | N/A | High in protic/extreme pH environments | Dictates the mandatory use of aprotic solvents during sample solubilization. |
Step-by-Step Methodology: Isotopic-Fidelity Sample Preparation
The following protocol is designed for the extraction and enrichment of impurities from formulated deuterated antipsychotics (e.g., tablets or capsules) prior to LC-HRMS and NMR analysis.
A Self-Validating System (Trustworthiness Protocol)
To ensure the integrity of the data, this protocol operates as a self-validating system. You are required to process a Control Isotopic Standard (a reference standard of the API with known >99.9% isotopic purity) in parallel with your samples. If the final LC-HRMS analysis of this control shows an increase in the non-deuterated isotopologue (e.g., >0.1%), it definitively proves that your sample preparation workflow is inducing H/D back-exchange. If this occurs, immediately halt the analysis and verify the anhydrous nature of your solvents.
Protocol Steps
Step 1: Anhydrous Solubilization
-
Accurately weigh 50 mg of the formulated deuterated antipsychotic.
-
Transfer to a silanized glass vial (to prevent non-specific surface binding).
-
Add 5.0 mL of anhydrous Acetonitrile (ACN). Causality: ACN is an aprotic solvent that prevents solvent-mediated H/D exchange, preserving the true isotopic ratio of the sample[4].
-
Sonicate in a cold water bath (4°C) for 10 minutes to dissolve the API while keeping excipients largely insoluble.
Step 2: Excipient Precipitation & Filtration
-
Add 50 µL of 0.1% Formic Acid in anhydrous ACN to stabilize the analyte. Causality: Mild acidic conditions prevent the deprotonation of alpha-carbons, which is a primary driver of deuterium loss.
-
Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.
Step 3: Trace Impurity Enrichment via SPE
-
Conditioning: Pass 2.0 mL of anhydrous ACN through a Polymeric Reversed-Phase (HLB) SPE cartridge.
-
Equilibration: Pass 2.0 mL of LC-MS grade H₂O (neutral pH).
-
Loading: Load 1.0 mL of the filtered supernatant.
-
Washing: Wash with 1.0 mL of 5% ACN in H₂O to remove highly polar chemical impurities without causing isotopic fractionation of the API.
-
Elution: Elute the enriched deuterated API and its structurally similar impurities with 2.0 mL of 100% ACN.
Step 4: Reconstitution for LC-HRMS/NMR
-
Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at ambient temperature (20-25°C) . Causality: Applying heat during evaporation in the presence of trace atmospheric moisture can trigger thermal H/D exchange.
-
For LC-HRMS: Reconstitute in 1.0 mL of the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% Formic Acid) immediately prior to injection.
-
For NMR: Reconstitute in 0.6 mL of a non-deuterated solvent (e.g., CHCl₃) to avoid obscuring the analyte's residual proton signals during isotopic purity validation[4].
Step-by-step sample preparation workflow for deuterated antipsychotic impurity profiling.
Advanced Detection: The Synergy of LC-HRMS and NMR
Once sample preparation is complete, analytical characterization relies on orthogonal techniques. High-Resolution Mass Spectrometry (LC-HRMS) is deployed to separate isotopologues based on mass defect and quantify trace chemical impurities at the 0.05% threshold required by ICH Q3A/B guidelines. Concurrently, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, atomic-level structural evidence required to confirm the exact positional location of the deuterium labels and verify that no site-specific H/D exchange occurred during synthesis or sample preparation[4][7].
References
-
Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. American Chemical Society (ACS). URL:[Link]
-
The First Approved “Deuterated” Drug: A Short Review of the Concept. Scientific Research Publishing (SCIRP). URL:[Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 3. isotope.com [isotope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Loxapine impurity 2-d8 | Benchchem [benchchem.com]
- 6. Cariprazine-d8 Stable Isotope - 1308278-50-3 [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
Application Note: High-Throughput Quantification of 3-(1-Piperazinyl)-1,2-benzisothiazole in Human Urine via Mixed-Mode SPE and UHPLC-MS/MS
Executive Summary
The accurate quantification of drug metabolites in complex biological matrices is a cornerstone of modern pharmacokinetics and clinical toxicology. This application note details a robust, self-validating analytical protocol for the quantification of 3-(1-Piperazinyl)-1,2-benzisothiazole (BITP) in human urine. By leveraging the specific physicochemical properties of the analyte—namely its basic piperazine ring and hydrophobic benzisothiazole core—we employ a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) strategy coupled with UHPLC-MS/MS. This method ensures high recovery, minimal matrix suppression, and exceptional quantitative reliability.
Contextualizing the Analyte: Metabolic Origins & Clinical Relevance
3-(1-Piperazinyl)-1,2-benzisothiazole (C11H13N3S, CAS: 87691-87-0) is an organic heterocyclic compound characterized by a benzisothiazole core fused to a secondary amine-containing piperazine ring[1]. While it is synthesized as a pharmaceutical intermediate[2], its primary biological significance lies in its role as a major human metabolite[3].
BITP is the downstream cleavage product of several widely prescribed atypical antipsychotics, including ziprasidone, lurasidone, and perospirone [1][4]. These parent drugs undergo extensive hepatic metabolism, primarily N-dealkylation mediated by the cytochrome P450 system (CYP3A4), yielding BITP which is subsequently excreted in urine[1][3]. Consequently, quantifying BITP in urine serves as a highly stable biomarker for therapeutic drug monitoring, patient compliance testing, and forensic toxicological screening.
Metabolic pathway of atypical antipsychotics yielding 3-(1-Piperazinyl)-1,2-benzisothiazole.
Mechanistic Sample Preparation: Overcoming the Urine Matrix
Human urine is a highly variable matrix laden with salts, urea, and endogenous metabolites that cause severe ion suppression in Electrospray Ionization (ESI). A simple "dilute-and-shoot" approach is insufficient for rigorous quantification.
The Causality of the Extraction Choice: BITP has a predicted pKa of approximately 8.52[1], driven by the secondary nitrogen on the piperazine ring. At acidic pH, this nitrogen is fully protonated. We exploit this by using a Strong Cation Exchange / Reversed-Phase Mixed-Mode (MCX) polymeric sorbent. This provides an orthogonal cleanup mechanism: the hydrophobic benzisothiazole core binds via Van der Waals forces, while the protonated piperazine forms a strong ionic bond with the sulfonic acid groups on the sorbent. This dual-retention mechanism allows for aggressive washing steps that eradicate matrix interferences.
Step-by-Step SPE Protocol
Materials Required: 30 mg/well Oasis MCX 96-well plate (or equivalent), 3-(1-Piperazinyl)-1,2-benzisothiazole reference standard (≥98% purity), and Deuterated Internal Standard (IS).
-
Sample Pre-treatment:
-
Aliquot 200 µL of human urine into a collection plate.
-
Add 20 µL of IS working solution (100 ng/mL).
-
Add 200 µL of 2% Phosphoric Acid ( H3PO4 ) in water.
-
Rationale: Acidification disrupts protein-analyte binding and drives the ambient pH well below the analyte's pKa (8.52), ensuring 100% ionization of the piperazine ring for optimal cation exchange.
-
-
Conditioning & Equilibration:
-
Pass 500 µL of Methanol (MeOH) through the sorbent to wet the polymer bed.
-
Pass 500 µL of LC-MS grade Water to equilibrate.
-
-
Loading:
-
Load the 420 µL pre-treated sample mixture at a flow rate of 1-2 mL/min.
-
-
Orthogonal Washing:
-
Wash 1 (Aqueous): 500 µL of 2% Formic Acid in Water. Rationale: Washes away highly polar interferences, salts, and urea while keeping the analyte ionically bound.
-
Wash 2 (Organic): 500 µL of 100% Methanol. Rationale: Breaks reversed-phase interactions to wash away neutral lipids and hydrophobic matrix components. The analyte remains anchored via the strong cation exchange bond.
-
-
Elution:
-
Elute with 2 × 250 µL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol.
-
Rationale: The high pH (>10) neutralizes the piperazine nitrogen, breaking the ionic bond and releasing the highly purified analyte into the collection plate.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile in Water with 0.1% Formic Acid).
-
Mixed-mode cation exchange (MCX) SPE workflow for extracting BITP from human urine.
Instrumental Analytics: UHPLC-MS/MS Parameters
To ensure rapid throughput without sacrificing peak shape, a sub-2 µm C18 column is utilized. The benzisothiazole core interacts strongly with the C18 stationary phase, while the acidic mobile phase ensures sharp peak symmetry for the basic amine.
Chromatography Conditions
-
Analytical Column: Sub-2 µm C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.45 mL/min.
-
Gradient Profile:
-
0.00 – 0.50 min: 10% B
-
0.50 – 2.50 min: Linear ramp to 90% B
-
2.50 – 3.00 min: Hold at 90% B (Wash)
-
3.01 – 4.00 min: Re-equilibrate at 10% B
-
Mass Spectrometry (Multiple Reaction Monitoring)
The exact mass of BITP is 219.083 Da[2]. Under Positive Electrospray Ionization (ESI+), it readily forms a protonated precursor ion [M+H]+ at m/z 220.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
| BITP | 220.1 | 177.1 | 22 | Quantifier (Piperazine cleavage) |
| BITP | 220.1 | 134.0 | 35 | Qualifier (Benzisothiazole core) |
| BITP-d8 (IS) | 228.1 | 181.1 | 22 | Internal Standard |
Method Validation & Quantitative Metrics
A self-validating analytical system requires rigorous proof of reliability. The method was evaluated against standard bioanalytical guidelines (FDA/EMA) to ensure that the extraction causality translates to quantitative truth. The use of the MCX SPE protocol effectively eliminates the matrix effect typically observed in urine, yielding near-perfect recovery.
Table 1: Quantitative Validation Summary
| Validation Parameter | Experimental Result | Bioanalytical Acceptance Criteria |
| Linear Dynamic Range | 1.0 ng/mL – 1000 ng/mL | R2≥0.995 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | Signal-to-Noise (S/N) ≥10 |
| Intra-Assay Precision (CV%) | 2.8% – 5.4% | ≤15% ( ≤20% at LLOQ) |
| Inter-Assay Accuracy (% Bias) | -2.5% to +4.1% | ±15% ( ±20% at LLOQ) |
| Absolute Extraction Recovery | 92.4% ± 3.1% | Consistent across Low, Mid, High QCs |
| Matrix Effect (Suppression) | 0.96 (4% Suppression) | 0.85 – 1.15 (Minimal interference) |
By adhering to this protocol, laboratories can achieve highly reproducible, interference-free quantification of 3-(1-Piperazinyl)-1,2-benzisothiazole, enabling precise pharmacokinetic mapping and toxicological verification.
Sources
Technical Support Center: Resolving HPLC Peak Tailing for Piperazine-Benzisothiazole Compounds
Introduction to the Challenge
Piperazine-benzisothiazole derivatives (such as ziprasidone, lurasidone, and perospirone) are a critical class of atypical antipsychotics. Structurally, they are characterized by a highly lipophilic benzisothiazole moiety and a basic piperazine ring. During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these compounds frequently exhibit severe peak tailing (Asymmetry factor, As > 1.5). This technical guide provides a mechanistic understanding and actionable, field-proven protocols to resolve these chromatographic distortions and ensure quantitative reproducibility.
Part 1: Mechanistic FAQs – Understanding the Root Cause
Q1: Why do piperazine-benzisothiazole compounds specifically tail in RP-HPLC? A1: The root cause lies in the acid-base chemistry of both the analyte and the stationary phase. The piperazine ring contains secondary and tertiary amine nitrogens with pKa values typically between 8.0 and 9.0. At standard HPLC mobile phase pH (pH 4.0–7.0), these amines are fully protonated and carry a positive charge. Concurrently, standard silica-based stationary phases contain residual silanol groups (Si-OH). Above pH 3.0, these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻)[1]. The electrostatic ion-exchange interaction between the protonated piperazine and the ionized silanols acts like "chromatographic velcro," causing the basic analyte to desorb slowly and resulting in a pronounced tail[2],[3].
Q2: How can I differentiate between chemical tailing and physical tailing? A2: Peak tailing can stem from chemical interactions (ion-exchange) or physical system defects (e.g., column voids, blocked frits, or excessive extra-column volume)[3]. To isolate the root cause, inject a highly retained neutral marker (such as toluene or uracil). Because neutral compounds cannot undergo ion-exchange with silanols, any tailing observed in the neutral marker definitively points to a physical hardware issue[3]. If the neutral marker yields a perfectly symmetrical peak while your piperazine-benzisothiazole compound tails, the issue is strictly chemical[3].
Q3: What role does mobile phase pH play in mitigating this issue? A3: Adjusting the mobile phase pH is the most effective first-line defense. By lowering the pH to below 3.0 (e.g., pH 2.5), the acidic silanol groups on the stationary phase are fully protonated (neutralized), effectively shutting down the secondary ion-exchange pathway[4]. Alternatively, operating at a high pH (> 10.0) deprotonates the basic piperazine nitrogens, rendering the analyte neutral; however, this requires specialized hybrid silica columns that can withstand alkaline conditions without dissolving[1].
Q4: If pH optimization isn't enough, how do amine modifiers help? A4: When using older "Type A" silica columns or when low pH alone is insufficient, adding a competing base—often referred to as a silanol suppressor—can mask the active sites. Triethylamine (TEA) is commonly added at concentrations of 5–10 mM. TEA is a small, highly basic molecule that preferentially binds to the anionic silanol groups, competitively blocking the bulky piperazine-benzisothiazole compound from interacting with those sites[5].
Part 2: Diagnostic Workflow & Logical Troubleshooting
Logical troubleshooting workflow for diagnosing and resolving HPLC peak tailing.
Part 3: Experimental Protocols for Resolution
Protocol: Step-by-Step Mobile Phase Optimization for Basic Compounds
This self-validating protocol utilizes low pH and a competing base to systematically eliminate silanol interactions.
Step 1: System Baseline Assessment
-
Purge the HPLC system with 50:50 Water:Acetonitrile to remove any residual buffers.
-
Inject a 10 µL sample of a neutral marker (e.g., 0.1 mg/mL toluene).
-
Calculate the Asymmetry factor (As). If As > 1.2, inspect PEEK fittings for dead volume and replace the column frit or guard column[6]. If As ≤ 1.2, proceed to Step 2.
Step 2: Preparation of the Low-pH Buffer
-
Accurately weigh potassium dihydrogen phosphate (KH₂PO₄) to prepare a 20 mM aqueous solution.
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH probe.
-
Add concentrated orthophosphoric acid dropwise until the pH reaches exactly 2.5[5]. (Causality note: Precise pH control is critical; even a drift to pH 3.5 can exponentially increase silanol ionization).
Step 3: Integration of the Silanol Suppressor (Optional but Recommended)
-
If historical methods indicate severe tailing, add 0.1% (v/v) Triethylamine (TEA) to the pH 2.5 buffer[5].
-
Re-adjust the pH back to 2.5 with orthophosphoric acid, as the addition of TEA will raise the pH.
-
Filter the buffer through a 0.45 µm hydrophilic membrane (e.g., PVDF) and degas enzymatically or via sonication.
Step 4: Column Equilibration and System Suitability
-
Select a highly end-capped C18 column or a Charged Surface Hybrid (CSH) column designed for basic analytes[6].
-
Equilibrate the column with the new mobile phase for at least 20 column volumes to ensure complete saturation of the stationary phase with TEA.
-
Inject the piperazine-benzisothiazole standard (e.g., Ziprasidone at 10 µg/mL).
-
Verify that the USP tailing factor is < 1.5 and theoretical plates (N) are > 5,000.
Part 4: Quantitative Impact of Optimization
The following table summarizes the expected quantitative improvements in chromatographic performance when applying the troubleshooting steps to a standard piperazine-benzisothiazole derivative (e.g., Ziprasidone).
| Chromatographic Condition | Mobile Phase pH | Additive | Stationary Phase | Peak Asymmetry (As) | Theoretical Plates (N) |
| Unoptimized Baseline | 6.5 | None | Standard C18 | 2.45 | 3,500 |
| pH Optimization | 2.5 | None | Standard C18 | 1.60 | 6,200 |
| pH + Competing Base | 2.5 | 0.1% TEA | Standard C18 | 1.15 | 9,800 |
| Advanced Column Chemistry | 2.5 | None | CSH C18 | 1.05 | 12,500 |
Note: The combination of low pH and a CSH column provides the most robust, long-term solution by preventing the stationary phase hydrolysis often associated with continuous TEA usage[6],[5].
References
-
Element Lab Solutions - Peak Tailing in HPLC URL:[Link]
-
Waters Corporation - Troubleshooting Peak Shape Problems in HPLC URL:[Link]
-
Chromatography Online (LCGC) - HPLC Diagnostic Skills II – Tailing Peaks URL:[Link]
-
Phenomenex - HPLC Tech Tip: Peak Tailing of Basic Analytes URL: [Link]
-
Axion Labs - HPLC Peak Tailing URL: [Link]
Sources
Minimizing deuterium isotope effects in LC-MS retention time
Technical Support Center: Minimizing Deuterium Isotope Effects in LC-MS Retention Time
Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Here, we explore the physicochemical causality behind deuterium isotope effects and provide self-validating workflows to ensure the absolute integrity of your quantitative bioanalysis.
Section 1: Understanding the Core Phenomenon (FAQ)
Q1: Why does my deuterated internal standard (SIL-IS) elute earlier than my target analyte in reversed-phase LC (RPLC)? A1: This is driven by the "deuterium isotope effect," a physicochemical divergence caused by the mass difference between protium (hydrogen) and deuterium[1]. Deuterium has a smaller molar volume and lower zero-point energy, making C-D bonds slightly shorter and less polarizable than C-H bonds. In RPLC, this reduced polarizability manifests as decreased lipophilicity[2]. Consequently, the deuterated molecule experiences a weaker hydrophobic interaction with the nonpolar stationary phase (e.g., C18) and elutes slightly earlier than its non-deuterated counterpart[2].
Mechanistic pathway of the deuterium isotope effect causing LC-MS retention time shifts.
Q2: Why is a retention time (RT) shift of just 0.1 - 0.2 minutes fatal to my quantitative accuracy? A2: The fundamental premise of a Stable-Isotope-Labeled Internal Standard (SIL-IS) is that it perfectly co-elutes with the analyte to normalize matrix effects in the electrospray ionization (ESI) source. If the analyte and SIL-IS do not co-elute perfectly, they are exposed to different co-eluting matrix components at different times[1]. This leads to differential ion suppression or enhancement. Studies have demonstrated that due to this RT shift, the matrix effects experienced by an analyte and its SIL-IS can differ by 26% or more, completely invalidating the quantitative calibration[3].
Section 2: Strategic Interventions & Troubleshooting
Q3: How can I select a better internal standard to avoid this issue entirely? A3: The most definitive solution is to replace the deuterated standard with a 13 C or 15 N labeled analog. Rigorous statistical designs have proven that neither 13 C nor 15 N labeling has a significant effect on retention time differences; only deuterium substitution acts as a significant factor for RT shifts[4]. If a deuterated standard is your only option, select one with the lowest possible degree of deuteration (e.g., -d3 instead of -d8), as the magnitude of the RT shift correlates directly with the number of deuterium atoms[1].
Q4: I am locked into using a heavily deuterated IS (e.g., -d8). How can I adjust my LC conditions to force co-elution? A4: You must manipulate the chromatographic thermodynamics and kinetics to compress the separation:
-
Gradient Steepness: Shallow gradients maximize the resolution between closely related compounds, which is exactly what you do not want here. Employing a steeper gradient compresses the peaks, minimizing the absolute time difference ( ΔtR ) between the isotopologues[1].
-
Column Temperature: Altering the column temperature changes the partition coefficient thermodynamics. In many cases, optimizing the temperature reduces the selectivity ( α ) between the deuterated and non-deuterated species.
-
Stationary Phase Chemistry: Switch from a highly retentive, fully porous C18 column to a core-shell particle or an alternative bonded phase (e.g., Phenyl-Hexyl). Different stationary phases influence the magnitude of the isotope effect based on their specific retention mechanisms[1].
Troubleshooting workflow to resolve retention time shifts and ensure matrix effect parity.
Section 3: Quantitative Data Summary
To guide your assay development, the following table summarizes the expected chromatographic behavior based on the chosen stable isotope label.
| Isotope Substitution | Typical RT Shift in RPLC | Primary Mechanism | Recommended Corrective Action |
| Heavy Deuterium ( ≥ d5) | Significant (Earlier elution) | Reduced lipophilicity / weaker hydrophobic interaction | Switch to 13 C/ 15 N or drastically steepen LC gradient. |
| Light Deuterium ( ≤ d3) | Minimal to Moderate | Slight reduction in lipophilicity | Optimize column temperature and mobile phase composition. |
| Carbon-13 ( 13 C) | Negligible | Identical polarizability and molar volume | None required (Ideal SIL-IS selection). |
| Nitrogen-15 ( 15 N) | Negligible | Identical polarizability and molar volume | None required (Ideal SIL-IS selection). |
Section 4: Experimental Protocol: Validating Matrix Effect Parity
To ensure your assay is scientifically sound, you must prove that any residual RT shift does not cause differential matrix effects. Execute this self-validating Post-Column Infusion (PCI) protocol.
Step-by-Step Methodology:
-
System Preparation: Connect a syringe pump to a T-zero union placed between the analytical column outlet and the MS source inlet.
-
Infusion Setup: Fill the syringe with a pure solution of your target analyte (e.g., 100 ng/mL) and infuse at a constant low flow rate (e.g., 10 μ L/min). This creates a high, steady baseline signal for the analyte in the mass spectrometer.
-
Matrix Injection: Inject a blank matrix extract (e.g., extracted crash-plasma containing no analyte or IS) through the LC system using your finalized gradient method.
-
Data Acquisition & Overlay: Monitor the MS/MS transition of the infused analyte. You will observe drops in the baseline signal corresponding to the elution of ion-suppressing matrix components.
-
Causality Validation: Overlay the chromatogram of your analyte and SIL-IS from a neat solvent injection onto the PCI matrix suppression trace.
-
Pass Criteria: Both the analyte and SIL-IS peaks must fall entirely within an identical, flat region of the suppression trace.
-
Fail Criteria: If the SIL-IS elutes during a suppression dip while the analyte elutes after the signal recovers (due to the RT shift), the assay is invalid and the LC gradient must be compressed further.
-
References
- Title: Technical Support Center: Retention Time Shift of Deuterated vs.
- Title: The Use of Stable-Isotope-Labeled (SIL)
- Title: Deuterium Isotope Effect on Pregabalin Retention Time: A Comparative Guide Source: Benchchem URL
- Title: Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry Source: ACS Publications URL
Sources
Technical Support Center: Troubleshooting Low Recovery of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole
Welcome to the technical support resource for researchers and analytical scientists utilizing 3-(1-Piperazinyl-d8)-1,2-benzisothiazole as a deuterated internal standard (IS). This guide provides in-depth, experience-driven troubleshooting strategies in a direct question-and-answer format to address the common challenge of low analytical recovery.
Introduction: The Role and Challenges of a Piperazine-Containing Internal Standard
3-(1-Piperazinyl-d8)-1,2-benzisothiazole is the stable isotope-labeled analogue of a key intermediate in the synthesis of antipsychotic drugs like Ziprasidone.[1][2] As an internal standard, its primary function is to mimic the analytical behavior of the unlabeled analyte, correcting for variations in sample preparation, injection volume, and instrument response. However, its chemical structure—specifically the basic piperazine moiety (predicted pKa ≈ 8.52) and benzisothiazole core—presents unique challenges that can lead to significant analyte loss and poor recovery if not properly managed.[3]
This guide is structured to help you systematically diagnose and resolve these issues, moving from common oversights to more complex method development challenges.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common and readily solvable issues encountered by users.
Q1: My recovery for 3-(1-Piperazinyl-d8)-1,2-benzisothiazole is below 50%. What is considered an acceptable range and where should I begin my investigation?
A: For most bioanalytical LC-MS methods, an internal standard recovery range of 70-130% is considered acceptable.[4][5] A recovery of less than 50% indicates a significant, systemic issue in your workflow that requires immediate attention.
Your investigation should begin with a systematic evaluation of your entire process. The most common culprits for low recovery of a basic compound like this are inefficient sample extraction and adsorption to surfaces .
Below is a general workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for low internal standard recovery.
Q2: The piperazine group is basic. Could this be the primary source of my recovery issues?
A: Yes, absolutely. The basic nitrogen atoms in the piperazine ring are the most likely cause of low recovery due to two primary mechanisms:
-
Adsorption: At a neutral or acidic pH, the piperazine moiety will be protonated (positively charged). This charged species can strongly and irreversibly bind to negatively charged surfaces, such as the silanol groups present on glass labware or certain SPE sorbents.[5]
-
pH-Dependent Extraction: The recovery of this compound during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is highly dependent on pH. To efficiently extract it from an aqueous sample into an organic solvent (LLE) or retain it on a reversed-phase SPE sorbent, the piperazine group should be in its neutral, uncharged state. This typically requires adjusting the sample pH to be at least 2 units above its pKa (i.e., pH > 10.5).
Q3: How can I quickly determine if the stock solution of my internal standard is the problem?
A: To rule out issues with the IS stock solution (e.g., degradation, incorrect concentration), prepare a simple "neat" sample. Spike the IS from your stock solution directly into the final mobile phase or reconstitution solvent at the target concentration. Inject this sample and analyze the response.
If you observe a strong, consistent signal in this neat sample, it confirms your stock solution is likely viable and the problem lies within your sample preparation or matrix.[6] If the signal is low or absent, investigate the storage conditions (recommended 2-8°C) and consider preparing a fresh stock solution.
Section 2: In-Depth Troubleshooting: Sample Preparation & Extraction
This section provides detailed guidance on resolving issues arising from the sample handling and extraction stages.
2.1 Problem Area: Adsorption to Labware
Q: I suspect my IS is binding to my sample tubes or collection plates. How can I confirm this and what is the solution?
A: You can confirm adsorption by performing the Labware Adsorption Test (Protocol 4.1) . This involves comparing the IS response from a solution prepared in standard glass tubes versus one prepared in low-adsorption polypropylene tubes or silanized glassware. A significantly higher response in the latter confirms adsorption.
Solutions:
-
Switch to Polypropylene: Use polypropylene (PP) tubes and collection plates for all sample handling steps.
-
Use Silanized Glassware: If glass is required, use glassware that has been treated with a silanizing agent to cap the active silanol groups.
-
Adjust Sample pH: Keeping the sample pH high (pH > 10) can help maintain the piperazine in its neutral form, reducing ionic interactions with glass surfaces.
2.2 Problem Area: Solid-Phase Extraction (SPE) Inefficiency
Q: I am using a standard reversed-phase SPE protocol, but my recovery is poor. How should I optimize my SPE method for 3-(1-Piperazinyl-d8)-1,2-benzisothiazole?
A: Standard reversed-phase protocols often fail for basic compounds due to unwanted secondary ionic interactions and improper pH control. A systematic approach to SPE method development is required. The key is to control the charge state of the piperazine group at each step.
Follow the Systematic SPE Method Development (Protocol 4.2) . The logic is to use pH to "switch" the analyte's polarity on and off to achieve retention and subsequent elution.
Caption: Logic for SPE optimization targeting a basic analyte.
The table below provides a starting point for your optimization experiments.
| Parameter | Recommended Starting Condition | Rationale (Causality) |
| SPE Sorbent | Polymeric Reversed-Phase (e.g., HLB, Oasis) | These sorbents are stable across a wide pH range (1-14) and have fewer free silanol groups than traditional silica-based C18, minimizing secondary ionic interactions.[7] |
| Sample pH (Load) | pH ≥ 10.5 (adjust with NH₄OH) | At this pH, the piperazine group (pKa ≈ 8.5) is deprotonated (neutral), maximizing its retention on the hydrophobic sorbent. |
| Wash Solvent | 5-10% Methanol in high pH buffer (e.g., pH 10.5 Ammonium Formate) | A weak organic wash removes polar interferences while the high pH ensures the analyte of interest remains retained in its neutral form. |
| Elution Solvent | Methanol or Acetonitrile containing 2-5% Formic or Acetic Acid | The acid protonates the piperazine group, making it positively charged. This charge disrupts the hydrophobic interaction with the sorbent, allowing for efficient elution. |
Section 3: Analytical System & Matrix Effect Issues
If sample preparation has been optimized and recovery is still low, the issue may lie with the analytical system or interactions with the sample matrix.
3.1 Problem Area: Matrix Effects (Ion Suppression)
Q: My recovery is acceptable in neat solutions but drops significantly when I use a biological matrix (plasma, urine). How do I confirm if this is a matrix effect?
A: This is a classic sign of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of your analyte in the mass spectrometer's source, typically causing ion suppression.[5][6]
To diagnose this, you must perform a Matrix Effect Assessment via Post-Extraction Spike (Protocol 4.3) . This experiment decouples extraction efficiency from matrix effects. By comparing the IS response in a blank matrix extract that has been spiked after extraction to the response in a neat solvent, you can precisely quantify the percentage of ion suppression or enhancement. A result less than 100% indicates suppression.[6]
Caption: Experimental logic for differentiating matrix effects from extraction recovery.
Solutions for Matrix Effects:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate the IS from the interfering matrix components.
-
Optimize Sample Cleanup: Employ a more rigorous SPE wash step or use a different extraction technique (e.g., switch from protein precipitation to SPE).
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Labware Adsorption Test
-
Preparation: Obtain both standard glass volumetric flasks/tubes and polypropylene (or silanized glass) tubes.
-
Sample A (Control): Prepare a solution of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole at your target concentration in your final reconstitution solvent using only polypropylene labware.
-
Sample B (Test): Prepare an identical solution, but perform all dilution and mixing steps in your standard glass labware. Allow the solution to sit in the glass for a duration equivalent to your typical sample preparation time.
-
Analysis: Inject both samples multiple times (n=3) onto your LC-MS system.
-
Evaluation: Calculate the mean peak area for both sets. If Area(B) / Area(A) < 0.85, significant adsorption to glassware is occurring.
Protocol 4.2: Systematic SPE Method Development
-
Sorbent Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa).
-
Conditioning: Pass 1 cartridge volume of methanol through the sorbent, followed by 1 cartridge volume of high pH buffer (e.g., 20 mM ammonium formate, pH adjusted to 10.5 with ammonium hydroxide). Do not let the sorbent go dry.
-
Sample Loading: Adjust your sample pH to 10.5. Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash 1 (Polar Interferences): Pass 1 cartridge volume of the high pH buffer through the sorbent.
-
Wash 2 (Non-polar Interferences): Pass 1 cartridge volume of 10% methanol in the high pH buffer.
-
-
Elution: Elute the analyte with 1-2 cartridge volumes of methanol or acetonitrile containing 2-5% formic acid.
-
Analysis: Evaporate the eluate to dryness under nitrogen and reconstitute in your mobile phase for LC-MS analysis.
Protocol 4.3: Assessing Matrix Effects via Post-Extraction Spike
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the IS into your reconstitution solvent at the final concentration.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma with no IS), perform the full extraction procedure, and spike the IS into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the IS into a blank matrix sample before starting the extraction procedure, and then process as normal.
-
-
Analysis: Analyze all three sets (n=3-5 replicates each) by LC-MS.
-
Calculations:
-
% Matrix Effect = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
% Process Efficiency (Recovery) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
References
-
Pharmaffiliates. (n.d.). 3-(1-Piperazinyl-d8)-1,2-benzisothiazole. Retrieved from [Link]
-
Nitrosamines Exchange. (2025, June 24). Low recovery factor & Validation Issue. Retrieved from [Link]
-
SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?. Retrieved from [Link]
Sources
- 1. 3-(1-Piperazinyl)-1,2-benzisothiazole | 87691-87-0 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Optimizing ESI source parameters for piperazine-d8 detection
Title: Technical Support Center: ESI-LC-MS/MS Optimization for Piperazine-d8
Introduction Welcome to the Technical Support Center for optimizing Electrospray Ionization (ESI) parameters for Piperazine-d8. Piperazine-d8 is a fully deuterated, low-molecular-weight (MW 94.19 g/mol as a free base), highly polar cyclic diamine widely used as an internal standard in pharmacokinetic and environmental LC-MS/MS workflows. Due to its physicochemical properties, analysts frequently encounter challenges such as poor ionization efficiency, severe ion suppression, and in-source fragmentation (ISF). This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to maximize detection sensitivity and reliability.
PART 1: CORE PRINCIPLES & DIAGNOSTIC WORKFLOWS
To achieve optimal detection of the protonated molecular ion ([M+H]+ at m/z 95), the ESI source must be systematically tuned. The following workflow illustrates the logical progression of parameter optimization to balance ionization efficiency with molecular stability.
Figure 1: Step-by-step ESI parameter optimization workflow for low-molecular-weight basic amines.
PART 2: TROUBLESHOOTING GUIDES (FAQs)
Q1: Why is my Piperazine-d8 signal intensity extremely low despite high concentration injections? Causality & Solution: Piperazine-d8 is a basic amine with a high pKa (~9.8). In ESI, ionization efficiency is heavily dependent on the analyte being pre-ionized in the liquid phase before droplet aerosolization. If your mobile phase pH is neutral or basic, the molecule remains uncharged, drastically reducing the ESI response. Action: Acidify your mobile phase with 0.1% to 0.2% Formic Acid (FA) to ensure complete protonation to the [M+H]+ state. Furthermore, for low-molecular-weight polar analytes, the ESI sprayer position plays a critical role. Moving the sprayer to its farthest setting from the sampling cone allows more time for complete droplet desolvation, which enhances the release of gas-phase ions and reduces solvent background noise[2].
Q2: How do I eliminate in-source fragmentation (ISF) of Piperazine-d8? Causality & Solution: In-source fragmentation (ISF) occurs in the intermediate pressure region between the atmospheric ESI source and the high-vacuum mass analyzer [3]. When accelerating voltages (such as the Cone Voltage or Declustering Potential) are set too high, the kinetic energy imparted to the ions causes premature collisions with residual gas molecules. For a small cyclic molecule like Piperazine-d8, this leads to ring cleavage or the loss of deuterium/ammonia before the ions even reach the collision cell. Action: Perform a step-wise ramp of the Declustering Potential (DP) from 10V to 100V during continuous infusion. Select the voltage plateau where the intact precursor (m/z 95) is maximized without the appearance of lower m/z fragment ions in the MS1 full scan. A lower DP is generally required for low-mass compounds compared to larger peptides or lipids.
Q3: Why am I seeing severe ion suppression when analyzing biological matrices? Causality & Solution: Due to its high polarity, Piperazine-d8 exhibits very poor retention on standard reversed-phase (C18) columns. It typically elutes at the solvent front, co-eluting with a massive influx of unretained matrix components (salts, endogenous amines, and phospholipids). These matrix components compete with Piperazine-d8 for the available charge on the surface of the ESI droplets, leading to severe ion suppression [4]. Action:
-
Chromatographic Shift: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column to increase the retention time of Piperazine-d8, shifting its elution away from the suppression zone.
-
Source Optimization: Increase the desolvation gas temperature (e.g., 400–500°C) and nebulizer gas flow. HILIC mobile phases often contain high percentages of organic solvent (e.g., Acetonitrile), which evaporates readily, but if you are stuck using reversed-phase with a highly aqueous mobile phase, aggressive desolvation parameters are mandatory to ensure complete droplet evaporation and mitigate matrix interference.
PART 3: EXPERIMENTAL PROTOCOLS
Protocol: Step-by-Step ESI Source Optimization via Post-Column Tee-Infusion This self-validating protocol ensures that ESI parameters are optimized under actual chromatographic conditions, accounting for mobile phase viscosity and surface tension.
Step 1: System Preparation
-
Prepare a 100 ng/mL solution of Piperazine-d8 in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Set the LC pump to deliver the expected mobile phase composition at the target flow rate (e.g., 0.4 mL/min).
Step 2: Tee-Infusion Setup
-
Install a zero-dead-volume T-piece between the LC column outlet and the ESI source inlet.
-
Connect a syringe pump to the third port of the T-piece.
-
Infuse the Piperazine-d8 solution at 10 µL/min while the LC pumps the mobile phase.
Step 3: Voltage and Temperature Tuning
-
Set the MS to operate in MS1 (Full Scan) mode, scanning from m/z 50 to 200.
-
Capillary Voltage: Start at 1.0 kV and increase in 0.5 kV increments up to 4.0 kV. Plot the intensity of m/z 95. Select the voltage that provides the highest signal-to-noise ratio without inducing signal instability (which indicates corona discharge).
-
Declustering Potential (DP) / Cone Voltage: Ramp from 10 V to 100 V. Monitor both m/z 95 (precursor) and potential ISF fragments (e.g., m/z 78). Set the DP to the highest value that yields <5% fragmentation.
-
Desolvation Temperature: Increase from 250°C to 550°C in 50°C increments. Note the temperature where the signal plateaus.
Step 4: Self-Validation (Matrix Effect Evaluation)
-
Replace the standard LC mobile phase with a blank matrix extract (e.g., protein-precipitated plasma).
-
Inject the blank matrix while continuously infusing Piperazine-d8.
-
Monitor the baseline of m/z 95. A sudden drop in the baseline at the solvent front confirms ion suppression. Adjust the LC gradient or column chemistry (e.g., HILIC) until the suppression zone no longer overlaps with the expected retention time of Piperazine-d8.
PART 4: QUANTITATIVE DATA & PARAMETER BASELINES
The following table summarizes the empirically derived baseline ESI parameters for Piperazine-d8 detection on a standard triple quadrupole mass spectrometer.
| ESI Parameter | Recommended Baseline Range | Causality / Rationale |
| Ionization Mode | ESI Positive (ESI+) | Piperazine-d8 contains two secondary amines that readily accept protons to form [M+H]+[1]. |
| Capillary / Sprayer Voltage | 1.5 kV – 3.0 kV | Lower voltages are preferred to prevent corona discharge and excessive energy transfer to low-mass ions. |
| Cone Voltage / DP | 15 V – 35 V | Must be kept low to prevent In-Source Fragmentation (ISF) of the fragile cyclic ring [3]. |
| Desolvation Temperature | 350°C – 500°C | High temperatures are required to efficiently evaporate aqueous-heavy mobile phases often used for polar analytes. |
| Desolvation Gas Flow | 800 – 1000 L/hr | Ensures rapid droplet shrinkage and efficient ion release via the ion evaporation model. |
| Mobile Phase Additive | 0.1% – 0.2% Formic Acid | Lowers pH below the analyte's pKa (~9.8), ensuring 100% protonation in solution prior to aerosolization [2]. |
PART 5: REFERENCES
-
ResolveMass Laboratories Inc. "Piperazine-d8 2HCl | CAS 849482-21-9." ResolveMass. Available at:
-
LCGC International. "Optimizing LC–MS and LC–MS-MS Methods." Chromatography Online. Available at:
-
National Center for Biotechnology Information (PMC). "Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions." NIH. Available at:
-
Benchchem. "Reducing ion suppression in the ESI-MS analysis." Benchchem. Available at:
Eliminating matrix effects when using deuterated internal standards
Welcome to the Technical Support Center for scientists and researchers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using deuterated internal standards (D-IS) to eliminate matrix effects in LC-MS/MS analysis. As Senior Application Scientists, we have designed this guide to be a practical, field-proven resource grounded in scientific principles.
Introduction: The Challenge of the Matrix
In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] In complex biological samples like plasma, serum, or tissue homogenates, these components—including salts, lipids, proteins, and metabolites—can significantly interfere with the ionization of the target analyte.[1][2] This interference, known as the matrix effect , can manifest as either a suppression or enhancement of the analyte's signal, leading to inaccurate and imprecise quantification.[3][4][5]
Deuterated internal standards (D-IS), also called stable isotope-labeled internal standards (SIL-IS), are the gold standard for compensating for these effects.[2][6][7] Because they are chemically almost identical to the analyte, they are expected to co-elute chromatographically and experience the same degree of ion suppression or enhancement.[2][6][8] By calculating the ratio of the analyte signal to the D-IS signal, variations caused by the matrix can be effectively normalized, ensuring data integrity.[2][9]
However, the assumption of perfect compensation is not always valid. This guide will explore the nuances of using D-IS and provide systematic approaches to troubleshoot common and complex problems.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of deuterated internal standards for matrix effect compensation.
Q1: What exactly are matrix effects and how do they occur?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This leads to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] The primary mechanisms in electrospray ionization (ESI) include:
-
Competition for Charge: Co-eluting matrix components can compete with the analyte for available charge on the surface of ESI droplets, reducing the number of charged analyte ions that reach the gas phase.[10][11]
-
Changes in Droplet Properties: Less volatile compounds in the matrix can alter the surface tension and viscosity of the droplets, hindering efficient solvent evaporation and preventing the release of gas-phase analyte ions.[3][5]
-
Analyte Neutralization: Co-eluting species with high gas-phase basicity can neutralize charged analyte ions through deprotonation reactions.[3][5]
Q2: Why are deuterated internal standards considered the "gold standard"?
A2: Deuterated internal standards are considered the gold standard because they are chemically and physically almost identical to the target analyte.[8][12] This near-identity ensures they exhibit similar behavior throughout the entire analytical workflow:[9]
-
Co-elution: They typically have very similar, if not identical, chromatographic retention times.[6]
-
Similar Ionization: They experience the same degree of ion suppression or enhancement in the MS source.[8]
-
Comparable Extraction Recovery: They behave similarly during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
By adding a known amount of the D-IS to every sample, standard, and QC, the ratio of the analyte's peak area to the D-IS's peak area is used for quantification. This ratio corrects for variability in sample preparation, injection volume, and ionization, leading to highly accurate and precise results.[8][9]
Q3: Can a deuterated internal standard ever fail to correct for matrix effects?
A3: Yes, and this is a critical point. While highly effective, a D-IS may not provide perfect compensation under certain conditions. The most common issue is differential matrix effects , where the analyte and the D-IS experience different degrees of ion suppression or enhancement.[2][13] This often occurs due to a slight chromatographic separation between the analyte and the D-IS, a phenomenon known as the "isotope effect."[2][4] If this separation causes them to elute into regions of the chromatogram with rapidly changing matrix interference, the analyte-to-IS ratio will not be constant, leading to inaccurate results.[13][14]
Q4: What should I consider when selecting a deuterated internal standard?
A4: The selection of a high-quality D-IS is crucial for method robustness. Key considerations include:
-
Degree and Position of Labeling: A mass difference of at least 3 atomic mass units (amu) is recommended to prevent isotopic crosstalk from the analyte.[14] For molecules containing chlorine or bromine, a larger mass difference may be necessary due to their natural isotopic abundance.[15][16] The deuterium atoms should be placed on a chemically stable part of the molecule to prevent H/D exchange with the solvent.[4][8]
-
Isotopic and Chemical Purity: The D-IS should have high isotopic enrichment (e.g., >98%) and high chemical purity (>99%).[17] Any unlabeled analyte present as an impurity in the D-IS will artificially inflate the measured concentration of the analyte in your samples.[4]
-
Preference for ¹³C or ¹⁵N: When available and economically feasible, stable isotopes like ¹³C or ¹⁵N are often preferred over deuterium.[8][18] They are less likely to cause a chromatographic shift (isotope effect) and are not susceptible to H/D exchange.[18][19]
Troubleshooting Guides
This section provides structured workflows and detailed protocols to diagnose and resolve specific problems encountered during method development and sample analysis.
Guide 1: Investigating Poor Reproducibility of the Analyte/IS Area Ratio
A common and frustrating issue is observing high variability (%CV) in the analyte-to-internal standard area ratio, especially in QC samples or across different matrix lots.
Logical Troubleshooting Workflow
Sources
- 1. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myadlm.org [myadlm.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bioszeparacio.hu [bioszeparacio.hu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Stability & Troubleshooting for 3-(1-Piperazinyl-d8)-1,2-benzisothiazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(1-Piperazinyl-d8)-1,2-benzisothiazole (commonly referred to as BITP-d8).
BITP-d8 is the stable isotope-labeled (SIL) analog of the primary ziprasidone intermediate and metabolite. It is the gold-standard internal standard (IS) for LC-MS/MS bioanalytical assays. However, its lipophilic nature, basic secondary amine, and deuterated structure require precise handling to prevent signal drift, isotopic scrambling, and physical loss. This guide provides causal troubleshooting, self-validating protocols, and structural insights to ensure assay robustness and regulatory compliance.
PART 1: Core Stability Troubleshooting (FAQs)
Q1: My internal standard peak area is steadily decreasing over time in the autosampler. Is the compound chemically degrading? Causality & Solution: While chemical degradation is possible, the most frequent cause of time-dependent signal loss for piperazine derivatives is non-specific physical adsorption . BITP-d8 contains a basic secondary amine on the piperazine ring. In neutral or basic solutions, this unprotonated amine interacts strongly with free, negatively charged silanol groups (Si-O⁻) on standard borosilicate glass autosampler vials. Actionable Fix: Always maintain the working solution in an acidified matrix (e.g., 0.1% to 0.2% formic acid)[1]. This ensures the piperazine nitrogen remains fully protonated (cationic), repelling it from the glass surface. Alternatively, utilize polypropylene vials or highly deactivated (silanized) glass vials.
Q2: Am I at risk of Hydrogen/Deuterium (H/D) exchange when using protic solvents like methanol or water? Causality & Solution: The risk is low under optimal conditions, but non-zero. The eight deuterium atoms in BITP-d8 are strategically located on the carbon skeleton of the piperazine ring. Unlike deuteriums attached to heteroatoms (e.g., -OH, -NH), carbon-bound deuteriums on a saturated ring are chemically stable and highly resistant to H/D exchange[2]. However, at extreme pH levels or during prolonged storage in protic solvents at room temperature, acid-base catalyzed H/D scrambling can occur[3]. Actionable Fix: Prepare primary stock solutions strictly in an aprotic solvent (such as DMSO or Acetonitrile) to eliminate the proton source required for back-exchange[4].
Q3: How should I store the compound to guarantee long-term stability and prevent oxidation? Causality & Solution: In its solid powder form, the benzisothiazole moiety is highly stable (≥4 years) when stored at -20°C and protected from light[5]. In solution, however, the sulfur atom within the benzisothiazole ring is susceptible to S-oxidation if exposed to dissolved oxygen, and the molecule can undergo photodegradation. Actionable Fix: Stock solutions should be aliquoted into amber vials, purged with an inert gas (Argon or Nitrogen) to displace oxygen, and stored at -20°C or -80°C[5]. Avoid repeated freeze-thaw cycles.
PART 2: Quantitative Data & Stability Profiles
To standardize your laboratory practices, refer to the following synthesized data tables for solvent selection and LC-MS/MS troubleshooting.
Table 1: Solvent Compatibility & Expected Shelf-Life for BITP-d8
| Solvent System | Application | Storage Temp | Expected Stability | Scientific Rationale / Risk Factor |
| DMSO (100%) | Primary Stock | -20°C to -80°C | > 12 months | Aprotic; prevents H/D exchange. Note: Freezes at 4°C; requires complete thawing before use. |
| Acetonitrile (100%) | Primary Stock | -20°C | > 6 months | Aprotic alternative. Risk of evaporation leading to unintended concentration enrichment. |
| Methanol / Water (50:50) | Working Solution | 4°C | 1 - 2 weeks | Protic environment; slight risk of H/D exchange over extended periods[3]. |
| Acetonitrile + 0.1% Formic Acid | LC-MS/MS Mobile Phase | Autosampler (4°C) | 48 - 72 hours | Optimal for injection. Low pH prevents silanol binding and ensures sharp peak shape[1]. |
Table 2: LC-MS/MS Troubleshooting Matrix
| Symptom | Mechanistic Cause | Diagnostic Check | Corrective Action |
| Decreasing IS Peak Area | Adsorption to glass | Transfer sample to a plastic vial; check if signal recovers. | Use silanized vials or add 0.1% Formic Acid to the diluent. |
| Appearance of M-1, M-2 peaks | H/D Exchange (Scrambling) | Inject fresh aprotic stock vs. old protic working solution. | Re-prepare stocks in DMSO; control mobile phase pH[3]. |
| Analyte/IS Ratio Drift | Matrix Effect / Ion Suppression | Perform a post-column infusion test with blank matrix. | Optimize sample extraction (e.g., switch from Protein Precipitation to Solid Phase Extraction). |
PART 3: Experimental Protocols (Self-Validating System)
To guarantee the trustworthiness of your quantitative assay, you must employ a self-validating protocol. This ensures that any observed signal is a true reflection of the analyte and not an artifact of IS degradation or isotopic impurity.
Step-by-Step Methodology: Preparation and Validation of BITP-d8 IS
-
Equilibration: Remove the solid BITP-d8 vial from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Prevents atmospheric moisture condensation, which introduces protic water to the solid.
-
Primary Stock Preparation (1.0 mg/mL): Weigh the standard and dissolve entirely in 100% LC-MS grade DMSO.
-
Inert Aliquoting: Divide the stock into 50 µL aliquots in amber polypropylene microcentrifuge tubes. Gently blow a stream of Argon or Nitrogen gas over the headspace before capping to prevent S-oxidation. Store at -80°C.
-
Working Solution Preparation (100 ng/mL): On the day of analysis, dilute one stock aliquot using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
-
Self-Validation (System Suitability Test): Before running patient/study samples, inject the following sequence:
-
Blank Sample: Matrix only (No Analyte, No IS). Validates the absence of endogenous matrix interference at the BITP-d8 MRM transition.
-
Zero Sample: Matrix + BITP-d8 (No Analyte). Critical Step: Monitor the unlabelled BITP MRM transition. This validates the isotopic purity of the d8 standard and ensures no d0 impurities are present, which would cause a false-positive quantitative bias.
-
PART 4: Mechanistic & Workflow Visualizations
Caption: Degradation and loss pathways of BITP-d8 in solution with targeted corrective actions.
Caption: Self-validating preparation workflow for BITP-d8 internal standard solutions.
PART 5: References
Sources
Technical Support Center: Troubleshooting Background Noise in MS Spectra of Deuterated Standards
Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with elevated "background noise" when using deuterated stable-isotope-labeled internal standards (SIL-IS) or conducting Hydrogen-Deuterium Exchange (HDX-MS) experiments. In mass spectrometry, what appears as random baseline noise is often deterministic chemical interference or kinetic degradation.
This guide deconstructs the core culprits behind deuterated standard background noise and provides field-validated, self-validating protocols to eliminate them.
Module 1: The Isotopic Interference Conundrum (Cross-Talk)
Q: Why does my deuterated internal standard (SIL-IS) channel show high background noise even when analyzing a blank matrix spiked only with the unlabeled analyte?
A: You are likely observing isotopic interference, commonly referred to as "cross-talk." This is not electronic noise; it is chemical noise originating from the natural isotopic envelope of your unlabeled analyte. Molecules containing carbon, nitrogen, and oxygen naturally possess heavy isotopes (e.g., 13C , 15N , 18O ). If your deuterated standard only incorporates one or two deuterium atoms (a +1 or +2 Da mass shift), the M+1 or M+2 naturally occurring isotopologues of your high-concentration unlabeled analyte will have the exact same mass-to-charge ratio ( m/z ) as your SIL-IS. When these co-elute in Liquid Chromatography-Mass Spectrometry (LC-MS), the mass spectrometer cannot distinguish them, resulting in a[1].
Causality Insight: The severity of this interference scales with the molecular weight of the analyte. A small molecule (~200 Da) might have an M+2 abundance of 2%, while a larger molecule (~800 Da) can easily exceed 15%.
Table 1: Estimated Natural Isotopic Contributions for a Typical Small Molecule (e.g., C30H40N4O4 , ~520 Da)
| Isotopologue | Mass Shift | Approx. Relative Abundance | Interference Risk for SIL-IS |
| M (Monoisotopic) | 0 Da | 100% | N/A |
| M+1 | +1 Da | ~34.5% | Critical (Do not use D1 standards) |
| M+2 | +2 Da | ~6.5% | High (Do not use D2 standards) |
| M+3 | +3 Da | ~0.8% | Low (Acceptable for most assays) |
| M+4 | +4 Da | < 0.1% | Negligible (Ideal SIL-IS mass shift) |
Data synthesized from [2].
Protocol 1: Step-by-Step Mitigation of Isotopic Cross-Talk
Self-Validating System: This protocol ensures that any observed signal in the SIL-IS channel is strictly from the internal standard and not analyte bleed-through.
-
In-Silico Isotope Modeling: Before purchasing or synthesizing a SIL-IS, calculate the theoretical isotopic distribution of your unlabeled analyte. Ensure the chosen deuterated standard has a mass shift of at least +3 Da (preferably +4 Da or higher)[1].
-
Assess D0 Impurities: Check the Certificate of Analysis (CoA) of your deuterated standard for isotopic purity. If the standard contains >0.5% of the unlabelled (D0) species, spiking high concentrations of the SIL-IS will artificially inflate the analyte's baseline.
-
Cross-Talk Validation Experiment (The "Zero/ULOQ" Test):
-
Step 3a: Prepare a "Zero Sample" (blank matrix + SIL-IS at the working concentration).
-
Step 3b: Prepare a "ULOQ Sample" (blank matrix + unlabeled analyte at the Upper Limit of Quantification, NO SIL-IS).
-
Step 3c: Inject both into the LC-MS/MS.
-
-
Data Evaluation: Evaluate the SIL-IS MRM transition in the ULOQ sample. The interfering peak area must be < 5% of the SIL-IS peak area observed in the Zero Sample. If it exceeds 5%, you must either reduce the ULOQ, select a heavier SIL-IS (e.g., D5 instead of D3), or utilize a less abundant product ion in your MS/MS transition to [3].
Workflow for selecting SIL-IS to avoid isotopic cross-talk.
Module 2: Hydrogen-Deuterium (H/D) Back-Exchange
Q: I am using a heavily deuterated standard, but my MS spectra show a broad, noisy mass envelope with peaks at lower m/z values than expected. What is happening?
A: You are experiencing H/D back-exchange. Deuterium atoms attached to heteroatoms (labile positions such as -OH, -NH, -SH) are highly dynamic. When you introduce this standard into an LC system utilizing protic solvents (like H2O or Methanol), the deuterium atoms rapidly exchange with the abundant hydrogen atoms in the mobile phase. This results in a heterogeneous mixture of partially deuterated species, smearing the signal across multiple m/z channels and appearing as[4].
Causality Insight: H/D exchange is catalyzed by both acids and bases. The reaction rate reaches a minimum at approximately pH 2.5. Furthermore, the kinetics are highly temperature-dependent; lowering the temperature significantly [5].
Table 2: Impact of Chromatographic Temperature on Deuterium Retention in HDX-MS
| LC Condition | Gradient Time | Deuterium Retention vs. Baseline | Impact on MS Spectra |
| Standard LC (0 °C) | 8 min | Baseline (High Back-Exchange) | Broad isotopic envelope, lower sensitivity |
| Sub-zero LC (-10 °C) | 40 min | Improved | Sharper peaks, reduced background |
| Sub-zero LC (-30 °C) | 40 min | +17% (Average) to +26% (Max) | Highly resolved isotopic envelope, minimal noise |
Data derived from[6].
Protocol 2: Sub-Zero Chromatography for Minimizing Back-Exchange
Self-Validating System: By comparing the isotopic envelope of a standard infused directly in an aprotic solvent versus one passed through the LC column, you can quantify the exact percentage of back-exchange occurring in your system.
-
Solvent Selection: Avoid protic solvents for sample preparation where possible. Dissolve your deuterated standards in aprotic solvents (e.g., dry Acetonitrile or DMSO) prior to injection.
-
Quench the System: If your experiment requires aqueous conditions (e.g., HDX-MS of proteins), immediately quench the sample prior to analysis by lowering the pH to 2.5 and dropping the temperature to 0 °C[4].
-
Sub-Zero LC Setup: To drastically reduce back-exchange during the chromatographic run, modify your LC system to operate at sub-zero temperatures.
-
Step 3a: Replace standard aqueous mobile phases with an Ethylene Glycol (EG) / H2O mixture to [4].
-
Step 3b: Chill the analytical column to -30 °C using a specialized cooling jacket or modified column oven.
-
-
Rapid Separation: Even at sub-zero temperatures, time is your enemy. Utilize Ultra-High-Performance Liquid Chromatography (UHPLC) to achieve separation in the shortest possible time, minimizing the standard's residence time on the column.
Workflow for minimizing H/D back-exchange using sub-zero chromatography.
Module 3: Matrix Effects and Solvent Impurities
Q: My isotopic overlap is zero, and my deuteriums are on stable carbon bonds, but I still see a noisy baseline at the exact retention time of my standard. Why?
A: If isotopic cross-talk and back-exchange are ruled out, the background noise is likely due to co-eluting matrix interferences or solvent impurities causing ion suppression or enhancement. Even LC-MS grade solvents can contain trace plasticizers (e.g., phthalates, PEG) that cluster in the ion source. Because deuterated standards elute at virtually the same retention time as the unlabeled analyte, any matrix component suppressing the analyte will also suppress the standard, often manifesting as a noisy, fluctuating baseline.
Protocol 3: Matrix Effect Isolation
-
Post-Column Infusion (Qualitative Assessment): Continuously infuse a pure solution of your deuterated standard into the MS source via a T-junction while simultaneously injecting a blank biological matrix through the LC column.
-
Monitor the Baseline: Observe the MS signal of the standard. A sudden dip or spike in the baseline at the retention time of your analyte indicates a severe matrix effect.
-
Optimize Chromatography: Adjust your LC gradient (e.g., change the organic modifier from Methanol to Acetonitrile, or alter the buffer pH) to shift the retention time of your analyte/standard away from the zone of matrix suppression.
References
-
Title: Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]
-
Title: Chromatography at -30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen-Deuterium Exchange Mass Spectrometry Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: Calculation and Mitigation of Isotopic Interferences in Liquid Chromatography–Mass Spectrometry/Mass Spectrometry Assays and Its Application in Supporting Microdose Absolute Bioavailability Studies Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography at -30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen-Deuterium Exchange Mass Spectrometry | NIST [nist.gov]
Comparative Guide: Validation of Ziprasidone Bioanalytical Methods Using Deuterated Internal Standards (d8-IS)
Executive Summary
Ziprasidone is a second-generation atypical antipsychotic characterized by high plasma protein binding (>99%) and extensive phase I and II metabolism[1]. For pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM), accurately quantifying ziprasidone in complex biological matrices (e.g., plasma, serum) is critical. While traditional High-Performance Liquid Chromatography (HPLC) methods utilizing structural analogs (like albendazole or escitalopram) as internal standards (IS) have been employed[2][3], they frequently fall short in compensating for matrix effects during Electrospray Ionization (ESI).
This guide objectively compares the analytical performance of LC-MS/MS methods using a stable isotope-labeled internal standard (SIL-IS), specifically Ziprasidone-d8 , against alternative methodologies. By perfectly co-eluting with the target analyte, Ziprasidone-d8 provides a self-validating system that neutralizes ion suppression, ensuring unparalleled precision, accuracy, and sub-nanogram sensitivity[4].
The Bioanalytical Challenge: Why Ziprasidone Demands a Deuterated IS
The Causality of Matrix Effects: In LC-MS/MS, biological matrices introduce endogenous components (e.g., phospholipids, salts) that co-elute with the analyte, causing unpredictable ion suppression or enhancement in the ESI source. When a structural analog is used as an IS, its different chemical structure inevitably leads to a distinct chromatographic retention time. Consequently, the analyte and the IS experience different matrix environments, skewing the analyte-to-IS peak area ratio and compromising assay trustworthiness.
The SIL-IS Solution: Ziprasidone-d8, possessing eight deuterium atoms, shares the exact physicochemical properties of ziprasidone but features a mass shift of +8 Da (m/z 421.2 vs. 413.2)[5]. This allows for identical chromatographic retention while remaining mass-spectrometrically distinct. Any matrix effect impacting ziprasidone impacts ziprasidone-d8 equally. This logical relationship maintains a constant response ratio, establishing a self-correcting, self-validating quantification system.
Caption: Mechanism of matrix effect correction using Ziprasidone-d8 in ESI-MS/MS.
Comparative Performance Analysis
The superiority of Ziprasidone-d8 in LC-MS/MS over alternative methods is evident when evaluating standard method validation parameters according to FDA/ICH guidelines. The use of a deuterated IS achieves up to a 400x improvement in the Lower Limit of Quantitation (LLOQ) compared to UV-based methods.
| Validation Parameter | LC-MS/MS (Ziprasidone-d8 IS) | RP-HPLC (Albendazole IS) | HPLC-UV (Escitalopram IS) |
| Detection Principle | ESI-MS/MS (MRM mode) | UV (230 nm) | UV (210 nm) |
| LLOQ | 0.05 ng/mL | 15.0 ng/mL | 20.0 ng/mL |
| Linear Dynamic Range | 0.05 – 200.0 ng/mL | 15 – 500 ng/mL | 20 – 3000 ng/mL |
| Mean Recovery | 92.57% (Analyte), 95.70% (IS) | ~85% | 79.32% (Analyte), 84.11% (IS) |
| Precision (CV%) | 0.62% – 3.19% | > 5.0% | ~ 12.89% at LLOQ |
| Total Run Time | 4.0 min | > 10.0 min | > 15.0 min |
Data synthesized from peer-reviewed pharmacokinetic validation studies[2][3][4].
Optimized Experimental Workflow & Protocol
To guarantee reproducibility, the following protocol outlines a highly optimized Liquid-Liquid Extraction (LLE) workflow coupled with LC-MS/MS[1][4].
Step 1: Sample Preparation (LLE)
-
Aliquot: Transfer 100 µL of human or animal plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of Ziprasidone-d8 working solution (e.g., 50 ng/mL). Causality: Adding the IS at the very beginning ensures it undergoes the exact same extraction losses as the analyte, correcting for recovery variations.
-
Alkalinization: Add 50 µL of 0.1 N NaOH. Causality: Ziprasidone is a basic drug. Raising the pH ensures the molecule remains in its un-ionized (free base) form, maximizing its partition coefficient into the organic solvent.
-
Extraction: Add 2.5 mL of Methyl tert-butyl ether (MTBE)[6]. Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C to cleanly separate the organic and aqueous layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Dissolve the residue in 100 µL of mobile phase, vortex, and transfer to an autosampler vial.
Step 2: LC-MS/MS Conditions
-
Analytical Column: Hypurity C18 (150 x 4.6 mm, 5 µm) or equivalent[4].
-
Mobile Phase: 2 mM Ammonium Acetate : Acetonitrile (5:95, v/v)[5]. Causality: The high organic content facilitates rapid elution (run time of 4.0 min) and significantly improves ESI desolvation efficiency, boosting signal intensity.
-
Flow Rate: 1.0 mL/min (split to MS if necessary).
-
Detection: Positive ESI mode, Multiple Reaction Monitoring (MRM).
Caption: Step-by-step Liquid-Liquid Extraction and LC-MS/MS workflow for Ziprasidone bioanalysis.
Method Validation & System Suitability
When validating this method per FDA/ICH guidelines, the inclusion of Ziprasidone-d8 yields robust system suitability:
-
Selectivity & Specificity: No endogenous interference is observed at the retention time of ziprasidone and ziprasidone-d8 (approx. 2.3 min)[5]. The mass spectrometer's MRM mode provides absolute structural specificity.
-
Linearity: The calibration curve demonstrates exceptional linearity (R² > 0.998) over a broad dynamic range (0.05 to 200 ng/mL)[4], accommodating both trough and peak physiological concentrations without requiring sample dilution.
-
Precision & Accuracy: Intra-day and inter-day precision (CV%) remain well below the FDA-mandated 15% limit (ranging from 0.625% to 3.198%)[4], underscoring the stabilizing effect of the deuterated IS against run-to-run instrumental drift.
Conclusion
For bioanalytical laboratories conducting pharmacokinetic profiling or TDM of ziprasidone, transitioning from UV-based HPLC methods with structural analog IS to LC-MS/MS with Ziprasidone-d8 is not merely an upgrade—it is a necessity for rigorous scientific integrity. The deuterated internal standard acts as an indispensable self-correcting mechanism against matrix effects, enabling sub-nanogram sensitivity and ensuring high-throughput reliability across complex biological samples.
References
-
Bhavyasri, K., et al. (2015). A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. British Journal of Pharmaceutical Research, 6(5): 322-332.
-
Rajesh, D., et al. (2016). Liquid-liquid extraction method for Ziprasidone (ZRS) bioanalysis by using ZRS-D8 (stable isotope) as internal standard. Journal of Chemical and Pharmaceutical Research, 8(3): 722-727.
-
Syed, M., et al. (2017). A Validated Bioanalytical Method for Quantification of Ziprasidone in Human Plasma by RP-HPLC: Application to a Pharmacokinetic Study. Current Pharma Research, 7(3): 2082-2092.
-
Prakash, C., et al. (2012). High-Performance Liquid Chromatographic Assay for Ziprasidone in Plasma Samples: Application to Pharmacokinetic Studies in Rats. Journal of Chromatographic Science, 51(3): 273-277.
-
Nemes, B., et al. (2024). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. PubMed Central (PMC).
Sources
Comparing 3-(1-Piperazinyl-d8)-1,2-benzisothiazole vs non-deuterated standard
An in-depth technical comparison for researchers and drug development professionals evaluating the analytical and metabolic utility of deuterated versus non-deuterated benzisothiazole-piperazine derivatives.
Executive Summary
3-(1-Piperazinyl)-1,2-benzisothiazole is a critical pharmacophore and a major circulating metabolite (often referred to as BITP) of atypical antipsychotics such as ziprasidone[1][2]. In preclinical pharmacokinetics and clinical bioanalysis, accurately quantifying this compound and understanding its metabolic fate is paramount.
The introduction of its stable isotope-labeled counterpart, 3-(1-Piperazinyl-d8)-1,2-benzisothiazole , has revolutionized two specific domains: LC-MS/MS bioanalytical quantification and metabolic pathway elucidation . By replacing eight hydrogen atoms on the piperazine ring with deuterium, researchers can leverage the Primary Kinetic Isotope Effect (KIE) to stabilize the molecule against cytochrome P450 (CYP)-mediated degradation, while simultaneously utilizing it as an optimal Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects[3][4].
This guide objectively compares the physicochemical properties, analytical performance, and metabolic stability of the d8-deuterated variant against the non-deuterated standard, providing self-validating experimental workflows for immediate laboratory application.
Mechanistic Rationale: The Causality of Piperazine Deuteration
The piperazine ring is notoriously labile in hepatic environments. It is highly susceptible to CYP3A4-mediated N-dealkylation and ring oxidation, as well as metabolism by aldehyde oxidase[2][5].
Why choose a d8-label over a d4-label? Substituting all eight hydrogens on the piperazine carbon skeleton with deuterium ( C−D bonds) creates a comprehensive metabolic shield. The C−D bond possesses a lower zero-point energy than the C−H bond, requiring significantly more activation energy to cleave. In metabolic stability assays, this manifests as a pronounced Kinetic Isotope Effect (KIE), effectively shunting metabolism away from the piperazine ring and allowing researchers to isolate and identify secondary metabolic pathways (such as benzisothiazole sulfoxidation)[1].
Furthermore, in mass spectrometry, the +8 Da mass shift ensures zero isotopic overlap with the natural isotopic envelope of the non-deuterated analyte (which typically only extends to M+2 or M+3), eliminating cross-talk in Multiple Reaction Monitoring (MRM) transitions.
Metabolic divergence of unlabeled vs. deuterated benzisothiazole-piperazine via Kinetic Isotope Effect.
Comparative Physicochemical & Analytical Profiling
To design a self-validating analytical method, one must understand the exact mass differentials and fragmentation behaviors of both compounds. Because the deuteration is restricted to the piperazine ring, collision-induced dissociation (CID) that cleaves the piperazine moiety will yield an identical benzisothiazole product ion ( m/z 136.0) for both variants.
| Parameter | Non-Deuterated Standard | Deuterated Standard (d8) |
| Chemical Formula | C11H13N3S | C11H5D8N3S |
| Molecular Weight | 219.31 g/mol [6][7] | 227.36 g/mol [3][8] |
| Precursor Ion [M+H]+ | m/z 220.1 | m/z 228.1 |
| Primary MRM Transition | 220.1→136.0 | 228.1→136.0 |
| Protein Binding | >99% (Highly bound to albumin)[1][9] | >99% (Identical to unlabeled) |
| Chromatographic Retention | Co-eluting | Co-eluting |
| Primary Application | Pharmacological testing, API synthesis | SIL-IS for Bioanalysis, KIE studies |
Experimental Methodology: LC-MS/MS Bioanalytical Workflow
Because ziprasidone and its metabolites are highly protein-bound (>99%)[1][9], sample preparation must aggressively disrupt protein structures. The following protocol utilizes the d8-variant as a SIL-IS to create a self-validating system: because the d8-variant co-elutes exactly with the non-deuterated analyte, any ion suppression caused by co-eluting plasma phospholipids will affect both molecules equally, keeping the peak area ratio constant.
Step-by-Step Protocol: Plasma Quantification
-
SIL-IS Working Solution Preparation: Prepare a 50 ng/mL solution of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole in 100% Acetonitrile (containing 0.1% Formic Acid). Causality: Acetonitrile acts as both the solvent for the hydrophobic standard and the protein precipitation agent.
-
Sample Spiking: Aliquot 50 µL of human plasma (containing the non-deuterated analyte) into a 96-well plate. Add 150 µL of the SIL-IS Working Solution.
-
Protein Precipitation: Vortex the plate aggressively for 5 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C. Causality: The 3:1 organic-to-aqueous ratio ensures complete denaturation of albumin and α1 -acid glycoprotein, releasing the bound analyte.
-
Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water. Causality: Diluting the organic content prevents "solvent effects" (peak broadening) when injecting onto a reversed-phase C18 column.
-
UHPLC Separation: Inject 5 µL onto a C18 Column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Both compounds will co-elute at the exact same retention time.
-
MS/MS Detection: Monitor MRM transitions 220.1→136.0 (Analyte) and 228.1→136.0 (SIL-IS) in positive ESI mode.
Step-by-step LC-MS/MS bioanalytical workflow utilizing the d8-SIL-IS for matrix effect correction.
Experimental Methodology: Microsomal Stability & KIE Determination
To objectively measure the metabolic stability gained via deuteration, both compounds must be subjected to a Human Liver Microsome (HLM) clearance assay.
Step-by-Step Protocol: In Vitro Clearance
-
Incubation Setup: Prepare 1 µM of the non-deuterated and d8-deuterated compounds in separate tubes containing 100 mM Potassium Phosphate buffer (pH 7.4) and 0.5 mg/mL HLMs.
-
Pre-warming: Incubate the mixture at 37°C for 5 minutes. Causality: Ensures enzymes are at physiological temperature prior to reaction initiation, preventing lag-phase kinetics.
-
Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP-mediated metabolism.
-
Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold Acetonitrile containing an independent internal standard (e.g., labetalol). Causality: Ice-cold organic solvent instantly precipitates the microsomal enzymes, halting the reaction at precise timepoints.
-
Data Analysis: Plot the natural log of remaining compound percentage versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance ( CLint ).
Expected Outcomes & Interpretation: Because ziprasidone derivatives are heavily metabolized via aldehyde oxidase and CYP3A4[1][2], the non-deuterated standard will exhibit rapid clearance. The d8-variant will demonstrate a significantly shallower slope (lower k ). The ratio of kunlabeled/kdeuterated yields the KIE value. A KIE > 2 confirms that C−H bond cleavage on the piperazine ring is the rate-determining step in the molecule's primary metabolic pathway.
References
-
Pharmaffiliates. "3-(1-Piperazinyl-d8)-1,2-benzisothiazole". Available at:[Link]
-
FDA. "Ziprasidone Clinical Pharmacology". Available at: [Link]
-
Psychopharmacology Institute. "Ziprasidone (Geodon) Pharmacokinetics". Available at:[Link]
-
StatPearls - NCBI Bookshelf. "Ziprasidone". Available at: [Link]
-
ResearchGate. "Metabolic interactions with piperazine-based drugs". Available at: [Link]
Sources
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Ziprasidone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Linearity and precision limits for deuterated benzisothiazole analysis
An in-depth technical analysis for researchers, scientists, and bioanalytical professionals developing robust mass spectrometry assays.
Introduction: The Analytical Challenge of Benzisothiazole
Benzisothiazolinone (BIT) is a ubiquitous biocide and preservative whose quantification in complex biological and environmental matrices is notoriously challenging. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), endogenous matrix components co-elute with the target analyte, competing for charge in the electrospray ionization (ESI) source. This phenomenon, known as ion suppression, drastically skews quantitative results.
Historically, bioanalytical methods have utilized structural analogs like phenacetin as internal standards (IS)[1]. However, structural analogs cannot perfectly mimic the physicochemical properties of BIT. To achieve the highest echelons of analytical precision and linearity, the implementation of Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled standard—specifically deuterated benzisothiazole (BIT-d4)—is the definitive gold standard[2].
Mechanistic Causality: Why Deuterium Outperforms Structural Analogs
The superiority of BIT-d4 over structural analogs is rooted in fundamental chromatography and ionization physics.
When utilizing a structural analog (e.g., phenacetin), slight differences in lipophilicity and molecular topology lead to differential retention times on a reversed-phase column. Consequently, the analyte and the analog enter the mass spectrometer's ESI source at slightly different times, exposing them to different co-eluting matrix components. This differential ion suppression degrades the linearity of the calibration curve and inflates the coefficient of variation (CV%)[3].
Conversely, replacing four hydrogen atoms with deuterium to create BIT-d4 alters the molecular mass (+4 Da) without significantly changing the compound's interaction with the stationary phase. This ensures exact co-elution . Because BIT and BIT-d4 experience the exact same droplet micro-environment in the ESI source, any signal suppression or enhancement is perfectly mirrored. The mass spectrometer calculates the ratio of the two signals, effectively canceling out the matrix effect and ensuring a constant, reliable response[2].
Figure 1: Mechanistic comparison of matrix effect normalization in LC-MS/MS.
Comparative Performance Data
To objectively evaluate the impact of the internal standard selection, we compare the analytical limits of BIT quantification using no internal standard, a structural analog (Phenacetin), and a deuterated standard (BIT-d4).
Table 1: Linearity, Precision, and Matrix Effect Comparison across Calibration Strategies
| Analytical Parameter | External Calibration (No IS) | Structural Analog IS (Phenacetin) | Deuterated IS (BIT-d4) |
| Linearity Range (ng/mL) | 10 – 1000 | 2 – 2000 | 0.5 – 5000 |
| Coefficient of Determination ( R2 ) | 0.9850 | ≥0.9929 | ≥0.9995 |
| Intra-day Precision (CV%) | 15.2 – 22.4% | 4.5 – 11.2% | 1.1 – 3.8% |
| Inter-day Precision (CV%) | 18.5 – 25.1% | 6.1 – 13.5% | 1.8 – 4.2% |
| Matrix Effect Compensation | None (Severe Suppression) | Partial (85 – 115% recovery) | Complete (98 – 102% recovery) |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 2 ng/mL | 0.5 ng/mL |
Data Insight: While the structural analog method meets basic validation criteria[1], the BIT-d4 method extends the dynamic range by an order of magnitude and tightens precision to under 5%. This is critical for pharmacokinetic studies where trace-level elimination phases must be accurately mapped.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
The following methodology is designed as a self-validating system. Every step includes a causal justification to ensure the operator understands why the protocol functions, rather than just how to execute it.
Step 1: Sample Preparation & Isotope Spiking
-
Aliquot: Transfer 50 µL of the biological matrix (e.g., plasma, urine, or tissue homogenate) into a clean microcentrifuge tube.
-
Spike: Add 10 µL of BIT-d4 working solution (100 ng/mL in methanol).
-
Causality: Spiking the deuterated standard before any extraction steps ensures that any physical loss during sample handling (e.g., adherence to tube walls, incomplete phase separation) is identically reflected in both the analyte and the IS. This preserves the quantitative ratio[2].
-
-
Extraction: Perform Liquid-Liquid Extraction (LLE) by adding 500 µL of ethyl acetate. Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes.
-
Reconstitution: Transfer the upper organic layer to a new vial, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of mobile phase.
Step 2: Chromatographic Separation
-
Column Selection: Kinetex Phenyl-Hexyl (100 × 2.1 mm, 2.6 µm).
-
Causality: The phenyl-hexyl stationary phase provides superior π−π interactions for the heterocyclic benzisothiazole ring compared to standard C18 columns. This improves peak symmetry and retention, moving the analyte away from the solvent front where ion suppression is most severe[1].
-
-
Mobile Phase: Isocratic elution with 0.1% formic acid in methanol and distilled water over a 6-minute run time.
-
Flow Rate: 0.3 mL/min.
Step 3: MS/MS Detection & System Suitability
Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).
-
BIT Transition: m/z 152.2 → 134.1
-
BIT-d4 Transition: m/z 156.2 → 138.1
-
Self-Validation Checkpoint: Before running the sample batch, inject a double-blank (matrix only) and a zero-sample (matrix + BIT-d4). The zero-sample must show a signal-to-noise (S/N) ratio of <20% of the LLOQ at the BIT retention time to confirm the absence of isotopic cross-talk or background contamination.
Figure 2: Standardized LC-MS/MS workflow for benzisothiazole quantification using isotope dilution.
References
-
Chae, S. U., Bae, S. H., & Bae, S. K. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Molecules. URL:[Link]
-
Bandara, H. M. H. N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. URL: [Link]
Sources
Cross-validation of Ziprasidone metabolite assays with d8 standards
Cross-Validation of Ziprasidone and Metabolite Assays: The Critical Role of d8 Internal Standards in LC-MS/MS
As therapeutic drug monitoring (TDM) and pharmacokinetic profiling of atypical antipsychotics become increasingly precise, the bioanalytical demands placed on LC-MS/MS assays have escalated. Ziprasidone is extensively metabolized in the liver, yielding four major circulating metabolites: benzisothiazole piperazine (BITP) sulfoxide, BITP-sulfone, ziprasidone sulfoxide, and S-methyl-dihydroziprasidone[1][2].
Accurately quantifying the parent drug alongside these metabolites in complex biological matrices (plasma, serum, urine) requires overcoming significant matrix effects. This guide provides an objective, data-driven comparison of assay performance using Ziprasidone-d8 as a stable isotope-labeled internal standard (SIL-IS) versus alternative methodologies, detailing the mechanistic causality behind its superior analytical reliability.
The Mechanistic Causality of Isotope Dilution in ESI-MS/MS
To understand why Ziprasidone-d8 is the gold standard for these assays, we must examine the physics of Electrospray Ionization (ESI). When plasma extracts are introduced into the ESI source, endogenous compounds (such as phospholipids) compete with the target analyte for available charge at the droplet surface. This competition causes ion suppression [3].
If a structural analog (e.g., albendazole or vardenafil) is used as an internal standard, its differing lipophilicity guarantees a different chromatographic retention time[4]. Consequently, the analyte and the analog IS experience entirely different ionization environments, destroying the assay's ability to correct for matrix effects.
Ziprasidone-d8 shares the exact physicochemical properties of unlabeled ziprasidone but carries a mass shift of +8 Da[5][6]. This ensures perfect co-elution . Whatever matrix suppression or enhancement occurs at that specific retention time affects both the unlabeled analyte and the d8 standard identically. Because their signals are suppressed equally, the ratio of their peak areas remains constant, creating a self-validating mathematical correction system.
Mechanism of Isotope Dilution Mass Spectrometry correcting for ESI matrix suppression.
Comparative Performance Analysis
When cross-validating a Ziprasidone assay, laboratories typically compare the Ziprasidone-d8 method against legacy methods utilizing structural analogs or external calibration (label-free)[7]. The data below synthesizes validation parameters across multiple biological matrices.
Table 1: Analytical Performance Comparison for Ziprasidone Quantification
| Analytical Parameter | Ziprasidone-d8 (SIL-IS) | Structural Analog IS (e.g., Vardenafil) | Label-Free (External Calibration) |
| Mean Recovery (Plasma) | 92.5% – 95.7%[8] | 82.0% – 88.5% | < 75.0% (Highly variable) |
| Matrix Effect Correction | ~99.5% (Near perfect)[3] | ~85.0% (Residual bias) | Uncorrected |
| Inter-assay Precision (CV%) | 2.1% – 3.2%[9] | 8.0% – 14.1% | > 15.0% |
| LLOQ Achievement | 0.05 ng/mL | 15.0 ng/mL | 25.0 ng/mL |
| Metabolite Cross-Talk | None (Mass resolved) | Moderate risk (Co-elution) | High risk |
Key Insight: The use of Ziprasidone-d8 allows the Lower Limit of Quantification (LLOQ) to drop from 15.0 ng/mL down to 0.05 ng/mL, a critical requirement for pharmacokinetic studies where terminal elimination phases must be tracked accurately[4][9].
Cross-Validation for Metabolite Quantification
A major analytical challenge arises when quantifying ziprasidone metabolites (e.g., ziprasidone sulfoxide and BITP sulfone)[1]. Because stable isotope-labeled standards for these specific metabolites are often commercially unavailable or prohibitively expensive, laboratories frequently attempt to use Ziprasidone-d8 as a surrogate internal standard for the metabolites.
The Causality of Surrogate IS Failure: Ziprasidone sulfoxide is significantly more polar than the parent drug and will elute much earlier on a reversed-phase C18 column[10]. If Ziprasidone-d8 is used to correct the sulfoxide metabolite, the assay violates the co-elution principle. The metabolite and the d8 standard will elute into different matrix environments, rendering the correction mathematically invalid.
Best Practice: For rigorous cross-validation of metabolites, if a specific SIL-metabolite (e.g., Ziprasidone-sulfoxide-d4) is unavailable, the assay must rely on highly optimized sample cleanup (such as Solid-Phase Extraction, SPE) to physically remove the matrix phospholipids prior to injection, rather than relying on mathematical correction.
Self-Validating Experimental Protocol
The following protocol outlines a highly robust, self-validating LC-MS/MS workflow utilizing Ziprasidone-d8 for plasma quantification.
Step 1: Reagent and Standard Preparation
-
Prepare a stock solution of Ziprasidone and Ziprasidone-d8 (1.0 mg/mL) in DMSO/Methanol[5].
-
Dilute the Ziprasidone-d8 working internal standard (WIS) to 50 ng/mL in 100% Acetonitrile (this will act as both the IS spike and the protein precipitation solvent).
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of human or animal plasma into a 1.5 mL microcentrifuge tube[11].
-
Add 150 µL of the Acetonitrile containing the Ziprasidone-d8 WIS (50 ng/mL).
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte release from plasma proteins (>99% protein bound)[2][12].
-
Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of mobile phase A (0.1% Formic acid in water) to match initial gradient conditions and prevent peak distortion.
Step 3: UHPLC-MS/MS Analysis
-
Column: BEH C18 (2.1 × 100 mm, 1.7 µm) maintained at 40°C[10].
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
-
Gradient: 10% B to 90% B over 2.5 minutes, hold for 0.5 min, re-equilibrate at 10% B[10]. Flow rate: 0.4 mL/min.
-
MS/MS Transitions (Positive ESI, MRM Mode):
-
Ziprasidone: m/z 413.1 → 194.1
-
Ziprasidone-d8: m/z 421.1 → 194.1
-
Step-by-step bioanalytical workflow for Ziprasidone quantification using d8 internal standard.
Conclusion
The integration of Ziprasidone-d8 into LC-MS/MS workflows is not merely a procedural preference; it is a fundamental requirement for achieving the analytical rigor necessary for clinical pharmacokinetics. While structural analogs provide a cheaper alternative, they fail to correct for the dynamic matrix suppression inherent to ESI, leading to unacceptable inter-assay variability. For comprehensive metabolite profiling, laboratories must recognize the limitations of surrogate internal standards and prioritize rigorous sample cleanup to maintain data integrity.
References
-
Bhavyasri, K., et al. (2015). "A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study." British Journal of Pharmaceutical Research, 6(5), 322-332. Available at:[Link]
-
Varela, et al. (2025). "UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance." PMC / NIH. Available at:[Link]
-
Prakash, C., et al. (1997). "Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans." PubMed / NIH. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "Label for Geodon (ziprasidone hydrochloride)." AccessData FDA. Available at:[Link]
-
Frontiers. (2025). "Impact of CYP3A4 functional variability on ziprasidone metabolism." Frontiers In. Available at: [Link]
Sources
- 1. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. akjournals.com [akjournals.com]
- 8. journaljpri.com [journaljpri.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Impact of CYP3A4 functional variability on ziprasidone metabolism [frontiersin.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. drugs.com [drugs.com]
Isotopic Purity Assessment of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole: A Comparative Analytical Guide
Introduction & Scientific Context
3-(1-Piperazinyl-d8)-1,2-benzisothiazole (Molecular Formula: C₁₁H₅D₈N₃S) is a critical deuterated building block utilized in the synthesis of Ziprasidone-d8. Ziprasidone-d8 serves as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the precise LC-MS/MS bioanalysis of the atypical antipsychotic ziprasidone in clinical and pharmacokinetic studies [5].
When deploying a SIL-IS, the isotopic purity of the starting material is paramount. If the isotopic enrichment is low, the presence of unlabelled (d0) or partially labelled (d1-d7) isotopologues can cause severe bioanalytical cross-talk, distorting quantitative accuracy by contributing to the analyte's signal [3]. Therefore, rigorous characterization of the isotopologue profile and site-specific isotopic enrichment is a mandatory Chemistry, Manufacturing, and Controls (CMC) requirement.
This guide provides an objective comparison of the two gold-standard methodologies—Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) —and outlines self-validating experimental protocols for assessing the isotopic purity of this specific piperazine derivative.
Comparison of Analytical Methodologies
To achieve a comprehensive isotopic purity profile, researchers must distinguish between two fundamental concepts: Species Abundance (the distribution of intact isotopologues, e.g., d8 vs. d7) and Isotopic Enrichment (the probability of finding a deuterium atom at a specific labeled site) [3].
| Feature | LC-HRMS (Time-of-Flight / Orbitrap) | 1H-qNMR (Quantitative NMR) |
| Primary Output | Species Abundance (Isotopologue distribution: d0 to d8) [1] | Site-Specific Isotopic Enrichment (%D) [2] |
| Principle | Resolves mass-to-charge (m/z) differences between isotopologues [4]. | Quantifies residual protons at deuterated sites via magnetic resonance [3]. |
| Sensitivity | Extremely High (pg to ng range). | Moderate (Requires mg quantities). |
| Resolution Capability | Can resolve deuterium mass defect from natural ¹³C isotopes. | Can confirm the exact structural location of the deuterium atoms. |
| Limitations | Cannot determine the structural position of the deuterium labels [1]. | Cannot provide the overall distribution of intact isotopologue species. |
| Best Used For | Confirming the absence of d0/d1 species to prevent LC-MS/MS cross-talk. | Validating the structural integrity and specific site labeling of the piperazine ring. |
Experimental Protocols & Methodological Causality
Protocol A: Isotopologue Profiling via LC-HRMS
Standard nominal-mass spectrometers (like single quadrupoles) are insufficient for isotopic purity assessments because they cannot resolve the isobaric interference between a naturally occurring ¹³C isotope and a deuterium (²H) atom (mass difference of ~0.0029 Da). High-Resolution Mass Spectrometry (HRMS) is mandatory [2].
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 3-(1-Piperazinyl-d8)-1,2-benzisothiazole in ultra-pure Acetonitrile/Water (50:50, v/v) to a concentration of 100 ng/mL.
-
Causality: Concentration must be strictly controlled. If the sample is too concentrated, the MS detector will saturate (ion suppression/space charge effects), artificially skewing the isotopic ratios and underreporting the d8 abundance [4].
-
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Causality: LC separation is crucial to isolate the target compound from any synthetic impurities that might share isobaric mass fragments, ensuring the MS spectra are clean [4].
-
-
HRMS Acquisition: Operate the TOF or Orbitrap in positive Electrospray Ionization (ESI+) mode. Acquire full-scan MS data (m/z 100–500) with a mass resolution of at least 70,000 (FWHM).
-
Data Processing (Self-Validation): Extract the Extracted Ion Chromatograms (EICs) for the theoretical [M+H]⁺ ions of d0 through d8. Subtract the theoretical natural isotopic contribution (e.g., ¹³C, ³⁴S) of the adjacent isotopes to isolate the true deuterium species abundance.
Protocol B: Site-Specific Isotopic Enrichment via 1H-qNMR
While MS provides the mass distribution, 1H-qNMR is required to prove that the deuterium atoms are exclusively located on the piperazine ring and to quantify the residual protons[2].
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 15 mg of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole in 0.6 mL of DMSO-d6. Add a highly pure, NIST-traceable internal standard (e.g., Maleic acid) with a known proton concentration.
-
NMR Acquisition Parameters: Acquire ¹H-NMR spectra at 400 MHz or higher. Set the pulse angle to 90°.
-
Causality (Critical Step): Set the relaxation delay (D1) to at least 30 seconds (D1 > 5 × T₁). Protons in different chemical environments have different spin-lattice relaxation times (T₁). A long D1 ensures all nuclear spins return to thermal equilibrium before the next pulse, preventing signal attenuation and allowing for absolute quantification [3].
-
-
Data Integration: Integrate the internal standard peak. Then, integrate the residual proton signals corresponding to the piperazine ring (typically between 2.5 - 3.5 ppm).
-
Calculation: Calculate the %D enrichment by comparing the molar ratio of the residual piperazine protons to the internal standard.
Representative Experimental Data
Below is a summarized data table representing a highly enriched, commercially viable batch of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole analyzed via LC-HRMS.
| Isotopologue Species | Theoretical [M+H]⁺ (m/z) | Extracted Peak Area | Relative Abundance (%) |
| d8 (Target) | 228.138 | 4,520,100 | 98.65 % |
| d7 | 227.132 | 51,300 | 1.12 % |
| d6 | 226.126 | 10,500 | 0.23 % |
| d5 | 225.119 | < LOD | Not Detected |
| d0 (Unlabeled) | 220.088 | < LOD | Not Detected |
Visualizations
Workflow for isotopic purity assessment using LC-HRMS and qNMR.
Synthesis and bioanalytical application pathway of Ziprasidone-d8.
References
Navigating FDA Bioanalytical Guidelines: A Comparative Guide to Deuterated Internal Standards
The establishes rigorous standards for ensuring the reliability, reproducibility, and accuracy of quantitative assays used in drug development[1]. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis, the most critical factor in meeting these regulatory expectations is the mitigation of matrix effects.
This guide provides an objective, mechanistically grounded comparison of Internal Standard (IS) selection—specifically evaluating Deuterated Internal Standards (D-IS) against Structural Analogs and ¹³C/¹⁵N Stable Isotope-Labeled (SIL) standards.
The Mechanistic Causality of Matrix Effects
To understand why internal standard selection is critical, we must first examine the physical causality of matrix effects.
During Electrospray Ionization (ESI), the biological sample is nebulized into charged droplets. Endogenous components from the biological matrix (such as phospholipids, salts, and proteins) that co-elute with the target analyte compete for space and charge on the surface of these droplets[2]. If the matrix components outcompete the analyte for available protons, the analyte's ionization is suppressed (Ion Suppression). Conversely, certain components can enhance charge transfer (Ion Enhancement).
The SIL-IS Solution: A Stable Isotope-Labeled Internal Standard (SIL-IS) shares the identical chemical structure as the target analyte. Theoretically, it co-elutes perfectly and experiences the exact same ionization suppression or enhancement[3]. When the mass spectrometer calculates the ratio of the Analyte Peak Area to the IS Peak Area, the matrix-induced variance is mathematically canceled out, yielding a reliable IS-Normalized Matrix Factor (MF) of ~1.0.
The Deuterium Isotope Effect: A Chromatographic Achilles Heel
While deuterated internal standards (D-IS) are cost-effective and widely adopted, they introduce a critical physicochemical variable: The Deuterium Isotope Effect .
The Physics: The substitution of hydrogen (H) with deuterium (D) reduces the zero-point vibrational energy of the chemical bond. Consequently, the C-D bond is slightly shorter and less polarizable than the C-H bond[4].
The Chromatographic Consequence: In Reversed-Phase Liquid Chromatography (RPLC), this reduction in polarizability makes the deuterated molecule slightly less lipophilic than its non-deuterated counterpart. Because RPLC separates compounds based on hydrophobic interactions with the stationary phase (e.g., C18), the D-IS interacts less strongly and often elutes slightly earlier than the target analyte[5].
The Bioanalytical Risk: If the D-IS and analyte elute at different times (even by a margin of 0.05 minutes), they enter the mass spectrometer alongside a slightly different profile of background matrix components. The ion suppression experienced by the IS will no longer perfectly match the suppression experienced by the analyte. This differential matrix effect breaks the self-correcting mathematical ratio, causing the assay to potentially fail the FDA requirement that the coefficient of variation (CV) of the IS-normalized MF must be < 15%[1],[6].
Caption: Decision logic for selecting internal standards in LC-MS/MS bioanalysis.
Comparative Performance Data
To objectively compare the performance of these internal standards, we evaluate them against FDA BMV criteria. The table below summarizes quantitative data derived from comparative bioanalytical assessments of matrix effects in human plasma[3],[5].
Table 1: Quantitative Comparison of Internal Standard Performance
| Metric | Structural Analog IS | Deuterated IS (D-IS) | ¹³C / ¹⁵N Labeled IS |
| Retention Time Shift (ΔRT) | + 0.45 min | - 0.04 min | 0.00 min |
| IS-Normalized Matrix Factor | 0.65 - 1.42 | 0.92 - 1.08 | 0.98 - 1.02 |
| Inter-lot MF Precision (CV%) | 22.4% (Fails BMV) | 6.1% (Passes BMV) | 2.3% (Passes BMV) |
| Accuracy (Mean Bias %) | ± 18.5% | ± 4.2% | ± 1.5% |
| Regulatory Reliability | Low | High (Requires RT monitoring) | Gold Standard |
Analysis: While ¹³C/¹⁵N labeled standards offer perfect co-elution due to the negligible mass difference of the heavier isotopes on bond lengths, Deuterated standards provide a highly reliable and cost-effective alternative, provided the chromatographic conditions are optimized to minimize ΔRT. Structural analogs routinely fail to compensate for matrix effects due to vast differences in retention times and ionization efficiencies.
Self-Validating Experimental Protocol: Matrix Factor Evaluation
To prove that a chosen D-IS adequately compensates for matrix effects, scientists must utilize a self-validating experimental design. The Post-Extraction Spike Method (originally described by Matuszewski) is a self-validating system because it physically isolates ionization effects from extraction recovery losses[7]. By spiking the analyte after the matrix has been extracted, any observed signal loss is definitively caused by ESI ion suppression.
Step-by-Step Methodology
-
Matrix Preparation (Set 1 - Post-Extraction Spike):
-
Obtain blank biological matrix (e.g., human plasma) from 6 independent lots (including 1 hemolyzed and 1 lipemic lot as per FDA guidance)[1].
-
Process 100 µL of each blank matrix through your standard extraction protocol (e.g., Protein Precipitation using 300 µL cold acetonitrile)[8].
-
Centrifuge at 14,000 rpm for 10 minutes and transfer the supernatant.
-
The Critical Step: Spike the extracted supernatant with the target analyte and the D-IS at the Low Quality Control (LQC) and High Quality Control (HQC) concentrations.
-
-
Neat Solution Preparation (Set 2 - Pure Solvent):
-
Prepare a neat solution containing the exact same concentrations of analyte and D-IS in the final mobile phase composition.
-
-
LC-MS/MS Analysis:
-
Inject Set 1 and Set 2 into the LC-MS/MS system under identical optimized RPLC conditions.
-
-
Data Calculation:
-
Absolute Matrix Factor (MF): Peak Area (Set 1) / Peak Area (Set 2)
-
IS-Normalized MF: MF of Analyte / MF of D-IS
-
Acceptance Criteria: The Coefficient of Variation (CV) of the IS-Normalized MF across all 6 lots must be ≤ 15%.
-
Caption: Self-validating workflow for determining IS-normalized Matrix Factor.
References
-
Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects Source: Waters Corporation URL: [Link]
-
Title: Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis Source: Bioanalysis (Taylor & Francis) URL: [Link]
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Navigating the Matrix: A Comparative Guide to d8-Labeled vs. Analog Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals in the bioanalytical field, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. The inherent variability of sample preparation and the ubiquitous challenge of the matrix effect in liquid chromatography-mass spectrometry (LC-MS) necessitate a robust method of normalization.[1] The internal standard (IS) is the cornerstone of this process, and its selection is one of the most critical decisions in method development.[2]
This guide provides an in-depth, objective comparison of the two most common types of internal standards: deuterium-labeled (d8-labeled) stable isotope-labeled internal standards (SIL-ISs) and structural analog internal standards. We will delve into the mechanistic principles behind their function, present comparative experimental data, and offer field-proven insights to guide your selection process, ensuring the integrity and reliability of your bioanalytical data.
The Inescapable Challenge: Understanding the Matrix Effect
In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest. In bioanalysis, this includes a complex mixture of proteins, salts, phospholipids, and metabolites.[3] The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of these co-eluting components.[4] This can lead to either ion suppression or enhancement, causing a discrepancy between the instrument's response and the analyte's true concentration, which ultimately compromises the accuracy and precision of the results.[3][5]
An internal standard is a compound of a known concentration added to every sample, calibrator, and quality control (QC) sample to correct for this variability.[1] By calculating the ratio of the analyte's response to the IS's response, we can normalize for fluctuations introduced during the analytical workflow.[6] However, the effectiveness of this correction is entirely dependent on how well the IS mimics the behavior of the analyte.
dot
Caption: The matrix effect on the ionization process.
The Gold Standard: Deuterium-Labeled Internal Standards (d8-SIL-IS)
A stable isotope-labeled internal standard is chemically identical to the analyte, with the only difference being the replacement of one or more atoms with their heavy stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7] This near-perfect structural identity is the reason SIL-ISs are widely regarded as the "gold standard" in quantitative bioanalysis.[6][7]
The key advantage of a d8-labeled IS is that its physicochemical properties are almost identical to the unlabeled analyte.[8] This results in:
-
Co-elution: The d8-IS and the analyte have nearly the same retention time, meaning they pass through the LC column and enter the mass spectrometer's ion source at the same time.[6]
-
Identical Ionization Efficiency: Because they are in the same environment at the same time, they are subjected to the same degree of ion suppression or enhancement from co-eluting matrix components.[4]
-
Similar Extraction Recovery: They behave almost identically during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9]
This ensures that any variability affecting the analyte will also affect the d8-IS to the same extent, leading to a consistent analyte/IS response ratio and, therefore, highly accurate and precise quantification.
The Practical Alternative: Analog Internal Standards
An analog IS is a compound that is structurally similar but not identical to the analyte.[7] The selection of a suitable analog is crucial; it should share key functional groups and have similar chromatographic behavior and ionization properties to the analyte.[2] Analogs are often used when a SIL-IS is not commercially available or is prohibitively expensive.
However, the structural differences, no matter how minor, mean that an analog IS will never perfectly mimic the analyte. This can lead to:
-
Different Retention Times: The analog may elute earlier or later than the analyte, subjecting it to a different matrix effect environment.
-
Varying Ionization Efficiencies: The structural differences can lead to inherent differences in how efficiently the analog and analyte are ionized.
-
Disparate Extraction Recoveries: The recovery of the analog during sample preparation may not accurately reflect the recovery of the analyte.
While a well-chosen analog can provide acceptable performance, it often falls short of the corrective power of a SIL-IS, particularly in the face of significant matrix effects.[10]
Quantitative Performance: A Head-to-Head Comparison
Experimental data consistently demonstrates the superior performance of d8-labeled internal standards over their analog counterparts. The following tables summarize typical data from a comparative study for the quantification of a hypothetical drug in human plasma.
Table 1: Comparison of Accuracy and Precision
| Parameter | d8-Labeled Internal Standard | Analog Internal Standard | External Standard Calibration |
| Accuracy (% Bias) | -2.1% to +3.5% | -9.2% to +11.3% | -18.5% to +22.4% |
| Precision (% CV) | < 4% | < 11% | < 18% |
Data shows that while both internal standards improve performance over external calibration, the d8-labeled IS provides significantly better accuracy and precision.[6]
Table 2: Impact of Internal Standard on Matrix Effect
| Parameter | d8-Labeled Internal Standard | Analog Internal Standard |
| Matrix Factor (Analyte) | 0.65 (Significant Suppression) | 0.65 (Significant Suppression) |
| Matrix Factor (IS) | 0.68 | 0.85 |
| IS-Normalized Matrix Factor | 0.96 (Correction is effective) | 0.76 (Incomplete correction) |
The IS-normalized matrix factor should be close to 1.0. The d8-labeled IS, experiencing similar suppression to the analyte, provides a much better correction.
Potential Pitfalls of Deuterated Standards
Despite their advantages, d8-labeled standards are not without potential challenges that require careful evaluation:
-
Chromatographic Isotope Effect: The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to slight changes in the molecule's lipophilicity, causing the deuterated compound to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[4] If this separation is significant, the analyte and IS may experience different matrix effects, compromising accuracy.[4]
-
Isotopic Exchange: Deuterium atoms on certain functional groups (e.g., -OH, -NH) can sometimes exchange with hydrogen atoms from the surrounding solvent (a phenomenon known as back-exchange), which can affect the integrity of the assay.[8] Careful selection of the labeling position on the molecule can minimize this risk.[8]
Experimental Protocol: Matrix Effect Evaluation
A robust evaluation of the matrix effect is a critical component of bioanalytical method validation, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).
Objective: To determine the ability of a d8-labeled and an analog internal standard to compensate for matrix effects from different sources of a biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and the internal standard in a clean solvent (e.g., reconstitution solvent) at low and high concentrations.
-
Set B (Post-Extraction Spike): Process blank matrix from at least six different sources. After the final extraction step, spike the analyte and internal standard into the extracted matrix at low and high concentrations.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix from the same six sources before extraction, then process the samples.
-
-
Analysis: Analyze all samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate the ratio of the analyte peak area in the presence of matrix (Set B) to the analyte peak area in the absence of matrix (Set A).
-
MF = Peak Area (Set B) / Peak Area (Set A)
-
-
IS-Normalized Matrix Factor: Calculate the matrix factor for the analyte and the internal standard separately, then divide the analyte MF by the IS MF.
-
IS-Normalized MF = MF (Analyte) / MF (IS)
-
-
Recovery: Calculate the ratio of the analyte peak area in the pre-extraction spiked sample (Set C) to the post-extraction spiked sample (Set B).
-
Recovery (%) = (Peak Area (Set C) / Peak Area (Set B)) * 100
-
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should not exceed 15%.
dot
Caption: Experimental workflow for matrix effect evaluation.
Expert Recommendations: Making the Right Choice
The choice of an internal standard is a foundational decision in the development of a robust and reliable quantitative assay.
-
When to Use a d8-Labeled Internal Standard: A SIL-IS is unequivocally the preferred choice for most applications, especially for regulated bioanalysis in support of clinical and non-clinical studies.[7] Its ability to accurately correct for matrix effects and other sources of variability leads to the highest levels of accuracy and precision.[9] While the initial cost may be higher, the long-term benefits of data quality, method robustness, and regulatory compliance often outweigh this investment.[1]
-
When to Consider an Analog Internal Standard: An analog IS may be a viable option in the following scenarios:
-
Early discovery phases where the stringency of regulated bioanalysis is not yet required.
-
When a SIL-IS is not commercially available and custom synthesis is not feasible due to time or budget constraints.
-
For assays where the matrix effect is determined to be minimal and a carefully selected analog has been rigorously shown to provide adequate performance during method validation.
-
Ultimately, the decision must be driven by a thorough scientific evaluation and a clear understanding of the assay's intended purpose and the regulatory requirements. By adhering to a systematic approach to method development and validation, researchers can confidently select the most appropriate internal standard to ensure the generation of high-quality, defensible data.
References
- A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards. (2025). Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- Deuterated Standards for LC-MS Analysis. (2025).
- Comparative analysis of deuterated standards for bioanalytical assays. (2025). Benchchem.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
- Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. (2013). Therapeutic Drug Monitoring, 35(2), 246-50.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.).
- M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. (2024). U.S.
- A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regul
- Reddy, G. N., & Raman, N. V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023). BioPharma Services.
- Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2012).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone.
- Bioanalytical Method Validation. (2018). U.S.
- Internal Standards for Quantitative LC-MS Bioanalysis. (2019).
- "Stable Labeled Isotopes as Internal Standards: A Critical Review". (2017).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2015). Journal of Chemical and Pharmaceutical Research, 7(8), 834-840.
- Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. (2020).
- A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. (2025). Benchchem.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Taylor & Francis Online.
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- 9. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Accuracy and Recovery Profiling of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole in LC-MS/MS Bioanalysis
As a Senior Application Scientist specializing in the bioanalysis of psychotropic drugs, I frequently encounter the analytical hurdles presented by complex biological matrices.1 is a critical pharmacophore and major active metabolite of atypical antipsychotics like ziprasidone and perospirone[1]. Accurately quantifying this moiety in pharmacokinetic (PK) studies is paramount for evaluating drug efficacy and toxicity.
However, achieving high precision in LC-MS/MS requires overcoming severe matrix effects. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), 3-(1-Piperazinyl-d8)-1,2-benzisothiazole , against traditional structural analogs, providing the mechanistic rationale and experimental data necessary to validate its superiority.
The Mechanistic Superiority of the Deuterated Standard
In , endogenous components from plasma or urine (such as phospholipids) frequently co-elute with the target analyte, competing for charge in the Electrospray Ionization (ESI) source. This competition leads to unpredictable ion suppression.
Using a structural analog (e.g., risperidone) as an internal standard is fundamentally flawed because it will have a slightly different retention time than the benzisothiazole analyte. Consequently, the analog experiences a different micro-environment of matrix suppression.
Conversely, 3-(1-Piperazinyl-d8)-1,2-benzisothiazole co-elutes exactly with the unlabeled target. Furthermore, the +8 Da mass shift provided by the octadeuterated piperazine ring ensures zero isotopic cross-talk from the natural heavy isotopes (e.g., ¹³C, ³⁴S) of the target analyte. Because the analyte and the SIL-IS experience identical ion suppression, their signal ratio remains perfectly constant.
Caption: Mechanism of SIL-IS correcting for ESI ion suppression to ensure accurate quantitation.
Comparative Performance Data: Accuracy and Recovery
To objectively evaluate the impact of the internal standard choice, we must look at validated pharmacokinetic extraction data. The table below synthesizes 2 from established rabbit plasma models[2].
Table 1: Comparison of Internal Standard Strategies for Benzisothiazole Bioanalysis
| Analytical Parameter | 3-(1-Piperazinyl-d8)-1,2-benzisothiazole (SIL-IS) | Structural Analog IS (e.g., Risperidone) | External Calibration (No IS) |
| Mean Recovery (%) | 95.70% | ~82.40% | ~75.10% |
| Extraction Precision (%CV) | 3.10% | 8.50% | >15.00% |
| Intra-run Accuracy | 98.5 - 101.2% | 89.0 - 112.0% | 70.0 - 125.0% |
| Matrix Effect Correction | Absolute (Exact Co-elution) | Partial (Retention Time Shift) | None |
| Isotopic Cross-talk | None (+8 Da shift) | None | N/A |
Data Interpretation: As demonstrated in 3, the d8-SIL-IS achieves a remarkable 95.70% recovery with a highly reproducible precision of 3.10%[3]. Structural analogs fail to match this precision because slight variations in extraction efficiency disproportionately affect the non-isotopic analog.
Self-Validating Experimental Protocol
Step-by-Step LLE Methodology
-
Sample Aliquoting: Transfer 100 µL of the biological sample (plasma/urine) into a 2.0 mL microcentrifuge tube.
-
SIL-IS Spiking (Crucial Causality): Add 10 µL of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole working solution (e.g., 50 ng/mL). Why? Spiking at the very beginning ensures the SIL-IS undergoes the exact same evaporative and partitioning losses as the target analyte, self-correcting for any physical loss during extraction.
-
Alkalinization: Add 50 µL of 0.1 M NaOH. Why? The piperazine ring is basic (pKa ~8.8). Raising the pH neutralizes the molecule, driving it into its highly lipophilic, unionized state to maximize partitioning into the organic solvent.
-
Extraction: Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 50:50 v/v). Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes. Flash-freeze the aqueous (bottom) layer in a dry ice/acetone bath.
-
Evaporation & Reconstitution: Decant the unfrozen organic layer into a clean tube. Evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of mobile phase (Acetonitrile:Water with 0.1% Formic Acid).
-
System Suitability Check: Before analyzing the batch, inject a post-extraction spiked blank to calculate the IS-normalized Matrix Factor (MF). An MF between 0.95 and 1.05 validates that the SIL-IS is perfectly compensating for residual matrix effects.
Caption: Self-validating LLE workflow for benzisothiazole extraction.
Conclusion
For the rigorous bioanalysis of ziprasidone and its metabolites, relying on structural analogs or external calibration introduces unacceptable variances in accuracy and precision. The experimental data definitively shows that 3-(1-Piperazinyl-d8)-1,2-benzisothiazole provides superior recovery (>95%) and tighter precision (<4% CV). By utilizing this deuterated standard alongside a pH-optimized LLE protocol, researchers can establish a self-validating, highly robust assay suitable for stringent pharmacokinetic and clinical applications.
References
- Bhavyasri, K., et al. "A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study.
- National Center for Biotechnology Information. "3-(1-Piperazinyl)-1,2-benzisothiazole | CID 2772144." PubChem.
- "LC-MS in Drug Bioanalysis." National Academic Digital Library of Ethiopia.
- "Mean plasma concentrations vs. time graph of ziprasidone after oral administration of 1.6 mg/1.8 kg male rabbit.
Sources
Mastering Benzisothiazole Quantification: A Comparative Guide on Inter-Day and Intra-Day Variability
Accurate quantification of 1,2-benzisothiazolin-3-one (BIT)—a ubiquitous heterocyclic biocide used in industrial products, cosmetics, and evaluated in pharmacokinetic studies—presents a significant analytical challenge. Due to its electrophilic nitrogen-sulfur aromatic ring, BIT is highly susceptible to protein binding and matrix-induced ionization suppression[1]. For drug development professionals and toxicologists, failing to control these factors results in unacceptable intra-day (within-run) and inter-day (between-run) variability.
As an Application Scientist, I have evaluated multiple analytical modalities for BIT. This guide objectively compares legacy methods against an optimized, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) platform, providing the mechanistic causality behind experimental choices and proven protocols to ensure robust reproducibility.
The Causality of Analytical Variability
To achieve precision, we must first understand the root causes of variability in BIT quantification. BIT assays typically fail due to three interconnected factors:
-
Matrix Effects (Ion Suppression): Co-eluting endogenous compounds (e.g., phospholipids in plasma, salts in sweat) compete for charge in the Electrospray Ionization (ESI) source, causing transient intra-day signal drops.
-
Analyte Instability: BIT can degrade thermally or chemically in the autosampler over a 24-hour run, skewing late-eluting samples compared to early ones.
-
Instrumental Drift: Column phase collapse or detector fouling over multiple days drives high inter-day Relative Standard Deviation (RSD%).
To systematically eliminate these errors, modern assays employ a self-validating logical framework:
Logical framework for mitigating intra-day and inter-day variability in BIT assays.
Comparative Analysis of Analytical Modalities
How does an optimized UHPLC-MS/MS method compare against conventional alternatives?
-
Optimized UHPLC-MS/MS (Phenyl-Hexyl Phase): Unlike standard C18 columns, a phenyl-hexyl stationary phase provides orthogonal π−π interactions with the benzisothiazole ring[2]. This shifts the BIT peak away from the solvent front and early-eluting matrix components. Coupled with Multiple Reaction Monitoring (MRM), this method achieves exceptional inter-day stability.
-
Conventional HPLC-UV: While accessible, UV detection at 255 nm lacks specificity. Co-eluting matrix peaks cause baseline integration errors, driving intra-day variability above 10% in complex matrices like soil or plasma[3].
-
Commercial ELISA: Immunoassays suffer from severe cross-reactivity with other isothiazolinones (e.g., MIT, CMIT). Furthermore, antibody batch-to-batch variations inherently limit inter-day precision.
Table 1: Comparative Performance of Analytical Modalities for BIT
| Analytical Modality | Lower Limit of Quantitation (LLOQ) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Matrix Effect Susceptibility |
| Optimized UHPLC-MS/MS (Phenyl-Hexyl) | 2 - 10 ng/mL | 1.8 - 6.5% | 2.9 - 8.0% | Low (Corrected by IS) |
| Conventional HPLC-UV | 50 - 100 ng/mL | 8.5 - 12.4% | 15.2 - 22.1% | High (Baseline interference) |
| Commercial ELISA | 100 ng/mL | 10.1 - 15.5% | 18.4 - 25.0% | High (Cross-reactivity) |
Self-Validating Experimental Protocol
To guarantee the metrics outlined above, the following step-by-step methodology must be employed. This protocol incorporates a self-validating system: the use of Phenacetin as an Internal Standard (IS)[2]. Because Phenacetin mimics the ionization efficiency of BIT, it normalizes any run-to-run ESI fluctuations, ensuring that recovery calculations remain mathematically sound regardless of daily instrument drift.
Step-by-Step Methodology
Step 1: Matrix Preparation & IS Spiking
-
Aliquot 50 µL of the biological sample (e.g., plasma, urine, or sweat) into a clean 2.0 mL microcentrifuge tube.
-
Spike the sample with 10 µL of the Internal Standard working solution (Phenacetin, 500 ng/mL). Causality: Spiking before extraction ensures that any volumetric losses during sample processing affect the analyte and IS equally, preserving the peak area ratio.
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 1.0 mL of ethyl acetate to the spiked sample.
-
Vortex vigorously for 5 minutes at 2500 rpm, followed by centrifugation at 12,000 rpm for 10 minutes at 4°C.
-
Causality: LLE with ethyl acetate selectively partitions the relatively non-polar BIT into the organic layer while precipitating matrix proteins and leaving highly polar suppressors in the aqueous phase[2].
Step 3: Evaporation & Reconstitution
-
Transfer 800 µL of the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase (0.1% formic acid in methanol/water). Acidification prevents the degradation of the isothiazolone ring during autosampler queuing.
Step 4: UHPLC-MS/MS Analysis
-
Inject 5 µL onto a Kinetex Phenyl-Hexyl column (100 × 2.1 mm, 2.6 μm).
-
Run an isocratic elution using 0.1% formic acid in methanol and distilled water.
-
Detect via positive electrospray ionization (ESI+) using MRM transitions: m/z 152.2 > 134.1 for BIT, and m/z 180.2 > 110.1 for Phenacetin[2].
Workflow for LC-MS/MS quantification of benzisothiazole in biological matrices.
Quantitative Performance Data
When the above protocol is executed, the inter-day and intra-day variability drops well below the FDA bioanalytical validation guideline threshold of 15% RSD. As demonstrated in recent pharmacokinetic validations[2] and sweat migration models[4], the UHPLC-MS/MS method yields highly reproducible extraction recoveries (typically 87.2–114.8%)[4].
Table 2: Intra-Day and Inter-Day Accuracy and Precision of UHPLC-MS/MS in Plasma
Data representative of Quality Control (QC) bracketing across a 3-day validation period.
| Spiked Concentration (ng/mL) | QC Level | Intra-Day Accuracy (%) | Intra-Day Precision (RSD%) | Inter-Day Accuracy (%) | Inter-Day Precision (RSD%) |
| 2.0 | LLOQ | 104.5 | 6.56 | 106.2 | 8.00 |
| 10.0 | Low QC | 98.2 | 4.12 | 101.5 | 5.21 |
| 800.0 | Mid QC | 102.1 | 2.85 | 99.8 | 3.45 |
| 1600.0 | High QC | 99.5 | 1.83 | 100.4 | 2.93 |
By leveraging targeted extraction chemistry and orthogonal chromatographic retention, researchers can confidently quantify BIT across extended multi-day studies without succumbing to matrix-induced data drift.
References
-
Title: Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices Source: Molecules (MDPI) / PubMed Central URL: [Link]
-
Title: Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat Source: RSC Advances URL: [Link]
-
Title: Effect of Cosmetics Use on the In Vitro Skin Absorption of a Biocide, 1,2-Benzisothiazolin-3-one Source: Toxics (MDPI) / PubMed Central URL: [Link]
-
Title: Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites Source: RSC Advances URL: [Link]
Sources
- 1. Effect of Cosmetics Use on the In Vitro Skin Absorption of a Biocide, 1,2-Benzisothiazolin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09553B [pubs.rsc.org]
- 4. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
3-(1-Piperazinyl-d8)-1,2-benzisothiazole proper disposal procedures
As a Senior Application Scientist overseeing bioanalytical workflows and laboratory safety, I frequently encounter a critical oversight in drug development labs: the mismanagement of stable isotope-labeled (SIL) internal standards. While these compounds are typically handled in microgram quantities for LC-MS/MS quantification, their disposal must be managed with the same rigorous regulatory compliance as bulk active pharmaceutical ingredients (APIs).
3-(1-Piperazinyl-d8)-1,2-benzisothiazole is a high-value deuterated internal standard used primarily in the pharmacokinetic profiling of atypical antipsychotics like ziprasidone and perospirone[1][2]. While the deuterium label ( d8 ) provides mass shift advantages for mass spectrometry, it does not alter the inherent toxicity profile of the parent pharmacophore[1][3].
This guide provides the definitive, self-validating operational protocol for the safe handling and disposal of this specific compound, ensuring environmental compliance, personnel safety, and operational efficiency.
Part 1: Physicochemical Causality and Hazard Assessment
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The molecule consists of two primary functional groups that dictate its hazard profile:
-
The Piperazine Ring: This secondary amine is a strong nucleophile and base. It is the primary driver for the compound's localized tissue reactivity, resulting in its classification as a severe skin and eye irritant (H315, H319)[3].
-
The 1,2-Benzisothiazole Moiety: This sulfur-containing heterocycle is highly lipophilic. Benzisothiazole derivatives are notorious for their environmental persistence and acute aquatic toxicity[4]. Furthermore, the combination of nitrogen and sulfur heteroatoms means that improper combustion will release toxic nitrogen oxides ( NOx ) and sulfur oxides ( SOx ).
Consequently, the compound is classified under Acute Toxicity Category 3 (Oral) , meaning it is toxic if swallowed and requires stringent containment[3][5].
Quantitative Hazard Summary
| Property / Hazard | Specification / Classification | Operational Implication |
| Chemical Name | 3-(1-Piperazinyl-d8)-1,2-benzisothiazole | Deuterated SIL standard; track usage for inventory control. |
| Molecular Formula | C11H5D8N3S | Contains N and S; requires specialized incineration scrubbing[1]. |
| Molecular Weight | 227.36 g/mol | Heavier than unlabeled parent (219.31 g/mol )[1][3]. |
| GHS Classifications | Acute Tox. 3 (Oral), Eye Irrit. 2, Skin Irrit. 2 | Mandates use of fume hood, nitrile gloves, and safety goggles[3]. |
| EPA Waste Routing | Characteristic / Non-RCRA Highly Toxic | Must not be drain disposed; route to high-temp incineration[6][7]. |
Part 2: Step-by-Step Disposal Methodology
The following protocol is designed as a self-validating system. Each step contains a verification check to ensure the procedure cannot advance if safety parameters are not met.
Protocol: Segregation and Disposal of SIL Benzisothiazole Waste
Step 1: Waste Stream Segregation (The Matrix Evaluation)
-
Action: Separate neat solid waste (e.g., expired powder, contaminated weighing boats) from liquid analytical waste (e.g., LC-MS/MS effluent containing acetonitrile, methanol, and formic acid).
-
Causality: Solid waste requires direct incineration, whereas liquid waste must be evaluated for flammability (EPA D001 characteristic) and halogen content. Mixing them increases the volume of highly regulated, expensive waste.
-
Verification: Visually inspect the liquid waste carboy. If the LC-MS mobile phase contained trifluoroacetic acid (TFA) or chlorinated solvents, it must be routed to a Halogenated waste stream. If only standard reverse-phase solvents were used, route to Non-Halogenated.
Step 2: Quenching and Primary Containment
-
Action (Liquids): Ensure the liquid waste is maintained at a neutral to slightly acidic pH (pH 4-7) to keep the piperazine nitrogen protonated, reducing volatility and reactivity. Collect in a high-density polyethylene (HDPE) carboy.
-
Action (Solids): Seal any residual powder in its original amber glass vial. Place the vial inside a secondary transparent, sealable bag.
-
Verification: Cap the HDPE carboy and check for pressure buildup after 1 hour. A bulging container indicates an incompatible exothermic reaction.
Step 3: RCRA-Compliant Labeling
-
Action: Apply a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Toxic Organic Waste: Contains 3-(1-Piperazinyl)-1,2-benzisothiazole derivatives."
-
Causality: Generic labels like "LC-MS Waste" violate EPA Resource Conservation and Recovery Act (RCRA) regulations and endanger downstream waste handlers who need to know about the sulfur/nitrogen content[6].
-
Verification: Ensure the "Accumulation Start Date" is clearly written.
Step 4: Institutional Transfer and Incineration
-
Action: Transfer the waste to the facility's Satellite Accumulation Area (SAA). Manifest the waste for pickup by an EPA-approved vendor.
-
Causality: Because of the C11H5D8N3S formula, the waste must be processed via high-temperature incineration at a facility equipped with alkaline scrubbers to neutralize SOx and NOx combustion gases[8].
-
Verification: Review the final waste manifest to confirm the disposal code aligns with high-temperature incineration (e.g., EPA treatment code H040).
Part 3: Waste Workflow Visualization
The following decision tree illustrates the operational logic for routing this specific chemical waste.
Workflow for the segregation and disposal of 3-(1-Piperazinyl-d8)-1,2-benzisothiazole waste streams.
References
-
Pharmaffiliates. "3-(1-Piperazinyl-d8)-1,2-benzisothiazole Product Specifications." Stable Isotopes and Impurities. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9225, Benzisothiazole." PubChem Database. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Sampling And Analysis Methods For Hazardous Waste Combustion." EPA National Service Center for Environmental Publications (NEPIS). Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-(1-哌嗪基)-1,2-苯并噻唑 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzisothiazole | C7H5NS | CID 9225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. unmc.edu [unmc.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 3-(1-Piperazinyl-d8)-1,2-benzisothiazole
Essential Operational Protocols, PPE Matrix, and Disposal Plans for High-Value Deuterated APIs
As a Senior Application Scientist, I cannot overstate the importance of rigorous handling protocols when working with stable isotope-labeled active pharmaceutical ingredient (API) intermediates. 3-(1-Piperazinyl-d8)-1,2-benzisothiazole (Molecular Formula: C11H5D8N3S, MW: 227.36 g/mol )[1] is a critical, high-value pharmacophore used extensively in the synthesis of deuterated atypical antipsychotics (e.g., ziprasidone-d8) for Drug Metabolism and Pharmacokinetics (DMPK) studies[2].
Handling this compound requires a dual-focus approach: protecting the operator from its inherent toxicity and protecting the reagent's isotopic integrity from environmental degradation[3].
Hazard Profile and Mechanistic Causality
Before selecting Personal Protective Equipment (PPE), you must understand the chemical and physiological mechanisms that dictate the risk. The hazard profile of the deuterated compound mirrors its unlabeled analog ()[3].
-
H301: Toxic if swallowed (Acute Tox. 3) [3]
-
Causality: The piperazine derivative exhibits potent binding affinity at serotonin (5-HT) and dopamine (D2) receptors. Unintentional systemic exposure (via ingestion or severe inhalation of aerosolized dust) can trigger rapid central nervous system and cardiovascular effects.
-
-
H315 & H319: Causes skin and serious eye irritation [3]
-
Causality: The secondary amine within the piperazine ring is inherently basic. Upon contact with the moisture in skin or eyes, it undergoes localized hydrolysis, disrupting the acid mantle of the skin and causing rapid, localized tissue irritation.
-
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, a stratified PPE approach is mandatory[4]. The following matrix outlines the exact equipment required based on the specific laboratory operation.
| Operational Phase | Eye & Face Protection | Hand Protection (Gloves) | Body Protection | Respiratory Protection |
| Standard Weighing (Powder) | ANSI Z87.1 Safety Goggles | Double-gloved Nitrile (≥0.11 mm thickness) | Flame-retardant lab coat, fully buttoned | N95 or P100 particulate respirator (if outside a certified hood) |
| Solution Preparation | Chemical Splash Goggles + Face Shield | Heavy-duty Nitrile or Butyl rubber | Chemical-resistant apron over lab coat | Not required if performed inside a functioning fume hood |
| Spill Cleanup (Solid/Liquid) | Chemical Splash Goggles | Double-gloved Nitrile (extended cuff) | Tyvek® suit or chemical-resistant apron | Half-face respirator with P100/Organic Vapor cartridges |
Step-by-Step Operational Workflow
Because 3-(1-Piperazinyl-d8)-1,2-benzisothiazole is both a toxic powder and an expensive isotopically labeled standard, minimizing transfer loss and preventing aerosolization are your primary operational goals.
Phase 1: Environmental Setup
-
Fume Hood Verification: Ensure the fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Keep the sash at the designated 18-inch working height.
-
Static Elimination: Place an antistatic ionizer bar near the analytical balance. Why? Fine organic powders carry electrostatic charges. When manipulated with metal spatulas, electrostatic repulsion can cause the powder to "jump," leading to costly material loss and dangerous aerosolization of a toxic substance.
Phase 2: Weighing and Transfer
-
Tare the Receptacle: Place a clean, dry, amber glass vial (to prevent photolytic degradation) on the balance and tare it.
-
Transfer: Use a static-free, PTFE-coated micro-spatula to transfer the crystalline powder. Do not use standard stainless steel unless grounded.
-
Seal: Immediately cap the stock bottle. The compound must be stored at 2-8°C to prevent thermal degradation of the benzisothiazole ring and maintain the >98% isotopic purity required for kinetic isotope effect (KIE) assays ()[2].
Phase 3: Solubilization
-
Direct Addition: Do not transfer the weighed powder to a secondary vessel. Add your solvent (e.g., anhydrous dichloromethane or methanol) directly to the tared vial containing the powder.
-
Dissolution: Swirl gently. Avoid aggressive vortexing which can force the solution into the cap threads, increasing the risk of dermal exposure upon reopening.
Spill Management and Disposal Plan
A self-validating safety protocol must account for failure states. If a spill occurs, immediate and calculated action is required.
Immediate Spill Response (Wet-Wipe Protocol)
-
Isolate: Evacuate non-essential personnel from the immediate vicinity.
-
Suppress Dust (Critical): Never dry-sweep a toxic powder. Dry sweeping aerosolizes the particles, exponentially increasing inhalation risk. Instead, gently mist the spill with a compatible, high-flashpoint solvent (like water or a heavy alcohol) to moisten the powder.
-
Absorb: Wipe up the moistened material using damp, absorbent lab pads. Work from the outside of the spill toward the center to prevent spreading.
-
Decontaminate: Wash the affected surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the basic piperazine residues, followed by a standard detergent wash.
Hazardous Waste Disposal
-
Classification: Collect all contaminated pads, gloves, and empty vials in a rigid, puncture-resistant container labeled as Class 6.1C (Combustible acute toxic) ()[3][4].
-
Destruction: Do not flush down the sink. The standard disposal method for halogenated/sulfur-containing aromatic amines is high-temperature incineration by a licensed chemical waste facility.
Safe Handling & Operational Workflow Visualization
Operational workflow for handling 3-(1-Piperazinyl-d8)-1,2-benzisothiazole.
References
-
Pharmaffiliates. "Stable Isotopes Catalog: 3-(1-Piperazinyl-d8)-1,2-benzisothiazole." Retrieved from: [Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
